molecular formula C48H84N4O12 B8058538 Bassianolide

Bassianolide

Cat. No.: B8058538
M. Wt: 909.2 g/mol
InChI Key: QVZZPLDJERFENQ-GWUCKCKXSA-N
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Description

Bassianolide is a useful research compound. Its molecular formula is C48H84N4O12 and its molecular weight is 909.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37-,38+,39+,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZZPLDJERFENQ-GWUCKCKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and Isolation of Bassianolide from Beauveria bassiana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bassianolide, a cyclooligomer depsipeptide produced by the entomopathogenic fungus Beauveria bassiana. This compound is a significant secondary metabolite known for its insecticidal properties, making it a molecule of interest for researchers, scientists, and professionals in drug development and agriculture. This document details the experimental protocols for the fermentation of B. bassiana, followed by the extraction, purification, and structural elucidation of this compound. Furthermore, it explores its biological activity and proposed mechanism of action at the insect neuromuscular junction. Quantitative data are summarized in tables for comparative analysis, and key experimental workflows and signaling pathways are visualized through diagrams to facilitate a comprehensive understanding.

Introduction to this compound

Beauveria bassiana is a ubiquitous fungus found in soils worldwide that acts as a parasite on various arthropod species, causing the "white muscadine disease" in insects.[1] This entomopathogenic fungus is a prolific producer of a diverse array of bioactive secondary metabolites, which are crucial for its virulence and pathogenic lifecycle.[2][3] Among these metabolites, this compound, a cyclooligomer depsipeptide, has garnered significant attention for its potent insecticidal activity.[4][5]

First reported in 1978, this compound is a cyclic tetramer of the depsipeptide D-α-hydroxyisovaleric acid and N-methyl-L-leucine.[6][7] Its biosynthesis is mediated by a nonribosomal peptide synthetase (NRPS), the bbBsls gene product.[4][5] The targeted inactivation of this gene abolishes this compound production, confirming its role as a key virulence factor in B. bassiana.[4][5] Beyond its insecticidal properties, this compound has also demonstrated potential as an antineoplastic agent, exhibiting cytotoxicity against various human tumor cell lines.[8] This guide will provide a comprehensive technical overview of the processes involved in obtaining and characterizing this promising natural product.

Experimental Protocols

Fungal Strain and Culture Conditions

The production of this compound commences with the cultivation of a high-yielding strain of Beauveria bassiana.

Protocol 2.1.1: Isolation and Maintenance of Beauveria bassiana

  • Isolation: Beauveria bassiana can be isolated from soil samples or infected insect cadavers.[9][10] Soil samples are typically serially diluted and plated on a selective medium such as DOC2.[9] Infected insects are surface-sterilized and placed on a nutrient agar (B569324) medium to allow the fungus to sporulate.

  • Culture Medium: For routine culture and spore production, Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar with yeast extract (SDAY) is commonly used.

  • Incubation: Cultures are incubated at 25-28°C in the dark for 10-14 days to allow for sufficient growth and conidiation.[10]

  • Storage: For long-term storage, conidia can be harvested and stored as a suspension in 50% glycerol (B35011) at -80°C.

Production of this compound via Fermentation

This compound can be produced through both solid-state and submerged fermentation of Beauveria bassiana.

Protocol 2.2.1: Solid-State Fermentation (SSF)

  • Substrate Preparation: A solid substrate, such as rice, wheat bran, or a mixture of agro-industrial residues, is moistened to approximately 40-60% moisture content and autoclaved.

  • Inoculation: The sterilized substrate is inoculated with a conidial suspension of B. bassiana (e.g., 1 x 10^7 conidia/g of substrate).

  • Incubation: The inoculated substrate is incubated at 25°C for 14 days. The substrate should be periodically agitated to ensure uniform fungal growth and aeration.

  • Harvesting: After incubation, the fungal biomass containing this compound is harvested for extraction.

Protocol 2.2.2: Submerged Fermentation (SmF)

  • Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with B. bassiana conidia and incubating at 25-28°C on a rotary shaker (150-200 rpm) for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used, with sucrose (B13894) and yeast extract being common carbon and nitrogen sources.

  • Fermentation: The production culture is incubated for 7-10 days at 25-28°C with continuous agitation (150-200 rpm).

  • Harvesting: The fungal mycelia are separated from the culture broth by filtration. Both the mycelia and the broth can be processed for this compound extraction.

G cluster_prep Preparation cluster_ferm Fermentation cluster_proc Processing cluster_out Output B_bassiana Beauveria bassiana Culture SSF Solid-State Fermentation (e.g., Rice, Wheat Bran) B_bassiana->SSF SmF Submerged Fermentation (Liquid Broth) B_bassiana->SmF Harvest_SSF Harvest Fungal Biomass SSF->Harvest_SSF Harvest_SmF Separate Mycelia and Broth SmF->Harvest_SmF Crude_Extract Crude this compound Extract Harvest_SSF->Crude_Extract Harvest_SmF->Crude_Extract G Start Fungal Biomass Extraction Solvent Extraction (e.g., 70% EtOH, Ultrasonication) Start->Extraction Concentration Filtration & Concentration (Rotary Evaporation) Extraction->Concentration Crude Crude Extract Concentration->Crude Partition Liquid-Liquid Partitioning (Optional) Crude->Partition Silica Silica Gel Column Chromatography Partition->Silica RP_Column Reversed-Phase (C18) Column Chromatography Silica->RP_Column Prep_HPLC Preparative HPLC RP_Column->Prep_HPLC Pure Pure this compound Prep_HPLC->Pure G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_channel->Vesicles Ca²⁺ Influx Fusion Vesicle Fusion & ACh Release Vesicles->Fusion AChR Acetylcholine Receptor Fusion->AChR ACh in Synaptic Cleft Depolarization Membrane Depolarization AChR->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound Block Modulation/ Inhibition This compound->Block Block->Ca_channel Block->AChR

References

Bassianolide: A Key Secondary Metabolite in the Arsenal of Entomopathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianolide (B19859), a cyclooctadepsipeptide produced by entomopathogenic fungi such as Beauveria bassiana and Verticillium lecanii, stands out as a significant secondary metabolite with potent insecticidal and cytotoxic properties. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its biosynthesis, mechanism of action, and biological activities. Detailed experimental protocols for its extraction, purification, and bio-evaluation are presented, alongside quantitative data on its efficacy. Furthermore, this guide offers visual representations of key pathways and experimental workflows to facilitate a deeper understanding of this compound's role as a virulence factor and its potential for development into novel therapeutic and pest management agents.

Introduction

Entomopathogenic fungi, natural regulators of insect populations, deploy a sophisticated arsenal (B13267) of bioactive secondary metabolites to overcome their hosts. Among these, this compound has garnered significant attention for its role in fungal virulence.[1][2] Structurally, this compound is a cyclic tetramer of the depsipeptide D-α-hydroxyisovaleric acid and N-methyl-L-leucine.[3][4] Its production by Beauveria bassiana, a fungus widely used in biological control, underscores its importance in the fungus-insect interaction.[5][6] This guide aims to provide a detailed technical resource on this compound for the scientific community.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large, multifunctional enzyme known as a nonribosomal peptide synthetase (NRPS).[1][7] The gene encoding this enzyme in Beauveria bassiana is designated bbBsls.[2] The NRPS functions as an assembly line, iteratively incorporating and modifying the precursor molecules, D-2-hydroxyisovalerate and L-leucine, to construct the final cyclooctadepsipeptide structure.[2][5] Targeted gene inactivation of bbBsls has been shown to abolish this compound production, confirming its central role in the biosynthetic pathway.[2]

bassianolide_biosynthesis This compound Biosynthesis Pathway cluster_precursors Precursors cluster_nrps This compound Synthetase (BbBSLS - NRPS) D-2-hydroxyisovalerate D-2-hydroxyisovalerate A1 A-domain (Adenylation) D-2-hydroxyisovalerate->A1 Activation L-leucine L-leucine A2 A-domain (Adenylation) L-leucine->A2 Activation & Methylation T1 T-domain (Thiolation) A1->T1 Loading C1 C-domain (Condensation) T1->C1 Elongation C2 C-domain (Condensation) C1->C2 Iterative Condensation (4x) MT MT-domain (Methyltransferase) T2 T-domain (Thiolation) A2->T2 Loading T2->C1 Elongation TE TE-domain (Thioesterase) C2->TE Cyclization & Release This compound This compound TE->this compound Final Product

This compound Biosynthesis via NRPS

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, most notably its insecticidal and cytotoxic effects. Its role as a virulence factor in entomopathogenic fungi is well-established.[2]

Insecticidal Activity

This compound is toxic to a variety of insects, inducing paralysis and mortality.[4] Its primary mode of action is believed to be the disruption of neuromuscular function.[8]

Insect SpeciesAssay TypeMetricValueReference(s)
Bombyx mori (Silkworm)Oral AdministrationAtony Induction4 ppm[9]
Bombyx mori (Silkworm)Oral AdministrationLethal Dose> 8 ppm[9]
Bombyx mori (Silkworm)Oral AdministrationAtony Induction2 µ g/larva [9]
Plutella xylostellaTopical ApplicationMortalitySignificant at 0.5 mg/ml[10]
Spodoptera frugiperda-LC50 (of B. bassiana)1.42x10⁷ conidia/ml[11]
Galleria mellonella-LC50 (of B. bassiana)2.47x10² conidia/ml[12]
Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against various human cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineCancer TypeIC50 (µg/mL)Reference(s)
A549Lung Carcinoma7.24[13]
SK-OV-3Ovarian Cancer8.44[13]
HepG2Liver Cancer15.39[13]
HCT-15Colon Cancer6.40[13]
MCF-7Breast Cancer11.42[13]
MDA-MB-231Breast Cancer3.98[13]
Ionophoric Properties

This compound acts as an ionophore, capable of forming complexes with cations and transporting them across biological membranes. This activity is thought to contribute to its biological effects by disrupting ion homeostasis.[13][14]

Mechanism of Action

The insecticidal action of this compound is primarily attributed to its effects on the neuromuscular junction. It inhibits muscle contractions induced by acetylcholine, a key neurotransmitter.[5] This disruption of neuromuscular transmission leads to paralysis and ultimately, the death of the insect. The ionophoric nature of this compound likely plays a role in this process by altering ion gradients across nerve and muscle cell membranes.[8][14]

mechanism_of_action This compound's Mechanism of Action at the Neuromuscular Junction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse Arrives Vesicles Synaptic Vesicles (containing Acetylcholine) Nerve_Impulse->Vesicles Release Acetylcholine Release Vesicles->Release Receptors Acetylcholine Receptors Release->Receptors Acetylcholine binds Ion_Channels Ion Channels Open Receptors->Ion_Channels Depolarization Muscle Cell Depolarization Ion_Channels->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound This compound->Receptors Inhibits Acetylcholine Binding / Modulates Ion Channels This compound->Contraction Prevents

Inhibition of Neuromuscular Transmission by this compound

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Fungal Culture and this compound Production
  • Fungal Strain: Beauveria bassiana or other known this compound-producing fungi.

  • Culture Medium: Sabouraud Dextrose Agar (B569324) with Yeast Extract (SDAY) for initial culture and Potato Dextrose Broth (PDB) for liquid fermentation.

  • Incubation: Incubate agar plates at 25-28°C for 7-10 days until sporulation.

  • Liquid Fermentation: Inoculate PDB with a spore suspension (1x10⁷ spores/mL) and incubate at 25-28°C with shaking (150 rpm) for 10-14 days.

Extraction and Purification of this compound

experimental_workflow Experimental Workflow for this compound Analysis Fungal_Culture Fungal Culture (e.g., Beauveria bassiana) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., Silica (B1680970) Gel, HPLC) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation Bioassays Biological Assays Pure_this compound->Bioassays Insecticidal_Assay Insecticidal Assay Bioassays->Insecticidal_Assay Cytotoxicity_Assay Cytotoxicity Assay Bioassays->Cytotoxicity_Assay

Workflow for this compound Extraction and Analysis
  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Extract the mycelia and the broth separately with ethyl acetate (B1210297) or methanol.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate major fractions.

    • High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile (B52724) and water. Monitor the elution at approximately 210 nm.

    • Collect the fractions corresponding to the this compound peak and confirm purity by analytical HPLC.

Insect Bioassays
  • Topical Application:

    • Dissolve purified this compound in a suitable solvent (e.g., acetone).

    • Apply a small volume (e.g., 1 µL) of different concentrations of the this compound solution to the dorsal thorax of the test insects.

    • Use a control group treated with the solvent only.

    • Monitor mortality daily for several days and calculate LD50 values.

  • Dietary Incorporation:

    • Incorporate various concentrations of this compound into the artificial diet of the test insects.

    • Provide the treated diet to the insects and a control group with an untreated diet.

    • Record mortality and any sublethal effects (e.g., reduced feeding, paralysis) over time to determine LC50 values.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell lines in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Perspectives

This compound is a pivotal secondary metabolite in the biology of entomopathogenic fungi, contributing significantly to their virulence. Its potent insecticidal and cytotoxic activities make it a compelling candidate for the development of new biopesticides and anticancer drugs. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its production through metabolic engineering, and exploring its synergistic effects with other compounds for enhanced efficacy in both agricultural and clinical applications.

References

Bassianolide: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with significant insecticidal properties, first isolated from the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii.[1] Its unique structure and biological activity have garnered interest in the fields of agriculture for pest control and in pharmacology as a potential lead compound. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound is a cyclic octadepsipeptide, meaning it is a cyclic molecule containing eight alternating amino acid and hydroxy acid residues, with at least one ester bond in the backbone. Specifically, it is a homodetic cyclic octadepsipeptide composed of four repeating units of D-α-hydroxyisovaleric acid and N-methyl-L-leucine.

Molecular Structure:

  • Systematic Name: (3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

  • Molecular Formula: C₄₈H₈₄N₄O₁₂

  • Molecular Weight: 909.2 g/mol

Structural Diagram:

G cluster_ring N1 N C1 N1->C1 R1 CH₃ N1->R1 CO1 C=O C1->CO1 R2 CH₂CH(CH₃)₂ C1->R2 O1 O CO1->O1 C2 O1->C2 CO2 C=O C2->CO2 R3 CH(CH₃)₂ C2->R3 N2 N CO2->N2 C3 N2->C3 R4 CH₃ N2->R4 CO3 C=O C3->CO3 R5 CH₂CH(CH₃)₂ C3->R5 O2 O CO3->O2 C4 O2->C4 CO4 C=O C4->CO4 R6 CH(CH₃)₂ C4->R6 N3 N CO4->N3 C5 N3->C5 R7 CH₃ N3->R7 CO5 C=O C5->CO5 R8 CH₂CH(CH₃)₂ C5->R8 O3 O CO5->O3 C6 O3->C6 CO6 C=O C6->CO6 R9 CH(CH₃)₂ C6->R9 N4 N CO6->N4 C7 N4->C7 R10 CH₃ N4->R10 CO7 C=O C7->CO7 R11 CH₂CH(CH₃)₂ C7->R11 O4 O CO7->O4 C8 O4->C8 CO8 C=O C8->CO8 R12 CH(CH₃)₂ C8->R12 CO8->N1

Caption: 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted and should be considered as such.

PropertyValueSource/Method
Molecular Formula C₄₈H₈₄N₄O₁₂Mass Spectrometry
Molecular Weight 909.2 g/mol Calculated
Appearance White solidBOC Sciences
Melting Point Not experimentally determined-
Boiling Point 1015.6 ± 65.0 °CPredicted
Solubility Soluble in ethanol (B145695), methanol (B129727), DMF, and DMSO.Bioaustralis Fine Chemicals
LogP (Octanol-Water Partition Coefficient) 10.1Predicted
Stability Stable for ≥ 4 years at -20°C. Sensitive to high temperatures and extreme pH.Cayman Chemical, General knowledge on peptides
CAS Number 64763-82-2-

Experimental Protocols

Isolation and Purification of this compound from Beauveria bassiana

This protocol is a generalized procedure based on methods for the extraction of secondary metabolites from fungal cultures.

a) Fungal Culture:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth) with a high-yielding strain of Beauveria bassiana.

  • Incubate the culture at 25-28°C for 10-14 days with shaking (150 rpm) to ensure aeration and homogenous growth.

b) Extraction:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Dry the mycelia (e.g., by lyophilization or air drying).

  • Extract the dried mycelia with methanol or ethyl acetate (B1210297) (3 x volume of mycelia) with vigorous shaking for 2-4 hours.

  • Filter the mixture to remove mycelial debris.

  • Concentrate the solvent extract in vacuo using a rotary evaporator to obtain a crude extract.

c) Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions enriched with this compound and concentrate.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

    • Perform final purification using a reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

    • Remove the solvent by lyophilization to obtain pure this compound.

G cluster_extraction Extraction cluster_purification Purification Culture Beauveria bassiana Culture Filter1 Filtration Culture->Filter1 Mycelia Mycelia Filter1->Mycelia Broth Culture Broth (discard) Filter1->Broth Dry Drying Mycelia->Dry Solvent_Extract Solvent Extraction (Methanol/Ethyl Acetate) Dry->Solvent_Extract Filter2 Filtration Solvent_Extract->Filter2 Debris Mycelial Debris (discard) Filter2->Debris Evap1 Rotary Evaporation Filter2->Evap1 Crude Crude Extract Evap1->Crude Silica Silica Gel Chromatography Crude->Silica Fractions Enriched Fractions Silica->Fractions Evap2 Evaporation Fractions->Evap2 Prep_HPLC Preparative HPLC (C18) Evap2->Prep_HPLC Pure Pure this compound Prep_HPLC->Pure

Caption: Workflow for the isolation and purification of this compound.

Characterization by UPLC-Q-Orbitrap MS

This method is adapted from a published protocol for the rapid analysis of this compound.

  • Sample Preparation: Dissolve the purified this compound in 70% ethanol to a concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 150-1500.

    • Resolution: 70,000.

    • Collision Energy: Optimized for fragmentation of the [M+H]⁺ ion of this compound (m/z 909.6).

Biological Activity and Signaling Pathway

The primary insecticidal action of this compound is attributed to its effect on the neuromuscular junction. It is thought to act as an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs).

Proposed Signaling Pathway of this compound Action

This compound's inhibitory effect on muscarinic receptors likely involves the Gi/o signaling pathway. The binding of this compound to the receptor is hypothesized to prevent the dissociation of the Gi protein, thus inhibiting the downstream signaling cascade.

G cluster_membrane Cell Membrane This compound This compound mAChR Muscarinic Receptor (mAChR) This compound->mAChR Binds and Inhibits G_protein Gi/o Protein mAChR->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Inhibition of AC is blocked ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activation Blocked Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylation Blocked Cell_Response Inhibition of Muscle Contraction Ion_Channel->Cell_Response

Caption: Proposed inhibitory signaling pathway of this compound at the neuromuscular junction.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and complex chemical structure. This guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its study. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in both agriculture and medicine. The development of robust analytical and purification methods will be crucial for advancing our understanding of this fascinating natural product.

References

Beyond Verticillium lecanii: An In-depth Technical Guide to Alternative Natural Producers of Bassianolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianolide, a cyclooctadepsipeptide with significant insecticidal and potential therapeutic properties, has historically been associated with the entomopathogenic fungus Verticillium lecanii. However, a growing body of research has identified other fungal species capable of producing this complex secondary metabolite. This technical guide provides a comprehensive overview of the known natural producers of this compound beyond V. lecanii, with a primary focus on Beauveria bassiana and emerging evidence for its presence in select Fusarium species. This document details quantitative data on this compound production, outlines experimental protocols for its cultivation, extraction, and analysis, and visualizes the key biosynthetic and regulatory pathways. The objective is to equip researchers and drug development professionals with the critical information required to explore and exploit these alternative fungal sources for this compound discovery and production.

Introduction to this compound and Its Significance

This compound is a cyclic octadepsipeptide composed of four repeating units of D-α-hydroxyisovaleric acid and L-N-methylleucine. Its potent insecticidal activity has made it a subject of interest for the development of novel biopesticides. Beyond its agricultural applications, this compound has demonstrated a range of other biological activities, including anthelmintic and potential anticancer properties, making it a valuable lead compound for drug discovery and development. While initially isolated from Verticillium lecanii, the exploration of other microbial sources is crucial for identifying strains with higher yields, novel structural analogs, and more amenable fermentation characteristics.

Confirmed and Potential Natural Producers of this compound

While Verticillium lecanii remains a known producer, research has confirmed and suggested other fungal genera as sources of this compound and related compounds.

Beauveria bassiana

Beauveria bassiana, a widely recognized entomopathogenic fungus, is a well-documented and significant producer of this compound.[1][2][3] The biosynthesis of this compound in B. bassiana is catalyzed by a nonribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[4][5] This fungus is considered a primary alternative source to V. lecanii for this compound production.

Fusarium Species

Several species within the genus Fusarium have been identified as producers of this compound-like compounds and, in some cases, this compound itself. Notably, Fusarium avenaceum, Fusarium acuminatum, and Fusarium subglutinans have been shown to produce a variety of enniatins and other cyclodepsipeptides, with some studies reporting the detection of this compound-like molecules.[6] However, quantitative data specifically for this compound production in these species remains limited in the currently available literature.

Isaria and Metarhizium Species

Despite being significant genera of entomopathogenic fungi known for producing a diverse array of secondary metabolites, there is currently a lack of direct scientific evidence to confirm Isaria (formerly Paecilomyces) and Metarhizium species as natural producers of this compound. While these fungi are known to produce other cyclic depsipeptides, this compound has not been definitively identified from these genera in the reviewed literature.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the substrate used for fermentation.

Table 1: Quantitative Production of this compound in Beauveria bassiana

Strain/Sample TypeProduction YieldAnalytical MethodReference
B. bassiana 331R-infected Tenebrio molitor larvae20.6–51.1 µg/gUPLC-Q-Orbitrap MS[7][8]

Note: Quantitative data for this compound production in Fusarium species is not yet well-documented in publicly available research. The focus remains on "this compound-like" compounds within a broader class of cyclodepsipeptides.

Experimental Protocols

Fungal Culture and Fermentation for this compound Production

Optimizing culture conditions is critical for maximizing the yield of secondary metabolites like this compound. While specific conditions for this compound are often proprietary or strain-dependent, the following provides a general framework based on the cultivation of Beauveria bassiana.

Protocol 4.1.1: Liquid State Fermentation of Beauveria bassiana

  • Inoculum Preparation:

    • Grow B. bassiana on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days, or until sufficient sporulation is observed.[7]

    • Harvest conidia by flooding the plate with a sterile 0.05% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust the suspension to a final concentration of 1 x 10⁷ conidia/mL in sterile distilled water.

  • Fermentation:

    • Prepare the production medium. A suitable basal medium can be Sabouraud Dextrose Broth (SDB). For enhanced secondary metabolite production, a medium with a high carbon-to-nitrogen (C/N) ratio is often beneficial.[7][9] A C:N ratio of approximately 10:1 has been suggested for B. bassiana.

    • Inoculate the sterile liquid medium with the spore suspension (e.g., a 1% v/v inoculum).

    • Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 7-14 days.[7] The optimal incubation time will vary between strains.

Protocol 4.1.2: Solid State Fermentation of Beauveria bassiana

  • Substrate Preparation:

    • Use a solid substrate such as rice, wheat bran, or a mixture of agro-industrial residues.[10]

    • Moisten the substrate to approximately 50-60% (w/w) with a nutrient solution (e.g., a solution containing yeast extract and mineral salts).

    • Sterilize the moistened substrate by autoclaving.

  • Inoculation and Incubation:

    • Inoculate the sterile substrate with a conidial suspension of B. bassiana.

    • Incubate at 25-28°C for 14-21 days, or until the fungus has fully colonized the substrate. Maintain a high humidity environment.

Extraction of this compound from Fungal Cultures

Protocol 4.2.1: Extraction from Liquid Culture

  • Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Extract the mycelial biomass separately by homogenizing it in a solvent like methanol (B129727) or acetone, followed by filtration and evaporation of the solvent.

Protocol 4.2.2: Extraction from Solid Culture/Infected Insect Larvae

  • Dry the colonized solid substrate or infected insect larvae (e.g., by lyophilization).

  • Grind the dried material into a fine powder.

  • For infected larvae, a 70% ethanol (B145695) solution can be used for extraction, followed by ultrasonic treatment for approximately 30 minutes.[7][8]

  • For solid substrate, extract the powder with a suitable organic solvent (e.g., ethyl acetate or methanol) by maceration or sonication.

  • Filter the extract to remove solid debris.

  • Evaporate the solvent under reduced pressure to yield the crude extract.

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Protocol 4.3.1: Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • UPLC-MS/MS Conditions (General Guidance):

    • Column: A reversed-phase column, such as a C8 or C18, is suitable for the separation of cyclodepsipeptides.[6][11]

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid, is commonly used.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined using a pure standard. For this compound ([M+H]⁺, m/z 909.6), characteristic product ions would be monitored.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of this compound at a range of concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Biosynthetic and Signaling Pathways

This compound Biosynthesis in Beauveria bassiana

The biosynthesis of this compound in B. bassiana is a well-characterized example of nonribosomal peptide synthesis. The core enzyme is the this compound synthetase (BbBsls), a large, multi-domain NRPS.

Bassianolide_Biosynthesis cluster_precursors Precursors cluster_bbBsls This compound Synthetase (BbBsls - NRPS) D_Hiv D-α-hydroxy- isovaleric acid A_domain A-domain (Adenylation) D_Hiv->A_domain L_Leu L-leucine L_Leu->A_domain T_domain T-domain (Thiolation) A_domain->T_domain Activates & tethers precursors C_domain C-domain (Condensation) T_domain->C_domain Presents tethered monomers C_domain->C_domain TE_domain TE-domain (Thioesterase) C_domain->TE_domain Transfers growing chain This compound This compound TE_domain->this compound Cyclization & Release

Caption: Biosynthetic pathway of this compound via the nonribosomal peptide synthetase (NRPS) BbBsls.

Key Signaling Pathways Regulating Secondary Metabolism in Beauveria bassiana

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks in response to environmental cues. While the specific regulation of the bbBsls gene is not fully elucidated, general pathways known to influence secondary metabolism in B. bassiana include the MAPK and cAMP signaling cascades.

5.2.1. Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPK pathways are crucial for sensing and responding to various environmental stresses, which can in turn affect secondary metabolite production. The Hog1 pathway, for instance, is critical for osmoregulation and stress response.[12]

MAPK_Signaling cluster_pathway MAPK Cascade Stress Environmental Stress (e.g., Osmotic, Oxidative) MAPKKK MAPKKK (e.g., Ssk2) Stress->MAPKKK MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., Hog1) MAPKK->MAPK Phosphorylates TF_Activation Transcription Factor Activation MAPK->TF_Activation Translocates to nucleus Gene_Expression Stress Response & Secondary Metabolite Gene Expression TF_Activation->Gene_Expression Regulates

Caption: Generalized MAPK signaling pathway involved in stress response and secondary metabolism.

5.2.2. cAMP Signaling Pathway

The cAMP-PKA pathway is a central signaling cascade that regulates growth, development, and the production of secondary metabolites in response to nutrient availability and other signals.[8]

cAMP_Signaling cluster_pathway cAMP-PKA Pathway Signal External Signal (e.g., Nutrients) GPCR GPCR Signal->GPCR G_Protein G-Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates TF_Activation Transcription Factor Activation PKA->TF_Activation Phosphorylates Gene_Expression Growth, Development & Secondary Metabolite Genes TF_Activation->Gene_Expression Regulates

Caption: Overview of the cAMP-PKA signaling pathway regulating fungal development and metabolism.

Conclusion

Beauveria bassiana stands out as a significant and well-validated natural producer of this compound beyond Verticillium lecanii. The identification of the bbBsls gene and the elucidation of its biosynthetic pathway provide a solid foundation for genetic engineering and fermentation optimization efforts to enhance this compound yields. While some Fusarium species show promise as potential producers of this compound or its analogs, further research is required to confirm their identity and quantify production levels. Currently, there is no substantial evidence to support this compound production in Isaria or Metarhizium species. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to harness these alternative fungal sources for the discovery and development of this compound-based products in the agricultural and pharmaceutical sectors. Continued exploration of fungal biodiversity, coupled with advanced analytical and molecular techniques, will undoubtedly uncover new sources and analogs of this important bioactive compound.

References

An In-depth Technical Guide to the Bassianolide Biosynthesis Pathway and its Genetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide (B19859) is a cyclooctadepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana and other fungal species.[1][2][3] It is a well-established virulence factor, contributing significantly to the fungus's insecticidal activity.[1][3][4] Beyond its role in insect pathogenesis, this compound has garnered interest for its potential pharmacological applications, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic underpinnings, and detailed experimental protocols for its study.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a fascinating example of non-ribosomal peptide synthesis. The core of this pathway is a large, multifunctional enzyme known as this compound Synthetase (BbBsls), a non-ribosomal peptide synthetase (NRPS).[1][3][4] The genetic blueprint for this enzyme is the bbBsls gene.[1][4][5]

The synthesis is an iterative process that begins with two primary precursors: D-2-hydroxyisovalerate and L-leucine.[1][4] The BbBsls enzyme catalyzes the formation of a dipeptidol monomer intermediate from these precursors. This monomer is then recursively condensed four times to create the final cyclic tetrameric ester structure of this compound.[1][4]

The BbBsls enzyme is a modular protein, with specific domains responsible for each step of the synthesis. The domain architecture is crucial for the correct assembly of the final product.

Bassianolide_Biosynthesis_Pathway cluster_precursors Genetic & Chemical Precursors cluster_enzyme This compound Synthetase (BbBsls) cluster_process Biosynthesis Process D-2-hydroxyisovalerate D-2-hydroxyisovalerate BbBsls NRPS Enzyme D-2-hydroxyisovalerate->BbBsls L-leucine L-leucine L-leucine->BbBsls bbBsls_gene bbBsls gene bbBsls_gene->BbBsls Transcription & Translation monomer Dipeptidol Monomer Intermediate BbBsls->monomer Iterative Synthesis tetramer Linear Tetrameric Ester monomer->tetramer 4x Recursive Condensation This compound This compound (Cyclic Tetrameric Ester) tetramer->this compound Cyclization

A simplified overview of the this compound biosynthesis pathway.

Quantitative Data on this compound Production

The production of this compound can vary significantly depending on the fungal strain and culture conditions. Quantitative analysis is crucial for understanding the regulation of its biosynthesis and for optimizing its production for biotechnological applications.

ParameterValueOrganism/ConditionReference
Production in vivo 20.6–51.1 µg/gBeauveria bassiana-infected Tenebrio molitor larvae[6]
Comparative Production Strains Bb6, Bb12, and Bb15 showed higher levels of acaricidal compounds.Various Beauveria bassiana strains against Tetranychus truncatus[7]
Gene Expression The bbBsls gene is a key virulence factor.Beauveria bassiana[8]

Note: Specific enzyme kinetic parameters (Km and Vmax) for the individual domains of this compound Synthetase (BbBsls) are not extensively reported in publicly available literature and represent a potential area for future research.

Experimental Protocols

Gene Knockout of bbBsls via Agrobacterium-mediated Transformation

This protocol describes the targeted inactivation of the bbBsls gene in Beauveria bassiana to confirm its role in this compound production.

Materials:

  • Beauveria bassiana wild-type strain

  • Agrobacterium tumefaciens strain (e.g., AGL1)

  • Binary vector with a selection marker (e.g., herbicide resistance gene)

  • Induction medium (IM)

  • Co-cultivation plates

  • Selection medium containing the appropriate selective agent

  • PCR reagents and primers specific for bbBsls and the selection marker

Procedure:

  • Vector Construction: Flanking regions (left and right borders) of the bbBsls gene are amplified by PCR and cloned into the binary vector containing the selection marker.

  • Agrobacterium Preparation: The constructed vector is transformed into A. tumefaciens. A single colony is grown in liquid medium to an OD600 of 0.8.

  • Beauveria bassiana Spore Suspension: Prepare a spore suspension of the wild-type strain at a concentration of 1x10^6 spores/mL.

  • Co-cultivation: Mix the A. tumefaciens culture and the B. bassiana spore suspension. Spread the mixture onto co-cultivation plates containing induction medium. Incubate at 28°C for 48 hours.

  • Selection of Transformants: Transfer the co-cultivation plates to a selection medium containing the selective agent. Incubate until transformant colonies appear.

  • Verification: Isolate genomic DNA from putative transformants. Perform PCR to confirm the integration of the selection marker and the disruption of the bbBsls gene.

Gene_Knockout_Workflow start Start vector_construction Construct bbBsls Knockout Vector start->vector_construction spore_prep Prepare B. bassiana Spore Suspension start->spore_prep agrobacterium_prep Prepare Agrobacterium Culture vector_construction->agrobacterium_prep co_cultivation Co-cultivate Agrobacterium and B. bassiana agrobacterium_prep->co_cultivation spore_prep->co_cultivation selection Select for Transformants co_cultivation->selection verification Verify Gene Knockout by PCR selection->verification end End verification->end

A workflow for the gene knockout of bbBsls.
HPLC-MS Analysis of this compound

This protocol outlines the extraction and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Fungal culture (liquid or solid)

  • Ethyl acetate (B1210297)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound analytical standard

  • HPLC-MS system with a C18 column

Procedure:

  • Extraction:

    • Liquid Culture: Partition the culture filtrate with an equal volume of ethyl acetate. Collect the organic phase.

    • Solid Culture: Extract the fungal biomass with ethyl acetate.

  • Sample Preparation: Evaporate the ethyl acetate extract to dryness under reduced pressure. Reconstitute the residue in a known volume of methanol.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.

    • Detection: Mass spectrometer set to detect the specific m/z of this compound.

  • Quantification: Generate a standard curve using the this compound analytical standard. Calculate the concentration of this compound in the samples based on the peak area.

HPLC_MS_Workflow start Start extraction Extract this compound from Culture start->extraction preparation Dry and Reconstitute Extract extraction->preparation analysis Analyze by HPLC-MS preparation->analysis quantification Quantify this compound analysis->quantification end End quantification->end

A general workflow for HPLC-MS analysis of this compound.

Conclusion

The study of the this compound biosynthesis pathway offers valuable insights into the intricate world of fungal secondary metabolism and its role in ecological interactions. The methodologies outlined in this guide provide a framework for researchers to further investigate this important natural product, from its genetic origins to its quantitative production and potential applications. As a potent insecticidal agent and a molecule with other underexplored bioactivities, this compound remains a compelling target for future research in drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclooctadepsipeptide, is a secondary metabolite produced by various entomopathogenic fungi, most notably Beauveria bassiana and Verticillium lecanii[1][2]. Since its initial isolation and characterization, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This comprehensive review aims to provide a detailed technical guide on the current state of this compound research, covering its biosynthesis, multifaceted biological effects, and the experimental methodologies employed in its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agricultural science.

Chemical Structure and Properties

This compound is a cyclic ester-containing peptide, specifically a cyclooctadepsipeptide. Its structure consists of a repeating tetramer of D-α-hydroxyisovaleric acid and L-N-methyl-leucine[2]. This unique cyclic structure is crucial for its biological activities, particularly its ability to act as an ionophore.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC48H84N4O12[2]
Molecular Weight909.2 g/mol [2]
AppearanceWhite crystalline solid
SolubilitySoluble in methanol, ethanol (B145695), DMSO, and chloroform

Biosynthesis

This compound is synthesized non-ribosomally by a large multifunctional enzyme called this compound synthetase (BSLS), a type of non-ribosomal peptide synthetase (NRPS)[3][4]. The biosynthetic gene cluster responsible for its production has been identified and characterized in Beauveria bassiana[3][4].

The biosynthesis begins with the activation of L-leucine and D-α-hydroxyisovaleric acid by the adenylation (A) domains of the BSLS. The activated monomers are then loaded onto the thiolation (T) domains. The condensation (C) domains catalyze the formation of the ester and peptide bonds, elongating the chain. Finally, the thioesterase (TE) domain catalyzes the cyclization and release of the mature this compound molecule.

Bassianolide_Biosynthesis cluster_0 Initiation cluster_1 Elongation & Cyclization L-Leu L-Leu A-domain1 Adenylation Domain (L-Leu activation) L-Leu->A-domain1 D-Hiv D-Hiv A-domain2 Adenylation Domain (D-Hiv activation) D-Hiv->A-domain2 T-domain1 Thiolation Domain A-domain1->T-domain1 Loading T-domain2 Thiolation Domain A-domain2->T-domain2 Loading C-domain Condensation Domain T-domain1->C-domain T-domain2->C-domain C-domain->C-domain TE-domain Thioesterase Domain C-domain->TE-domain This compound This compound TE-domain->this compound Cyclization & Release

Figure 1: Simplified workflow of this compound biosynthesis by NRPS.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, including insecticidal, anticancer, and ionophoric properties.

Insecticidal Activity

This compound is a potent insecticide against a variety of insect pests[1][4]. Its primary mode of action is believed to be the disruption of neuromuscular function by acting on ion channels[5]. It is thought to interfere with the normal flow of ions across nerve and muscle cell membranes, leading to paralysis and death of the insect.

Table 2: Insecticidal Activity of this compound against Various Insect Pests

Insect SpeciesAssay TypeLC50 / LD50Reference
Plutella xylostella (Diamondback moth)Leaf dip bioassay0.5 mg/ml (significant mortality)[6]
Spodoptera frugiperda (Fall armyworm)Topical applicationNot specified
Galleria mellonella (Greater wax moth)InjectionNot specified[7]
Tenebrio molitor (Yellow mealworm)Not specifiedLC50 = 3.9 x 10² conidia/ml (for B. bassiana)[7]
Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in various human cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound (IC50 values)

Cell LineCancer TypeIC50 (µg/mL)Reference
A549Lung Carcinoma7.24
SK-OV-3Ovarian Cancer8.44
HepG2Hepatocellular Carcinoma15.39
HCT-15Colon Cancer6.40
MCF-7Breast Cancer11.42
MDA-MB-231Breast Cancer3.98

The mechanism of its anticancer activity involves the induction of G0/G1 phase cell cycle arrest. This is achieved by modulating the expression of key cell cycle regulatory proteins, including a decrease in the levels of Cyclin A and Cyclin D1, and an increase in the expression of p53, MDM2, and p21.

Cell_Cycle_Arrest This compound This compound p53 p53 This compound->p53 increases MDM2 MDM2 This compound->MDM2 increases CyclinD1_CDK4 Cyclin D1/CDK4 This compound->CyclinD1_CDK4 decreases CyclinA_CDK2 Cyclin A/CDK2 This compound->CyclinA_CDK2 decreases p21 p21 p53->p21 activates p21->CyclinD1_CDK4 inhibits p21->CyclinA_CDK2 inhibits G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition promotes CyclinA_CDK2->G1_S_Transition promotes

Figure 2: Signaling pathway of this compound-induced G0/G1 cell cycle arrest.

Ionophoric Activity

This compound acts as an ionophore, a lipid-soluble molecule that can transport ions across cell membranes. This property is attributed to its cyclic structure which can form a complex with cations, facilitating their movement across the lipid bilayer. This ionophoric activity is believed to be a key contributor to its insecticidal and other biological effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in this compound research.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from fungal cultures is outlined below.

Isolation_Workflow Fungal_Culture Fungal Culture (e.g., Beauveria bassiana) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fraction Collection Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation

Figure 3: General experimental workflow for this compound isolation and purification.

Protocol Outline:

  • Fungal Culture: Beauveria bassiana is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specific period to allow for the production of secondary metabolites.

  • Extraction: The culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract containing this compound and other metabolites.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components based on their polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC: The fractions rich in this compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6][8].

Insecticidal Bioassays

a) Leaf Dip Bioassay for Plutella xylostella (Diamondback Moth) Larvae

This method is commonly used to assess the efficacy of insecticides against leaf-feeding insects[9][10][11].

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) with a surfactant) and diluted with water to obtain a series of concentrations.

  • Leaf Treatment: Cabbage leaves are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then air-dried. Control leaves are dipped in the solvent-water mixture without this compound.

  • Insect Exposure: Second or third instar larvae of P. xylostella are placed on the treated leaves in a petri dish or a suitable container.

  • Mortality Assessment: The number of dead larvae is recorded at regular intervals (e.g., 24, 48, and 72 hours) post-treatment. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: The mortality data is used to calculate the LC50 (lethal concentration required to kill 50% of the population).

b) Topical Application Bioassay for Adult Insects

This method is used to determine the contact toxicity of a compound[12].

  • Preparation of Test Solutions: this compound is dissolved in a volatile solvent like acetone at various concentrations.

  • Application: A small, precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of the adult insect using a micro-applicator. Control insects are treated with the solvent alone.

  • Observation: The treated insects are kept in a container with a food source and observed for mortality at specific time points.

  • Data Analysis: The LD50 (lethal dose required to kill 50% of the population) is calculated from the mortality data.

Anticancer Bioassays

a) MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[13].

  • Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

b) Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle[14][15].

  • Cell Treatment: Cancer cells are treated with this compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to degrade RNA and then stained with a fluorescent DNA-intercalating dye such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Perspectives and Conclusion

This compound continues to be a molecule of significant interest with its diverse biological activities holding promise for applications in both agriculture and medicine. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be crucial for optimizing its potency and selectivity for specific targets, as well as for understanding the structural requirements for its different activities.

  • Mechanism of Action Elucidation: Further in-depth studies are needed to fully elucidate the molecular mechanisms underlying its insecticidal, anticancer, and other biological effects. Identifying the specific ion channels and cellular pathways it targets will be critical for its development as a drug or biopesticide.

  • In Vivo Efficacy and Safety: While some in vivo toxicity data is available, more extensive studies in animal models are required to evaluate the efficacy and safety of this compound for potential therapeutic applications.

  • Formulation and Delivery: For agricultural applications, the development of stable and effective formulations of this compound will be essential for its successful use as a biopesticide. For pharmaceutical applications, novel drug delivery systems could enhance its therapeutic index.

  • Clinical Trials: To date, there is no publicly available information on clinical trials involving this compound. As preclinical data accumulates, the potential for its progression into clinical development for cancer or other diseases may be explored.

References

Unveiling Bassianolide: A Technical Retrospective on its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the initial reports and historical context of the discovery of the cyclodepsipeptide, Bassianolide.

Introduction

This compound, a cyclooctadepsipeptide with significant insecticidal properties, was first reported in the late 1970s from cultures of the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii[1][2][3]. This discovery marked an important step in the exploration of fungal secondary metabolites as potential biocontrol agents. This technical guide provides a comprehensive overview of the initial discovery, isolation, structural elucidation, and early biological characterization of this compound, drawing from the foundational research of that era.

Historical Context and Initial Discovery

The quest for naturally derived insecticides in the mid-20th century led researchers to explore the metabolic products of various microorganisms, including entomopathogenic fungi. These fungi, known for their ability to infect and kill insects, were considered a promising source of novel bioactive compounds. It was in this scientific climate that Japanese researchers embarked on the systematic screening of fungal extracts for insecticidal activity, leading to the isolation of this compound.

The initial discovery was a collaborative effort, with the first report on its insecticidal activity and isolation published in Agricultural and Biological Chemistry in 1978 by Kanaoka and colleagues[1][2]. Concurrently, the structural elucidation was detailed in a 1977 Tetrahedron Letters publication by Suzuki and his team. These seminal papers laid the groundwork for all subsequent research on this compound.

Experimental Protocols of the Initial Discovery

The following sections detail the methodologies employed in the original studies for the production, isolation, and characterization of this compound. These protocols are reconstructed based on the available literature and common analytical practices of the 1970s.

Fungal Strains and Fermentation
  • Producing Organisms: Beauveria bassiana and Verticillium lecanii[1][3].

  • Culture Medium: A Czapek-Dox medium supplemented with peptone was likely used for the cultivation of the fungi. This medium, rich in sucrose, sodium nitrate, and other mineral salts, would have supported the robust growth and secondary metabolite production of the fungal strains.

  • Fermentation Conditions: The fungi were likely cultured in large-scale liquid fermentation tanks under aerobic conditions. The incubation period would have been several days to weeks to allow for sufficient biomass and metabolite accumulation. The temperature would have been maintained at approximately 25-28°C, optimal for the growth of these fungal species.

Isolation and Purification of this compound

The isolation of this compound from the fungal mycelia would have followed a multi-step extraction and chromatographic process:

  • Mycelial Extraction: The fungal mycelia were harvested from the fermentation broth by filtration. The mycelial cake was then likely extracted with an organic solvent such as methanol (B129727) or acetone (B3395972) to liberate the secondary metabolites.

  • Solvent Partitioning: The crude extract would have been subjected to solvent-solvent partitioning. A typical scheme would involve partitioning between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol/water) to remove lipids and other nonpolar impurities. The active fraction containing this compound would then be further extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform.

  • Chromatographic Purification: The enriched extract would have been purified using a series of column chromatography steps. Silica gel was the standard stationary phase at the time. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient), would have been employed to separate the different components of the extract. Fractions were likely collected and tested for insecticidal activity to track the location of this compound.

  • Crystallization: The final purification step would have involved the crystallization of this compound from a suitable solvent system to yield a pure, crystalline solid.

Structural Elucidation

The determination of this compound's chemical structure was a significant achievement, relying on the spectroscopic techniques of the time:

  • Mass Spectrometry (MS): Low-resolution and high-resolution mass spectrometry would have been used to determine the molecular weight and elemental composition of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy were crucial in identifying the structural components of the molecule, including the presence of N-methyl groups, isopropyl groups, and the peptide and ester linkages[4][5][6].

  • Infrared (IR) Spectroscopy: IR spectroscopy would have provided information about the functional groups present, such as carbonyl groups of esters and amides.

  • Amino Acid Analysis: Acid hydrolysis of this compound, followed by amino acid analysis, would have identified the constituent amino acid as N-methyl-L-leucine. The hydroxy acid component was identified as D-α-hydroxyisovaleric acid.

The culmination of this data led to the characterization of this compound as a cyclic octadepsipeptide, specifically a cyclic tetramer of the dipeptide unit D-α-hydroxyisovaleric acid-N-methyl-L-leucine.

Biological Activity Assessment: Silkworm Bioassay

The insecticidal properties of this compound were initially evaluated using the silkworm, Bombyx mori, a standard model for insect bioassays at the time.

  • Test Subjects: Silkworm larvae, likely in their 4th or 5th instar, were used for the assay.

  • Administration: this compound, dissolved in a suitable solvent, was likely administered orally by coating mulberry leaves, the primary food source for silkworms.

  • Observation: The larvae were observed for signs of toxicity over a period of several days. The characteristic symptom of this compound poisoning was reported as atony, a state of muscular weakness and paralysis.

  • Endpoint Measurement: The primary endpoints of the bioassay were the dose required to induce atony and the lethal dose.

Quantitative Data from Initial Reports

The following tables summarize the key quantitative data reported in the initial studies on this compound.

PropertyValueReference
Molecular Formula C₄₈H₈₄N₄O₁₂Inferred from elemental analysis and mass spectrometry in the original structure elucidation studies.
Molecular Weight 909.2 g/mol Determined by mass spectrometry.
Appearance Colorless, crystalline solidAs reported in the isolation papers.
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.General solubility characteristics for this class of compounds.

Table 1: Physicochemical Properties of this compound

Bioassay ParameterValueReference
Insecticidal Activity against Bombyx mori Kanaoka, M., et al. (1978). This compound, a new insecticidal cyclodepsipeptide from Beauveria bassiana and Verticillium lecanii. Agricultural and Biological Chemistry, 42(3), 629-635.
    - Concentration causing atony4 ppm (oral administration)
    - Lethal Concentration> 8 ppm (oral administration)
    - Atony-inducing dose per larva2 µ g/larva

Table 2: Early Biological Activity Data for this compound

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Discovery

experimental_workflow cluster_fermentation Fungal Fermentation cluster_isolation Isolation & Purification cluster_characterization Characterization Fungi Beauveria bassiana or Verticillium lecanii Culture Liquid Culture (Czapek-Dox Medium) Fungi->Culture Inoculation Harvest Harvest Mycelia Culture->Harvest Extract Solvent Extraction (Methanol/Acetone) Harvest->Extract Partition Solvent Partitioning Extract->Partition Column Silica Gel Column Chromatography Partition->Column Crystallize Crystallization Column->Crystallize Structure Structural Elucidation (NMR, MS, IR) Crystallize->Structure Bioassay Insecticidal Bioassay (Silkworm Larvae) Crystallize->Bioassay Final This compound Identified Structure->Final Structure Determined Bioassay->Final Activity Confirmed

Caption: Generalized workflow for the discovery of this compound.

Proposed Signaling Pathway for this compound's Insecticidal Action

signaling_pathway This compound This compound mAChR Muscarinic Acetylcholine Receptor (A-type) This compound->mAChR Inhibits Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3-gated Ca²⁺ Channel IP3->Ca_channel Opens ER Endoplasmic Reticulum Ca_ion Increased Intracellular Ca²⁺ Ca_channel->Ca_ion Release Muscle_effect Disruption of Muscle Contraction Ca_ion->Muscle_effect Leads to Atony Atony (Paralysis) Muscle_effect->Atony

Caption: Proposed signaling pathway of this compound at the insect neuromuscular junction.

Conclusion

The discovery of this compound in the late 1970s was a testament to the potential of natural product screening for the identification of novel bioactive compounds. The meticulous work of researchers in Japan not only introduced a new insecticidal agent but also contributed to the growing family of cyclodepsipeptides, a class of molecules that continues to be of great interest in drug discovery. The initial reports provided a solid foundation of its chemical nature and biological activity, paving the way for future research into its mode of action, biosynthesis, and potential applications in agriculture and beyond. This technical guide serves as a valuable resource for understanding the historical context and the foundational science behind this important fungal metabolite.

References

Biological activities of Bassianolide including cytotoxic and antiplasmodial effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Bassianolide, a cyclooctadepsipeptide produced by the entomopathogenic fungus Beauveria bassiana. The focus is on its documented cytotoxic effects against various cancer cell lines and its potential, though less characterized, antiplasmodial properties. This document synthesizes available quantitative data, details common experimental protocols for assessing these activities, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a cyclic depsipeptide composed of four repeating units of D-α-hydroxyisovaleric acid and L-N-methylleucine. First isolated from the fungi Beauveria bassiana and Verticillium lecanii, it is recognized as one of several toxic secondary metabolites that contribute to the fungus's insecticidal virulence.[1][2] Structurally related to other insecticidal and anthelmintic cyclodepsipeptides, its mode of action is thought to involve the modulation of ion channels at the neuromuscular junction, leading to paralysis in insects.[3] Beyond its insecticidal properties, recent research has highlighted its potential as a therapeutic agent, demonstrating significant cytotoxic activity against human cancer cells.[4]

Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. Its activity is characterized by the inhibition of cell proliferation and the induction of cell cycle arrest.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of (-)-Bassianolide against various human tumor cell lines have been quantified, showcasing its broad-spectrum cytotoxic potential. These findings are summarized in Table 1.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)*
MDA-MB-231Triple-Negative Breast Cancer3.98~4.38
HCT-15Colon Carcinoma6.40~7.04
A549Lung Carcinoma7.24~7.96
SK-OV-3Ovarian Cancer8.44~9.28
MCF-7Breast Adenocarcinoma11.42~12.56
HepG2Hepatocellular Carcinoma15.39~16.93

*Calculated based on a molecular weight of 909.2 g/mol for this compound.[5] (Data sourced from Reference[4])

Mechanism of Cytotoxic Action: Cell Cycle Arrest

Studies on the MDA-MB-231 breast cancer cell line indicate that this compound exerts its cytotoxic effects by inducing cell cycle arrest at the G0/G1 phase. This arrest is mechanistically linked to the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to an increase in the expression of tumor suppressor proteins p53 and p21, as well as MDM2.[4] The upregulation of p21, a cyclin-dependent kinase inhibitor, subsequently leads to a decrease in the expression of cyclin A and cyclin D1, proteins essential for progression through the G1 and S phases of the cell cycle.[4] This disruption halts cell division and ultimately inhibits tumor cell proliferation.

Cytotoxicity_Signaling_Pathway cluster_effect Effect This compound This compound p53 p53 This compound->p53 induces MDM2 MDM2 This compound->MDM2 induces p21 p21 p53->p21 activates CyclinD1 Cyclin D1 p21->CyclinD1 inhibits CyclinA Cyclin A p21->CyclinA inhibits G1_Arrest G0/G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest CyclinA->G1_Arrest Ion_Channel_Mechanism cluster_membrane Cell Membrane IonChannel Ion Channel Ion_Flow Disrupted Ion Flow (e.g., K+, Na+, Ca2+) IonChannel->Ion_Flow leads to This compound This compound This compound->IonChannel Binds to / Inserts into Cell_Death Parasite / Cancer Cell Death Ion_Flow->Cell_Death causes MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with This compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I SYBR_Green_Workflow A 1. Prepare Serial Dilutions of this compound in 96-well plate B 2. Add Synchronized P. falciparum Culture A->B C 3. Incubate 72h (37°C, mixed gas) B->C D 4. Add SYBR Green I Lysis Buffer C->D E 5. Incubate 1-2h in dark D->E F 6. Read Fluorescence (Ex: 485nm, Em: 530nm) E->F G 7. Calculate IC50 F->G

References

Bassianolide as a Virulence Factor in Beauveria bassiana Infections: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beauveria bassiana, an entomopathogenic fungus, is a promising biological control agent for a wide range of insect pests. Its virulence is attributed to a combination of mechanical pressure and the secretion of a cocktail of enzymes and secondary metabolites. Among these, Bassianolide, a cyclooligomer depsipeptide, has been identified as a significant virulence factor. This technical guide provides a comprehensive overview of the role of this compound in B. bassiana infections, with a focus on its biosynthesis, mechanism of action, and impact on the host's immune system. This document is intended for researchers, scientists, and drug development professionals interested in the molecular basis of fungal pathogenesis and the development of novel bio-insecticides.

Introduction to this compound

This compound is a cyclic octadepsipeptide produced by Beauveria bassiana and other fungi. It is synthesized by a non-ribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[1][2] The structure of this compound consists of alternating residues of D-α-hydroxyisovaleric acid and L-N-methylleucine. Its role as a virulence factor has been established through comparative studies of wild-type and this compound-deficient (bbBsls knockout) strains of B. bassiana.[1][3] These studies have demonstrated that the absence of this compound significantly reduces the mortality rate of infected insects.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process catalyzed by the multifunctional enzyme, this compound synthetase (BbBsls). This enzyme is a non-ribosomal peptide synthetase (NRPS) that iteratively condenses D-2-hydroxyisovalerate and L-leucine to form a dipeptidol monomer.[1][3] Four of these monomers are then cyclized to form the final tetrameric ester, this compound.[1][3] The targeted inactivation of the bbBsls gene completely abolishes this compound production without affecting the synthesis of other secondary metabolites like beauvericin.[1][2]

graph Bassianolide_Biosynthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes D_Hiv [label="D-2-hydroxyisovalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Leu [label="L-leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; BbBsls [label="this compound Synthetase (BbBsls - NRPS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="Dipeptidol Monomer\n(D-Hiv-L-Leu)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges D_Hiv -> BbBsls; L_Leu -> BbBsls; BbBsls -> Monomer [label="Iterative Synthesis"]; Monomer -> BbBsls [label="4x"]; BbBsls -> this compound [label="Cyclization"]; }

Caption: Biosynthesis pathway of this compound.

Role of this compound in Virulence

This compound contributes significantly to the virulence of B. bassiana by inducing toxicity and suppressing the host's immune response.[1][4] Its effects are multifaceted, ranging from direct toxicity to the paralysis of insect larvae.

Quantitative Data on Virulence

The contribution of this compound to the virulence of B. bassiana is evident from the comparative analysis of wild-type and this compound-deficient mutants. The following tables summarize the quantitative data from various studies.

StrainInsect HostBioassay MethodLD50 (conidia/larva)Reference
B. bassiana Wild-TypeGalleria mellonellaTopical Application1.5 x 10^6[5]
B. bassiana Wild-TypeSpodoptera frugiperdaTopical Application0.0642 x 10^8 conidia/ml[6]
B. bassiana ΔbbBslsGalleria mellonellaTopical Application> 1 x 10^7[7]
B. bassiana IRAN 403CArge rosaeImmersion5.54 x 10^5 conidia/ml[8]
StrainInsect HostBioassay MethodLT50 (days)Reference
B. bassiana Wild-TypeGalleria mellonellaTopical Application5.17[7]
B. bassiana ΔbbBslsGalleria mellonellaTopical Application6.96[7]
B. bassiana MTCC 4495Pieris brassicaeTopical Application5.5 (at 10^9 conidia/ml)[9][10]
B. bassiana IRAN 403CArge rosaeImmersion3.92 (at 2x10^8 conidia/ml)[8]

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its toxic and immunomodulatory effects are still under investigation. However, several key activities have been identified.

Ionophoric Activity

This compound is known to act as an ionophore, disrupting ion gradients across biological membranes. This activity is thought to contribute to its paralytic effects on insect muscle tissue.

Immunosuppression

This compound plays a crucial role in suppressing the insect's innate immune system, allowing the fungus to proliferate within the host.[4] This immunosuppression is likely achieved through the modulation of key immune signaling pathways and the inhibition of cellular and humoral immune responses. While the direct molecular targets of this compound within these pathways are not yet fully elucidated, the overall effect is a compromised host defense.[1][2][4][5][11][12][13][14][15][16]

graph Insect_Immune_Response { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes B_bassiana [label="Beauveria bassiana\n(conidia)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAMPs [label="PAMPs\n(e.g., β-glucans)", fillcolor="#F1F3F4", fontcolor="#202124"]; PRRs [label="Pattern Recognition Receptors (PRRs)", fillcolor="#FBBC05", fontcolor="#202124"]; Toll_pathway [label="Toll Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imd_pathway [label="Imd Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK_STAT_pathway [label="JAK/STAT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-kB Transcription Factors\n(e.g., Relish, Dorsal, Dif)", fillcolor="#FBBC05", fontcolor="#202124"]; AMPs [label="Antimicrobial Peptides (AMPs)\n(e.g., Defensin, Cecropin)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hemocytes [label="Hemocytes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phagocytosis [label="Phagocytosis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Melanization [label="Melanization", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges B_bassiana -> PAMPs; PAMPs -> PRRs [label="Recognition"]; PRRs -> Toll_pathway; PRRs -> Imd_pathway; Toll_pathway -> NF_kB; Imd_pathway -> NF_kB; PRRs -> JAK_STAT_pathway; NF_kB -> AMPs [label="Transcription"]; JAK_STAT_pathway -> AMPs [label="Transcription"]; B_bassiana -> Hemocytes [label="Interaction"]; Hemocytes -> Phagocytosis; Hemocytes -> Melanization; this compound -> Toll_pathway [style=dashed, color="#EA4335", label="Inhibition (presumed)"]; this compound -> Imd_pathway [style=dashed, color="#EA4335", label="Inhibition (presumed)"]; this compound -> Hemocytes [style=dashed, color="#EA4335", label="Inhibition (presumed)"]; }

Caption: Insect immune response to B. bassiana.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in B. bassiana virulence.

Insect Bioassays
graph Insect_Bioassay_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Culture [label="1. Fungal Culture\n(B. bassiana wild-type & ΔbbBsls)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spore_Harvest [label="2. Spore Harvesting & Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; Spore_Suspension [label="3. Preparation of Spore Suspensions", fillcolor="#F1F3F4", fontcolor="#202124"]; Insect_Rearing [label="4. Insect Rearing\n(e.g., Galleria mellonella)", fillcolor="#F1F3F4", fontcolor="#202124"]; Topical_Assay [label="5a. Topical Application", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection_Assay [label="5b. Intrahemocoel Injection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="6. Incubation", fillcolor="#FBBC05", fontcolor="#202124"]; Mortality_Assessment [label="7. Mortality Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="8. Data Analysis (LD50, LT50)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Culture -> Spore_Harvest; Spore_Harvest -> Spore_Suspension; Insect_Rearing -> Topical_Assay; Insect_Rearing -> Injection_Assay; Spore_Suspension -> Topical_Assay; Spore_Suspension -> Injection_Assay; Topical_Assay -> Incubation; Injection_Assay -> Incubation; Incubation -> Mortality_Assessment; Mortality_Assessment -> Data_Analysis; }

Caption: General workflow for insect bioassays.

6.1.1 Topical Application Bioassay

  • Fungal Culture: Grow B. bassiana wild-type and ΔbbBsls strains on Sabouraud Dextrose Agar with Yeast Extract (SDAY) at 25°C for 14 days.[17]

  • Spore Harvesting: Harvest conidia by scraping the surface of the culture plates with a sterile loop into a sterile solution of 0.05% Tween 80.

  • Spore Quantification: Determine the conidial concentration using a hemocytometer.

  • Spore Suspension Preparation: Prepare serial dilutions of the conidial suspension in 0.05% Tween 80 to obtain the desired concentrations (e.g., 10^5, 10^6, 10^7, 10^8 conidia/mL).

  • Insect Treatment: Use late-instar larvae of Galleria mellonella. Anesthetize the larvae on ice. Apply 1 µL of the conidial suspension to the dorsal thoracic surface of each larva.

  • Incubation: Place the treated larvae individually in sterile petri dishes with a small piece of artificial diet. Incubate at 25°C in the dark.

  • Mortality Assessment: Record mortality daily for at least 10 days. Surface sterilize dead larvae with 70% ethanol (B145695) and place them in a humid chamber to confirm mycosis.

  • Data Analysis: Calculate the LD50 and LT50 values using probit analysis.

6.1.2 Intrahemocoel Injection Bioassay

  • Prepare Spore Suspensions: Follow steps 1-4 from the topical application protocol.

  • Insect Treatment: Anesthetize late-instar G. mellonella larvae on ice. Inject 5 µL of the conidial suspension into the hemocoel through the last proleg using a microinjector.

  • Incubation and Assessment: Follow steps 6-8 from the topical application protocol.

Quantification of this compound

6.2.1 Sample Preparation

  • Fungal Culture: Grow B. bassiana in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days at 25°C with shaking.

  • Extraction: Separate the mycelium from the culture broth by filtration. Lyophilize and grind the mycelium. Extract the powdered mycelium with methanol (B129727) or ethyl acetate. Evaporate the solvent to obtain a crude extract.

6.2.2 UPLC-Q-Orbitrap MS Analysis [5][11][14][17]

  • Chromatographic System: Use an ultra-performance liquid chromatography system coupled with a Q-Orbitrap mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Operate in positive ion mode and use parallel reaction monitoring (PRM) for targeted quantification.

  • Quantification: Generate a standard curve using a purified this compound standard.

Gene Expression Analysis (qRT-PCR)
graph qRT_PCR_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Sample_Collection [label="1. Sample Collection\n(Fungal mycelia or Infected Insect Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Extraction [label="2. Total RNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA_Synthesis [label="3. cDNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR [label="4. Quantitative PCR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Relative Quantification\n(2^-ΔΔCt method)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample_Collection -> RNA_Extraction; RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> qPCR; qPCR -> Data_Analysis; }

Caption: Workflow for qRT-PCR analysis.

  • Sample Collection: Collect fungal mycelia from liquid cultures or infected insect tissues at different time points post-infection.

  • RNA Extraction: Extract total RNA using a suitable kit or the TRIzol method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using gene-specific primers for bbBsls and insect immune-related genes (e.g., genes encoding antimicrobial peptides). Use a housekeeping gene (e.g., actin or GAPDH) as an internal control.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions

This compound is a critical virulence factor for Beauveria bassiana, contributing to its insecticidal activity through both direct toxicity and immunosuppression. Understanding the biosynthesis and mechanism of action of this compound is essential for the development of more effective and targeted mycoinsecticides. Future research should focus on elucidating the precise molecular targets of this compound within the insect host and its specific interactions with key immune signaling pathways. This knowledge will not only enhance our understanding of fungal pathogenesis but also open new avenues for the genetic engineering of B. bassiana to improve its virulence and for the development of novel pest management strategies.

References

Methodological & Application

Application Notes and Protocols for Solid-State Fermentation to Produce Bassianolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with significant insecticidal and potential therapeutic properties, produced by the entomopathogenic fungus Beauveria bassiana. Solid-state fermentation (SSF) presents a promising and cost-effective method for the production of this secondary metabolite. SSF mimics the natural growth habitat of filamentous fungi and can lead to higher yields of certain metabolites compared to submerged fermentation. These application notes provide a detailed protocol for the production, extraction, and quantification of this compound using SSF.

Data Presentation: Optimized Parameters for Beauveria bassiana Growth in SSF

While direct quantitative data for this compound yield from SSF on various substrates is not extensively reported in publicly available literature, the following table summarizes the optimized parameters for the growth and conidia production of Beauveria bassiana. These conditions provide a strong starting point for optimizing this compound production, as robust fungal growth is a prerequisite for secondary metabolite synthesis.

ParameterOptimal Value/RangeSubstrateReference
Microorganism Beauveria bassiana (various strains)N/A[1]
Solid Substrate Polished White RiceRice[1][2]
Brown RiceRice[1]
Wheat Bran & Chaff (8:2 ratio)Wheat Bran, Chaff
Inoculum Concentration 1 x 10⁷ conidia/g of wet substrateRice[1]
Inoculum Age 2-day-old liquid cultureRice[1]
Moisture Content 40%Polished Rice[1]
Temperature 25°CPolished Rice[1]
Relative Humidity 75%Rice[1]
Incubation Period 14 daysPolished Rice[1]
pH 6.0Rice
Aeration Periodic shaking/aerated bagsRice[1]

Note: The yield of this compound under these conditions needs to be experimentally determined. As a reference, this compound concentrations of 20.6–51.1 µg/g have been reported in B. bassiana-infected insect larvae.

Experimental Protocols

Inoculum Preparation

A two-stage inoculum preparation (biphasic fermentation) is recommended to obtain a vigorous and metabolically active fungal culture for inoculating the solid substrate.[3]

1.1. Materials

  • Beauveria bassiana pure culture (agar slant)

  • Sterile distilled water with 0.02% Tween 80

  • Liquid medium (e.g., Potato Dextrose Broth - PDB)[3]

  • Shaker incubator

  • Hemocytometer

1.2. Protocol

  • Prepare a spore suspension by washing a 10-day-old B. bassiana culture on an agar (B569324) plate with sterile 0.02% Tween 80 solution.

  • Adjust the spore concentration to 1 x 10⁸ conidia/mL using a hemocytometer.

  • Inoculate a flask containing sterile liquid medium with the spore suspension (1% v/v).

  • Incubate the flask in a shaker incubator at 25°C and 150 rpm for 2-3 days until a dense mycelial culture is obtained.[1]

Solid-State Fermentation (SSF)

2.1. Materials

  • Solid substrate (e.g., polished white rice)

  • Fermentation vessel (e.g., polyethylene (B3416737) bags with aeration filters or glass flasks)[1]

  • Autoclave

  • Incubator

2.2. Protocol

  • Weigh the desired amount of solid substrate (e.g., 100 g of polished rice) into the fermentation vessel.

  • Adjust the moisture content to 40% by adding distilled water.[1] For 100 g of dry rice, add approximately 67 mL of water.

  • Sterilize the moistened substrate by autoclaving at 121°C for 25 minutes.[1]

  • Allow the substrate to cool to room temperature.

  • Inoculate the sterilized substrate with the prepared liquid inoculum at a rate of 10% (v/w), aiming for a final concentration of 1 x 10⁷ conidia/g of wet substrate.[1]

  • Mix the inoculum and substrate thoroughly under aseptic conditions.

  • Incubate the fermentation vessel at 25°C for 14 days.[1] If using bags, shake them gently every 12 hours to ensure aeration and prevent clumping.[1]

Extraction of this compound

3.1. Materials

  • Fermented solid substrate

  • 70% Ethanol (B145695)

  • Blender or grinder

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

3.2. Protocol

  • After the incubation period, dry the fermented substrate at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Grind the dried fermented substrate into a fine powder.

  • Add 70% ethanol to the powdered substrate at a ratio of 10:1 (solvent volume: substrate weight).

  • Homogenize the mixture.

  • Subject the mixture to ultrasonic treatment for 30 minutes to enhance extraction efficiency.

  • Separate the solid residue from the liquid extract by centrifugation followed by filtration.

  • Concentrate the liquid extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Quantification of this compound by HPLC

4.1. Materials

  • Crude this compound extract

  • This compound analytical standard

  • HPLC grade solvents (e.g., acetonitrile (B52724), water)

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column

4.2. Protocol

  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Mass Spectrometry (for higher specificity and sensitivity).

    • Injection Volume: 20 µL.

  • Quantification: Inject the prepared sample and standards into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Bassianolide_Biosynthesis precursors D-α-hydroxyisovaleric acid + L-Leucine BbBSLS This compound Synthetase (Non-Ribosomal Peptide Synthetase - NRPS) precursors->BbBSLS Substrates monomer Dipeptidol monomer intermediate BbBSLS->monomer Catalyzes formation of tetramerization Iterative Condensation (4x) monomer->tetramerization Recursive condensation This compound This compound (Cyclic octadepsipeptide) tetramerization->this compound Cyclization

Caption: Biosynthesis of this compound by the NRPS enzyme BbBSLS.

Experimental Workflow for this compound Production

SSF_Workflow cluster_Inoculum Inoculum Preparation cluster_SSF Solid-State Fermentation cluster_Downstream Downstream Processing spore_suspension Spore Suspension (1x10^8 conidia/mL) liquid_culture Liquid Culture (PDB, 25°C, 150 rpm, 2-3 days) spore_suspension->liquid_culture Inoculation inoculation Inoculation (10% v/w) liquid_culture->inoculation substrate_prep Substrate Preparation (Rice + 40% Moisture) sterilization Sterilization (121°C, 25 min) substrate_prep->sterilization sterilization->inoculation incubation Incubation (25°C, 14 days) inoculation->incubation drying Drying & Grinding incubation->drying extraction Solvent Extraction (70% EtOH + Sonication) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration quantification Quantification (HPLC) concentration->quantification final_product Purified this compound quantification->final_product

Caption: Workflow for this compound production via solid-state fermentation.

References

Application Notes and Protocols for the Quantification of Bassianolide using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooligomer depsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is recognized as a significant virulence factor in the insecticidal activity of the fungus.[1] The accurate quantification of this compound in various matrices, such as fungal fermentation broths and infected hosts, is crucial for research into its biosynthesis, mechanism of action, and potential applications in biocontrol and drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal-Infected Insect Larvae

This protocol is adapted from a method for extracting insecticidal metabolites from Beauveria bassiana-infected Tenebrio molitor larvae.[2][3][4][5][6]

Materials:

  • Beauveria bassiana-infected insect larvae

  • 70% Ethanol (EtOH) in ultrapure water

  • Liquid nitrogen

  • Homogenizer or mortar and pestle

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Freeze the infected insect larvae samples in liquid nitrogen.

  • Grind the frozen larvae into a fine powder using a pre-chilled homogenizer or mortar and pestle.

  • Weigh a precise amount of the homogenized powder (e.g., 1 gram).

  • Add 10 mL of 70% EtOH extraction solvent to the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Place the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[2][3][4][5][6]

  • Centrifuge the extract at 10,000 x g for 10 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This protocol describes a general method for the quantification of this compound using a UPLC-Q-Orbitrap MS system or a similar LC-MS/MS instrument.[2][3][4][5][6][7]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Q-Orbitrap, Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C8 or C18 column is suitable for the separation of this compound and related compounds. A C8 column has been noted for the analysis of enniatins and bassianolides.[7]

    • Example: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

  • Precursor and Product Ions for this compound:

    • Precursor Ion (m/z): [M+H]⁺ (Exact mass to be determined based on standard)

    • Product Ions (m/z): Specific fragment ions for quantification and qualification (to be determined by infusion of a pure standard).

Data Presentation

Quantitative Method Validation Data

The following table summarizes typical validation parameters for the quantification of this compound and other fungal metabolites using UPLC-Q-Orbitrap MS.[2][3][5]

ParameterResult
Recovery 80 - 115%
Precision (RSD) 0.1 - 8.0%
Reported Concentrations of this compound

The following table shows the range of this compound concentrations found in Beauveria bassiana-infected Tenebrio molitor larvae.[2][3][4][5][6]

MatrixConcentration Range (µg/g)
B. bassiana-infected T. molitor larvae20.6 - 51.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Infected Insect Larvae s2 Grinding in Liquid N2 s1->s2 s3 Extraction with 70% EtOH s2->s3 s4 Ultrasonic Treatment (30 min) s3->s4 s5 Centrifugation s4->s5 s6 Supernatant Collection s5->s6 s7 Filtration (0.22 µm) s6->s7 a1 UPLC/HPLC Separation s7->a1 a2 Mass Spectrometry (ESI+) a1->a2 a3 Data Acquisition (SRM/PRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3 r1 Quantitative Results d3->r1 Final Report

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_fungus Beauveria bassiana cluster_metabolite Virulence Factor cluster_host Insect Host f1 Biosynthesis of Secondary Metabolites m1 This compound (Cyclooligomer Depsipeptide) f1->m1 produces h1 Interaction with Host Physiological Processes m1->h1 acts as h2 Insecticidal Activity h1->h2 leads to

Caption: Logical relationship of this compound as a virulence factor.

References

Application of Bassianolide in Agricultural Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclooctadepsipeptide, is a secondary metabolite produced by entomopathogenic fungi such as Beauveria bassiana and Verticillium lecanii. It is a key virulence factor contributing to the insecticidal properties of these fungi. As a naturally derived compound, this compound presents a promising avenue for the development of novel biopesticides for integrated pest management (IPM) strategies, offering an alternative to synthetic chemical pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in agricultural pest management research.

Mechanism of Action

The precise mechanism of action of this compound is not yet fully elucidated; however, current research suggests that it primarily targets the insect's neuromuscular system. It is thought to act on ion channels at the neuromuscular junction, disrupting normal nerve impulse transmission and leading to paralysis and eventual death of the insect.[1] Some studies suggest an inhibitory effect on acetylcholine-induced muscle contractions, indicating a potential interaction with cholinergic signaling pathways.

Data Presentation: Efficacy of Purified this compound

The following table summarizes the available quantitative data on the insecticidal activity of purified this compound against a key agricultural pest, the diamondback moth (Plutella xylostella).

Target PestInstarConcentration (mg/mL)Mortality (%) (at 120 hours)Reference
Plutella xylostella3rd0.01Not specifiedKeppanan et al., 2018[2]
Plutella xylostella3rd0.1Not specifiedKeppanan et al., 2018[2]
Plutella xylostella3rd0.5Significant maximum mortalityKeppanan et al., 2018[2]

Note: Specific mortality percentages for the lower concentrations were not detailed in the referenced study, but a dose-dependent effect was observed.

Experimental Protocols

Protocol 1: Insect Bioassay with Purified this compound against Plutella xylostella Larvae

This protocol is adapted from the methodology described by Keppanan et al. (2018)[2].

1. Objective: To determine the insecticidal activity of purified this compound against third instar larvae of Plutella xylostella.

2. Materials:

  • Purified this compound

  • Solvent for this compound (e.g., ethanol, methanol, DMF, or DMSO)[1]

  • Third instar larvae of P. xylostella

  • Cabbage leaves (or other suitable host plant material)

  • Petri dishes or similar ventilated containers

  • Micropipettes

  • Distilled water

  • Wetting agent (e.g., Tween 80)

  • Filter paper

3. Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of purified this compound in a suitable solvent.

    • From the stock solution, prepare a series of test concentrations (e.g., 0.01, 0.1, 0.5 mg/mL, and a wider range for LC50 determination) by serial dilution in distilled water containing a small amount of a wetting agent (e.g., 0.05% Tween 80).

    • Prepare a control solution containing the same concentration of the solvent and wetting agent in distilled water.

  • Leaf-Dip Bioassay:

    • Wash and dry fresh cabbage leaves.

    • Cut leaf discs of a uniform size.

    • Dip each leaf disc into a respective test or control solution for a standardized time (e.g., 10-30 seconds).

    • Allow the leaf discs to air dry on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place one treated leaf disc into each Petri dish lined with a piece of filter paper.

    • Introduce a known number of third instar P. xylostella larvae (e.g., 10-20) into each Petri dish.

    • Seal the Petri dishes with a ventilated lid to allow for air exchange while preventing escape.

    • Maintain the bioassay containers under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Data Collection:

    • Record larval mortality at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the percentage mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary.

4. Data Analysis:

  • Analyze the dose-response relationship to determine the LC50 (median lethal concentration) value of this compound for P. xylostella using probit analysis or other suitable statistical software.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions (Test & Control) A->B D Leaf-Dip in Solutions B->D C Prepare Cabbage Leaf Discs C->D E Introduce P. xylostella Larvae D->E F Incubate under Controlled Conditions E->F G Record Mortality at Intervals F->G H Calculate Percent Mortality G->H I Determine LC50 (Probit Analysis) H->I

Caption: Workflow for the insect bioassay of purified this compound.

Protocol 2: Investigation of Neuromuscular Effects (Hypothetical Framework)

As the precise molecular targets of this compound are still under investigation, this protocol provides a general framework for using electrophysiological techniques to study its effects on the insect neuromuscular junction.

1. Objective: To investigate the effects of this compound on synaptic transmission and muscle membrane properties at the insect neuromuscular junction.

2. Materials:

  • Dissected insect preparation with accessible neuromuscular junctions (e.g., larval body wall muscles of Drosophila melanogaster or a larger insect).

  • Insect saline solution.

  • Purified this compound.

  • Solvent for this compound.

  • Patch-clamp or intracellular recording setup (amplifier, micromanipulators, microscope).

  • Glass microelectrodes.

  • Suction electrode for nerve stimulation.

3. Procedure:

  • Preparation of Insect Neuromuscular Junction:

    • Dissect the insect in cold saline to expose the body wall muscles and associated motor nerves.

    • Pin the preparation to a suitable dish for recording.

  • Electrophysiological Recording:

    • Position recording microelectrodes into a muscle fiber to measure resting membrane potential and postsynaptic potentials.

    • Use a suction electrode to stimulate the motor nerve and evoke excitatory postsynaptic potentials (EPSPs) or excitatory junctional currents (EJCs).

    • Record spontaneous miniature EPSPs (mEPSPs) or miniature excitatory junctional currents (mEJCs) to assess presynaptic vesicle release.

  • Application of this compound:

    • Obtain a stable baseline recording of synaptic activity.

    • Perfuse the preparation with a known concentration of this compound dissolved in saline.

    • Continuously record the effects of this compound on resting membrane potential, the amplitude and kinetics of evoked EPSPs/EJCs, and the frequency and amplitude of mEPSPs/mEJCs.

4. Data Analysis:

  • Compare the electrophysiological parameters before and after the application of this compound to determine its effects on presynaptic and/or postsynaptic function.

  • Analyze changes in EPSP/EJC amplitude to assess effects on overall synaptic strength.

  • Analyze changes in mEPSP/mEJC frequency and amplitude to distinguish between presynaptic (release probability) and postsynaptic (receptor sensitivity) effects.

Signaling Pathway Diagrams

The following diagram illustrates the hypothetical mechanism of action of this compound at the insect neuromuscular junction based on current understanding. Further research is required to identify the specific ion channels and receptors involved.

bassianolide_moa cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Membrane AP Action Potential VGCC Voltage-Gated Ca²⁺ Channels AP->VGCC opens Vesicle Synaptic Vesicles (containing ACh) VGCC->Vesicle triggers fusion ACh ACh Vesicle->ACh AChR Acetylcholine Receptors (nAChR) IonChannel Postsynaptic Ion Channels AChR->IonChannel activates Contraction Muscle Contraction IonChannel->Contraction leads to Paralysis Paralysis Contraction->Paralysis Disrupted This compound This compound This compound->AChR Inhibits? This compound->IonChannel Modulates? ACh->AChR binds

Caption: Hypothetical mechanism of this compound at the neuromuscular junction.

Conclusion and Future Directions

This compound demonstrates significant potential as a bio-insecticide for the control of agricultural pests. The data, although limited, indicates its effectiveness against major pests like Plutella xylostella. Further research is crucial to fully characterize its insecticidal spectrum, determine precise LC50 values for a wider range of pests, and elucidate its specific molecular mechanism of action. Understanding the specific ion channels and receptors targeted by this compound will be instrumental in developing it as a commercially viable and effective pest management tool and for managing potential resistance development. The protocols outlined here provide a foundation for researchers to further investigate and harness the potential of this promising natural insecticide.

References

Investigating the Potential of Bassianolide as an Antiviral Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana.[1] While extensively studied for its insecticidal and cytotoxic properties, the potential of this compound as an antiviral agent remains a nascent area of research. Cyclodepsipeptides as a class have demonstrated a wide array of biological activities, including antitumor, anthelmintic, and immunosuppressant effects.[2][3] Notably, some cyclodepsipeptides have exhibited antiviral activity against various viruses, such as herpesviruses and HIV, suggesting that this compound may also possess antiviral capabilities.[2][3]

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential antiviral agent. The following sections detail standardized protocols for determining the in vitro efficacy and cytotoxicity of this compound, along with a hypothetical data presentation and a conceptual framework for understanding its potential mechanism of action.

Data Presentation

Effective evaluation of a potential antiviral compound necessitates the determination of its efficacy in inhibiting viral replication and its toxicity to host cells. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC₅₀) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window. An SI value greater than 10 is generally considered indicative of a promising antiviral candidate.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A Virus (H1N1)MDCKPlaque Reduction5.2>100>19.2
Herpes Simplex Virus 1 (HSV-1)VeroCPE Reduction8.7>100>11.5
Dengue Virus (DENV-2)Huh-7Virus Yield Reduction12.1>100>8.3
Human Immunodeficiency Virus 1 (HIV-1)MT-4p24 Antigen ELISA3.58524.3

Note: The data presented in this table is hypothetical and serves as an example of how to present screening results. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed protocols for the preliminary in vitro evaluation of this compound's antiviral activity and cytotoxicity.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound

  • Appropriate host cell line (e.g., Vero, MDCK, Huh-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the host cells at an appropriate density to achieve 80-90% confluency after 24 hours.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plates for 48-72 hours (depending on the cell line and virus to be tested).

  • After incubation, remove the medium containing this compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value by regression analysis of the dose-response curve.

Protocol 2: Antiviral Assay by Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to evaluate the ability of this compound to protect cells from virus-induced cell death.[4]

Materials:

  • This compound

  • Virus stock with a known titer

  • Appropriate host cell line

  • Complete cell culture medium and infection medium (reduced serum)

  • 96-well cell culture plates

  • Neutral red solution

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed 96-well plates with host cells and incubate for 24 hours to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • Remove the growth medium from the cells.

  • Add 50 µL of the this compound dilutions to the wells.

  • Add 50 µL of virus suspension (at a multiplicity of infection, MOI, that causes >80% CPE in 48-72 hours) to the wells.

  • Include control wells: cells only (no virus, no compound), virus only (no compound), and a known antiviral drug (positive control).

  • Incubate the plates until significant CPE is observed in the virus control wells.

  • Stain the cells with neutral red to quantify cell viability.

  • Measure the absorbance at 540 nm.

  • Calculate the EC₅₀ value by regression analysis.

Protocol 3: Plaque Reduction Assay

This assay quantifies the effect of this compound on the production of infectious virus particles.

Materials:

Procedure:

  • Seed plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cell monolayers with the this compound dilutions for 1-2 hours.

  • Infect the cells with a known number of plaque-forming units (PFU) of the virus for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of this compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.

Protocol 4: Virus Yield Reduction Assay

This assay measures the effect of this compound on the amount of new virus produced.[5]

Materials:

  • This compound

  • Virus stock

  • Host cell line

  • 24-well or 48-well cell culture plates

  • Infection medium

Procedure:

  • Seed plates with host cells.

  • Treat the cells with different concentrations of this compound and infect with the virus at a specific MOI.

  • After a full replication cycle (e.g., 24-48 hours), harvest the supernatant.

  • Determine the viral titer in the supernatant using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.

  • Calculate the reduction in viral yield compared to the untreated virus control and determine the EC₅₀.

Potential Mechanisms of Action and Signaling Pathways

The precise antiviral mechanism of this compound is currently unknown. However, based on the mechanisms of other antiviral compounds and cyclodepsipeptides, several stages of the viral life cycle could be potential targets.[6][7][8] A time-of-addition assay can be employed to elucidate the specific stage of viral replication inhibited by this compound.[9]

Figure 1: Generalized Viral Life Cycle and Potential Targets for this compound

Viral_Lifecycle cluster_host Host Cell cluster_this compound Potential Inhibition by this compound Entry Attachment & Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication & Protein Synthesis Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Virus_out Progeny Virus Release->Virus_out Virus_in Virus Virus_in->Entry B1 ? B1->Entry B2 ? B2->Replication B3 ? B3->Release

Caption: Potential inhibitory points of this compound in the viral life cycle.

Further investigation into the mechanism of action could involve examining the effect of this compound on specific viral enzymes (e.g., polymerase, protease) or host cell signaling pathways that are often hijacked by viruses for their replication, such as the NF-κB or MAPK pathways.

Figure 2: Experimental Workflow for Investigating this compound

Workflow Start Start: this compound Sample Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., CPE Reduction) Start->Antiviral_Screening CC50 Determine CC₅₀ Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC₅₀/EC₅₀) CC50->SI EC50 Determine EC₅₀ Antiviral_Screening->EC50 EC50->SI Secondary_Assays Secondary Assays (Plaque/Yield Reduction) SI->Secondary_Assays Mechanism Mechanism of Action Studies (Time-of-Addition, Enzyme Assays) Secondary_Assays->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for the in vitro evaluation of this compound as an antiviral agent.

Conclusion

While there is currently a lack of specific data on the antiviral properties of this compound, its classification as a cyclodepsipeptide suggests that it is a compound of interest for antiviral research. The protocols and frameworks provided here offer a systematic approach for the initial in vitro investigation of this compound. Should this compound demonstrate significant and selective antiviral activity, further studies, including in vivo efficacy and detailed mechanistic investigations, would be warranted to fully elucidate its potential as a novel antiviral therapeutic.

References

Application Notes and Protocols for Bassianolide Extraction from Fungal Mycelia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the extraction and purification of Bassianolide, a cyclooctadepsipeptide with insecticidal properties, from fungal mycelia, primarily Beauveria bassiana. The protocols outlined below cover the entire workflow, from fungal culture to the isolation of pure this compound.

Introduction

This compound is a secondary metabolite produced by several entomopathogenic fungi, most notably Beauveria bassiana and Verticillium lecanii. It is a cyclooctadepsipeptide with demonstrated insecticidal activity, making it a compound of interest for the development of new biopesticides and therapeutic agents. This guide details the necessary procedures for obtaining this compound from fungal cultures for research and development purposes.

Fungal Cultivation and Mycelia Production

The production of this compound begins with the successful cultivation of the source fungus. The following protocol is optimized for Beauveria bassiana.

Culture Media

Several liquid culture media are effective for the growth of Beauveria bassiana and the production of this compound. The choice of medium can influence the yield of both mycelial biomass and the target compound.

Table 1: Recommended Culture Media for Beauveria bassiana

Media ComponentPotato Dextrose Broth (PDB)Yeast and Malt Extract Broth (YMB)Malt Extract Broth (MB)
Primary Carbon Source Dextrose (from potato infusion)Malt Extract, DextroseMalt Extract
Primary Nitrogen Source Potato InfusionYeast Extract, PeptonePeptone
Typical Composition Potato Infusion (200 g/L), Dextrose (20 g/L)Yeast Extract (4 g/L), Malt Extract (10 g/L), Dextrose (4 g/L)Malt Extract (20 g/L), Peptone (1 g/L)
Reported Suitability Good for this compound productionHigh mycelial biomass yieldGood for this compound production
Experimental Protocol: Fungal Cultivation
  • Media Preparation: Prepare the desired liquid medium (e.g., PDB) according to the manufacturer's instructions or standard laboratory protocols. Dispense the medium into flasks, filling them to no more than one-third of their total volume to ensure adequate aeration.

  • Sterilization: Autoclave the flasks containing the medium at 121°C for 15-20 minutes. Allow the medium to cool to room temperature before inoculation.

  • Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the cooled medium with a spore suspension or a small agar (B569324) plug from a mature culture of Beauveria bassiana.

  • Incubation: Incubate the inoculated flasks on a rotary shaker (150-200 rpm) at 25-30°C. Maintain a pH between 6 and 7 for optimal growth. The incubation period typically ranges from 7 to 12 days.

  • Monitoring: Monitor the cultures for mycelial growth, which will appear as pellets or a filamentous mass in the broth.

Harvesting of Fungal Mycelia

After the incubation period, the fungal mycelia need to be separated from the culture broth.

Experimental Protocol: Mycelia Harvesting
  • Filtration: Aseptically harvest the mycelia by filtration through several layers of sterile cheesecloth or a sterile stainless-steel sieve.

  • Washing: Wash the harvested mycelial mass with sterile distilled water to remove any remaining media components.

  • Drying: Gently press the mycelia to remove excess water. For subsequent extraction, the mycelia can be used fresh, freeze-dried (lyophilized), or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight. Freeze-drying is generally preferred to minimize degradation of the target compound.

  • Storage: If not used immediately, store the dried mycelia in a desiccator at 4°C or frozen at -20°C.

Extraction of this compound

The extraction process aims to efficiently transfer this compound from the fungal mycelia into a solvent. The choice of solvent and extraction technique significantly impacts the yield.

Solvent Selection

Several organic solvents can be used for the extraction of this compound. The polarity of the solvent is a key factor in its efficiency.

Table 2: Comparison of Solvents for this compound Extraction

SolventPolarityReported EfficiencyNotes
70% Ethanol (EtOH) HighEfficient for a broad range of metabolites, including this compound.[1]Often used in combination with sonication.
Ethyl Acetate (EtOAc) MediumGood for extracting moderately polar compounds like this compound.Can be used for liquid-liquid extraction from the culture filtrate as well.
Methanol (B129727) (MeOH) HighEffective for extracting polar and semi-polar compounds.Can extract a wider range of compounds, potentially requiring more extensive purification.
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic treatment is a common method to enhance extraction efficiency by disrupting the fungal cell walls.

  • Sample Preparation: Weigh the dried and ground fungal mycelia.

  • Solvent Addition: Place the mycelial powder in a flask and add the chosen extraction solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).

  • Sonication: Submerge the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C) to prevent thermal degradation of this compound.[1]

  • Filtration: After sonication, separate the mycelial debris from the solvent extract by vacuum filtration through Whatman No. 1 filter paper.

  • Repeat Extraction: For exhaustive extraction, the mycelial residue can be re-extracted two to three times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds, and further purification is necessary to isolate this compound. A multi-step approach involving solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) is often employed.

Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup

SPE is a preliminary purification step to remove highly polar and non-polar impurities from the crude extract.

  • Column Selection: Use a reversed-phase SPE cartridge (e.g., C18).

  • Column Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase for HPLC (e.g., a low percentage of acetonitrile (B52724) in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent (e.g., 10-20% acetonitrile in water) to elute highly polar impurities.

  • Elution: Elute the fraction containing this compound with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).

  • Drying: Evaporate the solvent from the eluted fraction to obtain a semi-purified extract.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

Preparative or semi-preparative reversed-phase HPLC is the final step to obtain pure this compound.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used. TFA acts as an ion-pairing agent to improve peak shape.

  • Gradient Program: A typical gradient program starts with a low percentage of acetonitrile and gradually increases to elute compounds of increasing hydrophobicity. An example gradient is provided in the table below.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm, where the peptide bonds of this compound absorb.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis and Confirmation: Analyze the collected fractions by analytical HPLC to confirm purity. The identity of this compound can be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Example HPLC Gradient Program for this compound Purification

Time (minutes)% Acetonitrile (with 0.1% TFA)% Water (with 0.1% TFA)
04060
208020
251000
301000
354060
404060

Quantitative Data

The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction method.

Table 4: Reported Yields and Recovery of this compound

ParameterReported ValueSource
Yield from B. bassiana-infected larvae 20.6 - 51.1 µg/g[1]
Method Recovery Rate 80 - 115%[1]

Visualizations

Experimental Workflow

Bassianolide_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_harvesting Mycelia Harvesting cluster_extraction Extraction cluster_purification Purification A Inoculation of Beauveria bassiana B Liquid Fermentation (7-12 days, 25-30°C) A->B C Filtration of Mycelia B->C D Washing and Drying (Lyophilization) C->D E Ultrasonic-Assisted Extraction (e.g., 70% Ethanol) D->E F Filtration and Concentration (Crude Extract) E->F G Solid-Phase Extraction (SPE) (C18 Cartridge) F->G H Preparative HPLC (C18 Column) G->H I Pure this compound H->I

Caption: Overall workflow for this compound extraction and purification.

Logic of Purification Steps

Purification_Logic Crude_Extract Crude Extract (this compound + Impurities) SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Semi_Purified Semi-Purified Fraction SPE->Semi_Purified Elution of This compound Impurities1 Polar & Non-Polar Impurities SPE->Impurities1 Removal HPLC High-Performance Liquid Chromatography (HPLC) Semi_Purified->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Isolation Impurities2 Closely Related Impurities HPLC->Impurities2 Separation

Caption: Logic of the multi-step purification process for this compound.

References

Application Notes and Protocols for Determining the Insecticidal Efficacy of Bassianolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing bioassays to determine the insecticidal efficacy of Bassianolide, a cyclooctadepsipeptide isolated from entomopathogenic fungi such as Beauveria bassiana. The protocols outlined below are designed to be adaptable for various insect species and research objectives.

Introduction

This compound is a secondary metabolite produced by the fungus Beauveria bassiana and has demonstrated significant insecticidal properties.[1][2][3] Its primary mode of action is believed to be the modulation of ion channels at the neuromuscular junction, leading to paralysis and eventual death of the insect.[1] Understanding the efficacy of purified this compound is crucial for its potential development as a biopesticide. These protocols provide standardized methods for quantifying its lethal and sub-lethal effects on target insect pests.

Data Presentation: Quantitative Insecticidal Efficacy of this compound

The following tables summarize the known quantitative data on the insecticidal activity of this compound against specific insect species. Due to limited publicly available data on purified this compound, these values are based on specific studies and may vary depending on the insect species, developmental stage, and bioassay method.

Target InsectBioassay MethodEndpointValueReference
Bombyx mori (Silkworm)Oral AdministrationAtony4 ppmCayman Chemical
Bombyx mori (Silkworm)Oral AdministrationAtony2 µ g/larva Cayman Chemical
Bombyx mori (Silkworm)Oral AdministrationLethality>8 ppmCayman Chemical
Plutella xylostella (Diamondback Moth)Leaf-Dip BioassayMortality (at 120 hrs)Significant mortality at 0.5 mg/mlRavindran et al., 2018

Note: The data for Plutella xylostella indicates a dose-dependent effect, with higher concentrations leading to greater mortality. Further studies are required to determine precise LC50 and LD50 values for a broader range of insect pests. The concentration of this compound in Beauveria bassiana-infected Tenebrio molitor larvae has been found to be in the range of 20.6–51.1 µg/g.[4]

Experimental Protocols

The following are detailed protocols for three common bioassay methods to assess the insecticidal activity of this compound.

Protocol 1: Leaf-Dip Bioassay for Determining LC50 (Lethal Concentration, 50%)

This method is suitable for assessing the oral toxicity of this compound to foliage-feeding insects.

Materials:

  • Purified this compound

  • Acetone (B3395972) (or other suitable solvent)

  • Distilled water

  • Triton X-100 or similar surfactant

  • Fresh, untreated host plant leaves

  • Petri dishes

  • Filter paper

  • Target insect larvae (e.g., Plutella xylostella, Spodoptera frugiperda)

  • Fine-tipped paintbrush

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of acetone to create a high-concentration stock solution. This compound is also soluble in ethanol, methanol, DMF, or DMSO.[1]

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.02% Triton X-100) to ensure even leaf coverage. A typical concentration range to test for initial screening could be from 0.01 to 1.0 mg/ml.[5] A control solution should be prepared with the same concentration of acetone and surfactant in distilled water.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size (e.g., 5 cm diameter).

    • Using forceps, dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.[6][7]

    • Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Line the bottom of each Petri dish with a piece of filter paper moistened with a few drops of distilled water to maintain humidity.

    • Place one treated leaf disc in each Petri dish.

    • Introduce a set number of third-instar larvae (e.g., 10-20) into each dish using a fine-tipped paintbrush.

    • Seal the Petri dishes with perforated lids to allow for air exchange.

  • Incubation and Observation:

    • Place the Petri dishes in an incubator under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

    • Record larval mortality at 24, 48, 72, 96, and 120-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it exceeds 10%.

    • Perform probit analysis on the mortality data to calculate the LC50 values and their 95% confidence intervals.

Protocol 2: Topical Application Bioassay for Determining LD50 (Lethal Dose, 50%)

This method assesses the contact toxicity of this compound.

Materials:

  • Purified this compound

  • Acetone (analytical grade)

  • Microsyringe or microapplicator

  • Target insects (e.g., late-instar larvae or adults)

  • Petri dishes or vials

  • Insect diet or food source

Procedure:

  • Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a series of concentrations. The concentrations should be chosen to elicit a range of mortality from approximately 10% to 90%.

  • Insect Preparation: Anesthetize the insects briefly using CO2 or by chilling them on ice.

  • Application: Apply a precise volume (e.g., 0.2-1 µL) of the test solution to the dorsal thoracic region of each insect using a microsyringe.[8][9][10][11] The control group should be treated with acetone only.

  • Incubation and Observation:

    • Place the treated insects individually in Petri dishes or vials containing a fresh, untreated food source.

    • Incubate under controlled conditions.

    • Record mortality at 24, 48, and 72-hour intervals.

  • Data Analysis: Perform probit analysis on the mortality data to calculate the LD50 value (expressed as µg or ng per insect or per gram of body weight) and its 95% confidence intervals.

Protocol 3: Injection Bioassay for Determining LD50

This method is used to determine the direct toxicity of this compound when it bypasses the insect cuticle.

Materials:

  • Purified this compound

  • Insect saline solution

  • Microinjector with fine glass capillaries

  • Target insects (late-instar larvae or pupae)

  • Holding containers

Procedure:

  • Preparation of Injection Solutions: Dissolve this compound in an appropriate solvent and then dilute with insect saline to the desired concentrations. The final solvent concentration should be non-toxic to the insects.

  • Insect Immobilization: Immobilize the insects by chilling them on ice.

  • Injection: Using a microinjector, carefully inject a small, precise volume (e.g., 0.1-0.5 µL) of the test solution into the hemocoel of each insect, typically through an intersegmental membrane.[12] A control group should be injected with the saline solution containing the same concentration of the solvent.

  • Post-Injection Care and Observation:

    • Place the injected insects in clean holding containers with access to food.

    • Maintain under controlled environmental conditions.

    • Record mortality at regular intervals (e.g., 12, 24, 48, and 72 hours).

  • Data Analysis: Calculate the LD50 value and its 95% confidence intervals using probit analysis.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_bioassays Bioassay Execution cluster_data Data Collection & Analysis cluster_conclusion Conclusion prep_this compound Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions prep_this compound->prep_dilutions oral Oral Bioassay (Leaf-Dip / Diet Incorporation) prep_dilutions->oral topical Topical Application prep_dilutions->topical injection Microinjection prep_dilutions->injection prep_insects Rear & Select Test Insects prep_insects->oral prep_insects->topical prep_insects->injection observation Observe Mortality (24, 48, 72h) oral->observation topical->observation injection->observation analysis Probit Analysis (LC50 / LD50) observation->analysis conclusion Determine Insecticidal Efficacy

General workflow for this compound bioassays.
Signaling Pathway of this compound at the Insect Neuromuscular Junction

The proposed mechanism of action for this compound involves the modulation of Ca2+-activated K+ channels (SLO-1), similar to the cyclodepsipeptide emodepside.[1]

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell action_potential Action Potential ca_influx Ca2+ Influx action_potential->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion ach_release Acetylcholine (B1216132) (ACh) Release vesicle_fusion->ach_release ach ACh ach_release->ach achr Nicotinic ACh Receptor (nAChR) ach->achr This compound This compound slo1 Ca2+-activated K+ Channel (SLO-1) This compound->slo1 Activates depolarization Depolarization achr->depolarization muscle_contraction Muscle Contraction depolarization->muscle_contraction depolarization->slo1 Ca2+ activates hyperpolarization Hyperpolarization/ Repolarization slo1->hyperpolarization paralysis Muscle Paralysis hyperpolarization->paralysis

Proposed mode of action of this compound.

Pathway Description:

  • An action potential arrives at the presynaptic neuron, leading to the influx of Ca2+ and the release of acetylcholine (ACh) into the synaptic cleft.

  • ACh binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle cell membrane, causing depolarization and subsequent muscle contraction.

  • This compound is thought to act on Ca2+-activated K+ channels (SLO-1) on the muscle cell membrane.

  • Activation of these channels leads to an efflux of K+ ions, causing hyperpolarization or rapid repolarization of the cell membrane.

  • This counteracts the excitatory signal from ACh, preventing further muscle contraction and leading to flaccid paralysis.

References

Application Notes and Protocols for the Formulation of Bassianolide into a Stable Biopesticide Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating the cyclooctadepsipeptide, Bassianolide, into a stable and effective biopesticide. The following sections detail the chemical properties of this compound, various formulation strategies, experimental protocols for preparation and stability testing, and an overview of its insecticidal mechanism of action.

Introduction to this compound

This compound is a naturally occurring insecticidal compound produced by entomopathogenic fungi such as Beauveria bassiana and Verticillium lecanii.[1][2] As a cyclooctadepsipeptide, it possesses a unique structure that contributes to its biological activity. Its primary mode of action is believed to be the disruption of ion channels at the neuromuscular junction in susceptible insects, leading to paralysis and death.[1] Due to its natural origin and specific mode of action, this compound presents a promising candidate for development as a biopesticide with a favorable environmental profile.

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular FormulaC₄₈H₈₄N₄O₁₂[2]
Molecular Weight909.2 g/mol [2]
AppearanceWhite Solid
SolubilitySoluble in ethanol, methanol, DMF, DMSO, and chloroform.[1]
Long-term Storage-20°C[1]

Formulation Strategies for Enhanced Stability and Efficacy

The successful application of this compound as a biopesticide hinges on the development of stable formulations that protect the active ingredient from environmental degradation and ensure effective delivery to the target pest. Key formulation types include Emulsifiable Concentrates (EC), Water-Dispersible Granules (WG), and Microencapsulation.

Emulsifiable Concentrates (EC)

EC formulations are a common choice for lipophilic active ingredients like this compound. They consist of the active ingredient dissolved in a solvent system with emulsifiers, allowing for spontaneous emulsion formation upon dilution with water.

Advantages:

  • Good shelf stability.

  • Ease of handling and application.

  • Enhanced penetration of the insect cuticle.

Disadvantages:

  • Potential for phytotoxicity depending on the solvent.

  • Use of organic solvents may have environmental considerations.

Water-Dispersible Granules (WG)

WG formulations are solid, non-dusty granules that readily disperse in water to form a suspension. This formulation type avoids the use of organic solvents, making it a more environmentally friendly option.

Advantages:

  • Improved safety for handlers (low dust).

  • Good storage stability.

  • No solvent-related phytotoxicity.

Disadvantages:

  • May require continuous agitation in the spray tank.

  • More complex manufacturing process compared to ECs.

Microencapsulation

Microencapsulation involves entrapping this compound within a protective polymer matrix. This technique offers significant advantages in terms of stability and controlled release.

Advantages:

  • Excellent protection against UV radiation and thermal degradation.

  • Controlled and sustained release of the active ingredient.

  • Reduced applicator exposure.

Disadvantages:

  • Higher formulation cost.

  • Potentially more complex to manufacture.

Quantitative Data on Formulation Stability

The stability of a biopesticide formulation is critical for its commercial viability. The following tables summarize stability data for biopesticides based on Beauveria bassiana, the organism that produces this compound. While this data is for the whole organism, it provides a valuable baseline for the stability of its metabolites under various formulation and storage conditions.

Table 1: Shelf-life of Beauveria bassiana Formulations at 30°C over 12 Months

Formulation TypeInitial Efficacy (Multimetal Removal %)Efficacy after 12 months (Multimetal Removal %)Decrease in Efficacy (%)Biomass Production Decrease after 12 months (%)Reference
Myco-granules935837.641.1[3][4]
Myco-capsules9343.653.149.0[3][4]
Myco-tablets83.54348.552.4[3][4]

Table 2: UV Protection of Beauveria bassiana Conidia with Additives

Additive (Concentration)Relative CFU Count after 4h UV-B Exposure (%)UV Protection (%)Reference
Unformulated Control48.1 ± 23.3-[5]
Humic Acid (10%)>90>41.9[5]
Sesame Oil>73>24.9[5]
Colza Oil>70>21.9[5]

Experimental Protocols

The following are detailed protocols for the preparation and stability testing of this compound biopesticide formulations.

Protocol for Microencapsulation of this compound by Ionic Gelation

This protocol describes the encapsulation of the lipophilic compound this compound using an ionic gelation method with sodium alginate as the encapsulating agent.

Materials:

  • This compound

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Tween 80 (or other suitable surfactant)

  • Distilled water

  • Magnetic stirrer

  • Peristaltic pump or syringe with a fine needle

Procedure:

  • Preparation of the this compound Emulsion:

    • Dissolve a known concentration of this compound in a minimal amount of a suitable water-miscible solvent (e.g., ethanol, acetone).

    • Prepare a 1% (w/v) sodium alginate solution in distilled water by stirring until fully dissolved.

    • Add a surfactant (e.g., Tween 80 at 0.1% v/v) to the sodium alginate solution.

    • Slowly add the this compound solution to the sodium alginate solution while stirring vigorously to form a stable oil-in-water emulsion.

  • Formation of Microcapsules:

    • Prepare a 0.2 M calcium chloride solution in distilled water.

    • Using a peristaltic pump or syringe, add the this compound-alginate emulsion dropwise into the calcium chloride solution under constant gentle stirring.

    • Allow the formed microcapsules to harden in the CaCl₂ solution for at least 30 minutes.[6]

  • Harvesting and Drying:

    • Collect the microcapsules by filtration.

    • Wash the microcapsules three times with sterile distilled water to remove excess CaCl₂.[6]

    • Dry the microcapsules at a low temperature (e.g., in an oven at 25°C for 3 days) to a moisture content below 5%.[6]

Protocol for Stability Testing of Formulated this compound

This protocol outlines the procedure for assessing the stability of formulated this compound under accelerated storage conditions (elevated temperature) and UV stress.

Materials:

  • Formulated this compound (EC, WG, or microcapsules)

  • Environmental chamber with controlled temperature and humidity

  • UV-B light source

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • This compound analytical standard

  • Appropriate solvents for extraction and HPLC mobile phase

Procedure:

Accelerated Thermal Stability:

  • Place samples of the formulated this compound in sealed containers.

  • Store the containers in an environmental chamber at a constant elevated temperature (e.g., 40°C ± 2°C) and controlled relative humidity (e.g., 75% ± 5%).[7]

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample for analysis.

  • Extract the this compound from the formulation using a suitable solvent.

  • Quantify the concentration of this compound using a validated HPLC method.[8][9][10][11][12][13]

  • Calculate the percentage degradation over time.

UV Stability:

  • Spread a thin layer of the formulated this compound on a suitable surface (e.g., glass plate or leaf surface).

  • Expose the samples to a UV-B light source for defined periods (e.g., 0, 2, 4, 8, and 12 hours).

  • At each time point, collect the sample and extract the this compound.

  • Quantify the concentration of this compound using a validated HPLC method.

  • Calculate the percentage degradation due to UV exposure.

Protocol for Evaluating Insecticidal Activity

This protocol describes a bioassay to determine the insecticidal efficacy of the formulated this compound.

Materials:

  • Formulated this compound

  • Target insect species (e.g., larvae of Spodoptera litura)

  • Artificial diet for the insects

  • Petri dishes or multi-well plates

  • Micropipette

  • Control formulation (without this compound)

Procedure:

  • Prepare a series of dilutions of the formulated this compound in water.

  • Incorporate a known volume of each dilution into the artificial diet.

  • Dispense the treated diet into individual wells of a multi-well plate or small petri dishes.

  • Place one insect larva into each well.

  • Include a control group with diet treated with the formulation blank (without this compound) and an untreated control.

  • Maintain the bioassay under controlled environmental conditions (e.g., 25°C ± 2°C, 60% ± 10% RH).

  • Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Calculate the median lethal concentration (LC₅₀) or median lethal time (LT₅₀) to determine the efficacy of the formulation.

Mechanism of Action and Signaling Pathways

The insecticidal activity of this compound is attributed to its interaction with ion channels in the insect's neuromuscular system.[1] While the exact mechanism is not fully elucidated, it is thought to be similar to other cyclodepsipeptides, which act as modulators of ion channels, particularly potassium and/or calcium channels. This disruption of ion homeostasis leads to uncontrolled muscle contractions, paralysis, and ultimately, the death of the insect.

Bassianolide_Mechanism_of_Action ion_channel ion_channel ion_influx ion_influx ion_channel->ion_influx depolarization depolarization ion_influx->depolarization neurotransmitter neurotransmitter depolarization->neurotransmitter muscle_contraction muscle_contraction neurotransmitter->muscle_contraction paralysis paralysis muscle_contraction->paralysis death death paralysis->death

Experimental and Formulation Workflow

The development of a stable this compound biopesticide involves a systematic workflow from initial formulation screening to final product stability assessment.

Biopesticide_Development_Workflow optimization optimization physicochemical physicochemical optimization->physicochemical bioassay bioassay optimization->bioassay stability_testing stability_testing physicochemical->stability_testing data_analysis data_analysis stability_testing->data_analysis end end data_analysis->end bioassay->data_analysis

References

Bassianolide as a Biocontrol Agent in Organic Farming: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with insecticidal properties, first isolated from the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii. As a secondary metabolite, it is a significant virulence factor contributing to the biocontrol efficacy of B. bassiana, a fungus widely utilized in organic farming for pest management. This document provides detailed application notes and experimental protocols for the research and development of this compound as a biocontrol agent. While much of the available efficacy data pertains to Beauveria bassiana as a whole organism, this guide also provides protocols for the study of purified this compound.

Mode of Action

The precise mode of action of this compound is not yet fully resolved. However, it is understood to act at the neuromuscular junction in insects, likely by modulating ion channels. This action is similar to other cyclodepsipeptide anthelmintics like emodepside. The disruption of ion channel function leads to paralysis and eventual death of the insect pest.[1] this compound is one of several toxins produced by B. bassiana, including beauvericin, tenellin, and oosporein, which collectively contribute to the fungus's pathogenicity.[2]

Data Presentation: Efficacy of Beauveria bassiana

The following tables summarize the lethal concentration (LC50) and lethal time (LT50) of various Beauveria bassiana isolates against different insect pests. It is important to note that these values reflect the efficacy of the entire fungal organism, not purified this compound. The concentration of this compound can vary between fungal strains and culture conditions.

Table 1: LC50 Values of Beauveria bassiana Against Various Insect Pests

B. bassiana IsolateTarget PestLC50 (conidia/mL)Reference
IRAN 403CArge rosae (Rose sawfly)5.54 x 10⁵[3]
Strain 202Sap-sucking insect pestsLog LC50: 3.8 - 10.5[4]

Table 2: LT50 Values of Beauveria bassiana Against Various Insect Pests

B. bassiana IsolateTarget PestConcentration (conidia/mL)LT50 (days)Reference
IRAN 403CArge rosae (Rose sawfly)2 x 10⁸3.92[3]
Strain 202Sap-sucking insect pests10⁸3.91 - 5.6[4]

Table 3: Mortality Rates of Beauveria bassiana Against Various Insect Pests

B. bassiana Isolate/FormulationTarget PestConcentrationTime PointMortality Rate (%)Reference
MTCC 4495Pieris brassicae (Cabbage caterpillar)10⁹ conidia/mL10 days86.66[5]
Alginate pellet formulationSpodoptera frugiperda (Fall armyworm)2.35 x 10⁸ conidia/mL9 days70[6]
Isolate against Myllocerus fotedariMyllocerus fotedari1.0 x 10⁹ spores/mL8 days100[7]

Experimental Protocols

The following protocols are designed for the laboratory evaluation of this compound's insecticidal activity. These can be adapted for testing both purified this compound and B. bassiana formulations.

Protocol 1: Extraction and Quantification of this compound from B. bassiana Culture

Objective: To extract and quantify the concentration of this compound from a B. bassiana culture for use in bioassays.

Materials:

  • Beauveria bassiana culture

  • 70% Ethanol (EtOH)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS) system

  • This compound analytical standard

  • Solvents for chromatography (e.g., acetonitrile, water, formic acid)

Procedure:

  • Harvest B. bassiana-infected insect larvae or fungal mycelium from a liquid or solid culture.

  • Grind the harvested material in 70% EtOH.

  • Subject the mixture to ultrasonic treatment for 30 minutes to lyse the cells and release the secondary metabolites.[8]

  • Centrifuge the extract to pellet solid debris.

  • Collect the supernatant containing the dissolved metabolites.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the extracted sample using UPLC-Q-Orbitrap MS for the simultaneous analysis of this compound and other metabolites.[8]

  • Create a standard curve using the this compound analytical standard to quantify the concentration in the extract.

G cluster_extraction Extraction cluster_analysis Analysis A B. bassiana Culture B Grind in 70% EtOH A->B C Ultrasonic Treatment B->C D Centrifuge & Collect Supernatant C->D E Filter Supernatant D->E F UPLC-Q-Orbitrap MS Analysis E->F G Quantify with Standard Curve F->G H Bioassay Application G->H Quantified this compound

Caption: Workflow for this compound Extraction and Quantification.

Protocol 2: Insect Bioassay using Purified this compound (Contact Toxicity)

Objective: To determine the contact toxicity (LC50) of purified this compound against a target insect pest.

Materials:

  • Purified this compound

  • Acetone or other suitable solvent (e.g., ethanol, methanol, DMSO)[9]

  • Tween 80 or other suitable surfactant

  • Distilled water

  • Target insects (e.g., larvae, adults) of a uniform age and size

  • Petri dishes or multi-well plates

  • Micro-applicator or sprayer

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of purified this compound in a minimal amount of a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

  • Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.02% Tween 80) to ensure even application. Include a control solution containing only the solvent and surfactant in distilled water.

  • Insect Treatment:

    • Topical Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of each dilution directly onto the dorsal thorax of individual insects.[7]

    • Spray Application: Place a known number of insects in a petri dish and spray with a defined volume of each dilution using a Potter spray tower or similar device.

  • Incubation: Transfer the treated insects to clean containers with a food source. Incubate under controlled conditions (e.g., 25°C, >70% RH, 12:12 L:D photoperiod).

  • Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, 72, 96 hours) post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits. Correct for control mortality using Abbott's formula if necessary.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare this compound Stock Solution B Create Serial Dilutions A->B C Topical or Spray Application to Insects B->C D Transfer to Clean Containers with Food C->D E Incubate under Controlled Conditions D->E F Record Mortality at Intervals E->F G Probit Analysis to Determine LC50 F->G

Caption: Workflow for Insect Bioassay (Contact Toxicity).

Protocol 3: Insect Bioassay using Purified this compound (Ingestion Toxicity)

Objective: To determine the ingestion toxicity (LD50) of purified this compound against a target insect pest.

Materials:

  • Purified this compound

  • Suitable solvent and surfactant

  • Artificial diet or natural food source (e.g., leaf discs)

  • Target insects

  • Petri dishes or individual rearing containers

  • Incubator

Procedure:

  • Preparation of Treated Diet: Prepare serial dilutions of this compound as described in Protocol 2. Incorporate a known volume of each dilution into a specific amount of artificial diet before it solidifies, or apply it evenly to the surface of a natural food source like a leaf disc. Allow the solvent to evaporate completely.

  • Insect Feeding: Place a known number of insects into each container with the treated or control diet. Ensure that the treated diet is the only food source available.

  • Incubation: Incubate the insects under controlled environmental conditions.

  • Mortality Assessment: Record mortality at regular intervals.

  • Data Analysis: Calculate the LD50 value based on the amount of treated diet consumed per insect (if measurable) or express toxicity as an LC50 based on the concentration in the diet.

Signaling Pathway and Mechanism of Action

While the exact molecular targets of this compound are still under investigation, it is believed to disrupt the function of ion channels at the insect's neuromuscular junction. This is consistent with the mode of action of other cyclodepsipeptides, which can modulate calcium-activated potassium (SLO) channels or have complex interactions with other ion channels like GABA-gated chloride channels. The disruption of ion flow across the neuronal or muscle cell membrane leads to flaccid paralysis and ultimately death.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell A Action Potential Arrives B Voltage-gated Ca²⁺ Channels Open A->B C Ca²⁺ Influx B->C D Vesicle Fusion & Neurotransmitter Release C->D E Neurotransmitters (e.g., Glutamate) D->E F Neurotransmitter Binds to Receptors E->F G Ion Channels Open (e.g., Na⁺ influx) F->G H Muscle Depolarization & Contraction G->H Paralysis Paralysis G->Paralysis This compound This compound This compound->G Modulates/Disrupts Ion Channel Function

Caption: Proposed Mechanism of Action of this compound at the Insect Neuromuscular Junction.

Safety and Non-Target Effects

Beauveria bassiana, the fungus that produces this compound, is generally considered safe for non-target organisms, including mammals, birds, and beneficial insects, when used as a biopesticide.[2] However, laboratory studies have shown potential harm to some beneficial insects, although these effects are not always observed in field studies. The specificity of purified this compound to insect ion channels compared to those of vertebrates is an area for further research. As with any bioactive compound, appropriate personal protective equipment should be used when handling purified this compound or concentrated B. bassiana formulations.

Conclusion

This compound is a promising insecticidal compound that plays a key role in the efficacy of Beauveria bassiana as a biocontrol agent. The protocols outlined in this document provide a framework for the systematic evaluation of its insecticidal properties. Further research is needed to fully elucidate its mode of action, quantify its efficacy as a purified compound against a broader range of pests, and optimize its formulation and application for effective and sustainable pest management in organic agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Bassianolide Production in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the production of Bassianolide through submerged fermentation of Beauveria bassiana. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a cyclooctadepsipeptide, a type of secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is of significant interest due to its insecticidal properties and potential applications in agriculture as a biocontrol agent. It acts as a virulence factor, aiding the fungus in overcoming the host's immune system.

Q2: What are the key factors influencing the yield of this compound in submerged fermentation?

A2: The yield of this compound is influenced by a combination of factors including the genetic strain of Beauveria bassiana, the composition of the culture medium (especially carbon and nitrogen sources), physicochemical parameters (pH, temperature, aeration, and agitation), and the stage of fungal growth.

Q3: What are the direct precursors for this compound biosynthesis?

A3: The direct precursors for this compound biosynthesis are L-leucine and D-2-hydroxyisovalerate. Supplementing the fermentation medium with these precursors can be a strategy to enhance yield.

Q4: Is there a specific growth phase associated with this compound production?

A4: The production of secondary metabolites like this compound is typically associated with the stationary phase of fungal growth. This is the phase where the primary growth slows down due to nutrient limitation or other stress factors, and the metabolic pathways for secondary metabolite production are activated.

Troubleshooting Guide

Problem 1: Low or no this compound yield despite good fungal growth.

Possible Cause Troubleshooting Strategy
Suboptimal Medium Composition - Carbon Source: High concentrations of readily metabolizable sugars like glucose can cause catabolite repression, inhibiting secondary metabolite synthesis. Consider using alternative carbon sources such as starch or sucrose, or implement a fed-batch strategy to maintain a low glucose concentration. - Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like yeast extract, peptone, or cottonseed flour may be more effective than inorganic sources. Experiment with different C:N ratios; a higher ratio often favors secondary metabolite production. - Phosphate (B84403) Limitation: Phosphate is essential for primary metabolism. However, high concentrations can sometimes inhibit secondary metabolite production. Ensure phosphate is not in excess during the production phase.
Incorrect Fermentation Parameters - pH: The optimal pH for B. bassiana growth is generally between 5.0 and 8.0[1]. However, the optimal pH for this compound production might be narrower. Monitor and control the pH of the culture throughout the fermentation. Start with a pH around 6.0 and consider implementing a pH control strategy. - Temperature: The optimal temperature for B. bassiana growth is typically between 25°C and 30°C[2]. Deviations from this range can stress the fungus and reduce metabolite production. Ensure your incubator or bioreactor maintains a stable temperature.
Inadequate Aeration or Agitation - Dissolved Oxygen (DO): Submerged fermentation of B. bassiana is an aerobic process. Insufficient dissolved oxygen can be a major limiting factor. Increase the agitation speed or the aeration rate to ensure adequate oxygen supply. However, excessive shear stress from high agitation can damage the mycelia. - Shear Stress: While agitation is necessary for mixing and oxygen transfer, excessive shear can lead to morphological changes in the fungus (e.g., pellet formation) that may not be conducive to this compound production.
Lack of Precursors - Precursor Feeding: Since this compound is synthesized from L-leucine and D-2-hydroxyisovalerate, the endogenous supply of these precursors may be a bottleneck. Consider adding these precursors to the culture medium. The timing and concentration of precursor addition should be optimized.

Problem 2: Inconsistent this compound yield between fermentation batches.

Possible Cause Troubleshooting Strategy
Variable Inoculum Quality - Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, including the age, concentration, and physiological state of the spores or mycelia used for inoculation. A two-stage inoculum development process can improve consistency.
Inconsistent Media Preparation - Component Quality: Use high-quality, consistent sources for all media components. The composition of complex media components like yeast extract can vary between batches and suppliers. - Sterilization: Over-sterilization can degrade essential media components or lead to the formation of inhibitory compounds. Validate your sterilization cycle to ensure it is effective without being overly harsh.
Subtle Changes in Fermentation Conditions - Calibration: Regularly calibrate all sensors and controllers for pH, temperature, and dissolved oxygen to ensure accurate and reproducible conditions.

Data Presentation: Impact of Fermentation Parameters on Beauveria bassiana

Disclaimer: The following tables summarize quantitative data on the production of biomass and spores in Beauveria bassiana. While specific data for this compound yield is limited in publicly available literature, conditions that favor high biomass and spore production are often a good starting point for optimizing secondary metabolite production.

Table 1: Effect of Carbon Source on Biomass Production of Beauveria bassiana

Carbon Source (at 35 g/L)Maximum Dry Biomass ( g/250 mL)Reference
Starch8.12[3][4]
Sucrose4.44[3][4]
Fructose3.16[3][4]

Table 2: Effect of Nitrogen Source on Biomass Production of Beauveria bassiana

Nitrogen Source (at 0.4%)Maximum Dry Biomass ( g/250 mL)Reference
KNO₃5.00[3][4]
NH₄NO₃4.12[3][4]

Table 3: Effect of Complex Nitrogen Sources on Blastospore Production of Beauveria bassiana

Nitrogen SourceBlastospore Production (spores/mL)Reference
Cottonseed flour1.52 x 10⁹[5]
Autolyzed yeast1.45 x 10⁹[5]
Yeast extract7.67 x 10⁸[5]
Corn bran8.12 x 10⁸[5]

Table 4: Optimal Physicochemical Parameters for Beauveria bassiana Growth

ParameterOptimal RangeReference
pH5.0 - 8.0[1]
Temperature25°C - 30°C[2]

Experimental Protocols

Protocol 1: General Submerged Fermentation for Secondary Metabolite Production

This protocol provides a general method for the submerged fermentation of Beauveria bassiana and can be used as a starting point for optimizing this compound production.

  • Inoculum Preparation:

    • Grow Beauveria bassiana on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days until sporulation is abundant.

    • Harvest the conidia by flooding the plate with a sterile 0.05% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ conidia/mL.

    • Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with the spore suspension (5% v/v) and incubate at 25°C, 150 rpm for 48-72 hours.

  • Fermentation:

    • Prepare the production medium. A starting point could be a Czapek-Dox medium supplemented with a complex nitrogen source like yeast extract. For example (g/L): Sucrose 30, NaNO₃ 3, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, KCl 0.5, FeSO₄·7H₂O 0.01, Yeast Extract 5.

    • Dispense the medium into flasks or a bioreactor and sterilize by autoclaving at 121°C for 20 minutes.

    • Inoculate the production medium with the seed culture (10% v/v).

    • Incubate at 25°C with an agitation of 200 rpm for 7-10 days.

    • If using a bioreactor, maintain a pH of 6.0 and a dissolved oxygen level above 20% saturation.

  • Harvesting and Extraction:

    • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

    • The this compound can be extracted from both the mycelium and the broth. A common method is to extract the mycelium with an organic solvent like ethyl acetate (B1210297) or methanol. The broth can also be extracted with an equal volume of ethyl acetate.

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound.

  • Extraction:

    • Lyophilize (freeze-dry) the collected mycelial biomass.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with 70% ethanol (B145695) using ultrasonication for 30 minutes[6][7].

    • Centrifuge the extract to pellet the solids and collect the supernatant.

    • Evaporate the solvent from the supernatant under reduced pressure.

    • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile (B52724):water, 50:50, v/v) for HPLC analysis[8].

  • HPLC Analysis:

    • HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer (LC-MS) is ideal for selective and sensitive quantification. UV detection at a low wavelength (e.g., 215 nm) can also be used.

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Quantification: Create a calibration curve using a certified standard of this compound at multiple concentrations. Quantify the this compound in the samples by comparing its peak area to the calibration curve.

Visualizations

Bassianolide_Biosynthesis cluster_precursors Precursors cluster_nrps This compound Synthetase (BbBsls - NRPS) cluster_product Product L_Leu L-Leucine A1 Adenylation Domain (A) Activates L-Leucine L_Leu->A1 D_Hiv D-2-Hydroxyisovalerate A2 Adenylation Domain (A) Activates D-Hiv D_Hiv->A2 T1 Thiolation Domain (T) Binds activated L-Leucine A1->T1 C1 Condensation Domain (C) Forms peptide bond T1->C1 TE Thioesterase Domain (TE) Catalyzes cyclization and release C1->TE Iterative condensation (4x) T2 Thiolation Domain (T) Binds activated D-Hiv A2->T2 T2->C1 This compound This compound TE->this compound

Caption: Biosynthetic pathway of this compound by the nonribosomal peptide synthetase (NRPS) BbBsls.

Fermentation_Workflow cluster_setup 1. Fermentation Setup cluster_process 2. Fermentation Process cluster_analysis 3. Analysis and Optimization Inoculum Inoculum Preparation Fermentation Submerged Fermentation (Control pH, Temp, DO) Inoculum->Fermentation Medium Medium Formulation Medium->Fermentation Sterilization Sterilization Sterilization->Medium Sampling Periodic Sampling Fermentation->Sampling Extraction Extraction of this compound Sampling->Extraction Quantification HPLC Quantification Extraction->Quantification Optimization Data Analysis & Process Optimization Quantification->Optimization Optimization->Medium Refine Optimization->Fermentation Adjust

Caption: Experimental workflow for optimizing this compound production in submerged fermentation.

References

Technical Support Center: Overcoming Challenges in the Purification of Bassianolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Bassianolide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The most frequent challenges in this compound purification include:

  • Co-elution with structurally similar impurities: Beauvericin is a common co-contaminant that is structurally similar to this compound, making chromatographic separation difficult.[1][2][3]

  • Low yield: Suboptimal extraction and purification conditions can lead to significant loss of the target compound.

  • Compound instability: this compound may be sensitive to certain pH ranges, temperatures, and solvents, leading to degradation during purification.

  • Sample matrix complexity: Crude extracts from fungal cultures contain a wide array of other secondary metabolites and cellular components that can interfere with purification.[4]

Q2: What is a general workflow for the purification of this compound?

A2: A typical purification workflow for this compound involves several key stages, beginning with extraction from the fungal biomass, followed by one or more chromatographic steps, and potentially concluding with crystallization for final polishing.

This compound Purification Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Processing A Fungal Culture (e.g., Beauveria bassiana) B Solvent Extraction (e.g., Ethyl Acetate, Methanol) A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) (e.g., C18 cartridge) C->D E Preparative HPLC (Reversed-Phase) D->E Partial Purification F Fraction Collection E->F Separation G Purity Analysis (Analytical HPLC) F->G H Crystallization G->H High Purity Fractions I Pure this compound H->I

General workflow for this compound purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is most commonly assessed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) for definitive identification and to check for the presence of co-eluting impurities with different mass-to-charge ratios.[5]

Troubleshooting Guides

HPLC Purification Issues

This section addresses common problems encountered during the HPLC purification of this compound.

HPLC Troubleshooting Decision Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_yield Yield Issues Start HPLC Problem Observed P1 Peak Tailing? Start->P1 P2 Peak Fronting? Start->P2 P3 Split Peaks? Start->P3 R1 Co-elution with Beauvericin? Start->R1 R2 Poor Resolution of Target Peak? Start->R2 Y1 Low Recovery? Start->Y1 S_Tailing1 Check for column overload. Reduce sample concentration. P1->S_Tailing1 S_Tailing2 Use a different mobile phase modifier (e.g., formic acid instead of TFA). P1->S_Tailing2 S_Fronting Reduce sample concentration. Ensure sample is dissolved in mobile phase. P2->S_Fronting S_Split Check for column blockage or void. Ensure sample is fully dissolved. P3->S_Split S_Resolution1 Optimize mobile phase gradient. Try a different stationary phase (e.g., Phenyl-Hexyl). R1->S_Resolution1 S_Resolution2 Adjust mobile phase pH. Decrease flow rate. R2->S_Resolution2 S_Yield Check for sample precipitation on column. Use a guard column. Y1->S_Yield

Troubleshooting decision tree for HPLC purification.

Problem: My this compound peak is tailing.

  • Possible Cause: Secondary interactions between this compound and the stationary phase, or column overload.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Inject a more dilute sample to check for column overload.

    • Modify Mobile Phase: The addition of a different ion-pairing agent, such as formic acid instead of trifluoroacetic acid (TFA), can sometimes reduce peak tailing.[6][7]

    • Check pH: Ensure the mobile phase pH is appropriate for this compound to minimize ionic interactions with residual silanols on the column.

Problem: this compound is co-eluting with Beauvericin.

  • Possible Cause: Similar polarity and structural characteristics of the two molecules.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes to maximize resolution.

    • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727), or using a combination, can alter selectivity.

    • Try a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry, such as a Phenyl-Hexyl or a C8 stationary phase instead of C18, may provide the necessary selectivity.

Crystallization Issues

Problem: I am unable to obtain crystals of this compound; it forms an oil or remains in solution.

  • Possible Cause: The solution is not supersaturated, the cooling rate is too fast, or impurities are inhibiting crystallization.

  • Troubleshooting Steps:

    • Induce Supersaturation Slowly:

      • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethyl acetate) in a vial. Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation of the solvent.[8]

      • Anti-Solvent Diffusion: Dissolve the this compound in a small amount of a "good" solvent and place this in a larger, sealed container with an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the good solvent). The anti-solvent will slowly diffuse into the good solvent, inducing crystallization.

    • Control the Cooling Rate: If using temperature reduction to induce crystallization, cool the solution slowly. Rapid cooling can lead to the formation of an amorphous solid or oil.

    • Seeding: If you have a small crystal of this compound, add it to the supersaturated solution to act as a nucleation site.

    • Further Purification: If oils persist, it may indicate the presence of impurities. Consider an additional chromatographic step to improve the purity of the starting material.

Data Presentation

Table 1: Illustrative Impact of Mobile Phase Composition on the Separation of this compound and Beauvericin.

Mobile Phase System (A: 0.1% Formic Acid in Water; B: Acetonitrile)Gradient ProgramRetention Time this compound (min)Retention Time Beauvericin (min)Resolution (Rs)
System 160-90% B in 20 min12.513.11.2
System 270-85% B in 30 min15.216.01.8
System 365-80% B in 25 min14.114.81.5

Note: This table is illustrative and actual retention times and resolution will vary depending on the specific column, HPLC system, and other experimental parameters.

Table 2: Quantitative Data from UPLC-Q-Orbitrap MS Analysis of Beauveria bassiana Extracts.

CompoundConcentration Range in B. bassiana-infected Tenebrio molitor larvae (µg/g)Recovery Rate (%)
This compound20.6 - 51.180 - 115
Beauvericin63.6 - 109.880 - 115

Data adapted from a study on insecticidal metabolites from Beauveria bassiana.[1][2][3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the partially purified extract.

Protocol 2: Preparative HPLC Purification
  • Sample Preparation: Dissolve the partially purified this compound extract from SPE in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient from approximately 70% to 85% B over 30 minutes is a good starting point.

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect fractions based on the elution of the this compound peak.

  • Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvent by rotary evaporation.

Protocol 3: Crystallization by Slow Evaporation
  • Dissolution: Dissolve the purified this compound (obtained from preparative HPLC) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or a mixture) in a clean glass vial. The solution should be saturated or near-saturated.

  • Evaporation Setup: Cover the vial with parafilm and poke a few small holes in it with a needle. This will allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location at a constant, cool temperature (e.g., 4°C).

  • Monitoring: Monitor the vial periodically for crystal growth. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold anti-solvent. Dry the crystals under a gentle stream of nitrogen or in a desiccator.[8]

References

Technical Support Center: Optimizing Bassianolide Production in Beauveria bassiana

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the production of Bassianolide from the entomopathogenic fungus Beauveria bassiana. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a cyclic depsipeptide, a type of secondary metabolite, produced by Beauveria bassiana and other fungi. It is recognized for its insecticidal, antiviral, and potential pharmaceutical properties, making it a subject of interest in drug development and agricultural applications.

Q2: What are the primary factors influencing the yield of this compound in Beauveria bassiana fermentation?

A2: The production of this compound is a complex process influenced by a combination of genetic and environmental factors. Key parameters that significantly impact yield include the strain of Beauveria bassiana, the composition of the culture medium (especially carbon and nitrogen sources), pH, temperature, aeration, and agitation.

Q3: What is the optimal temperature for this compound production?

A3: While the optimal temperature for the growth of most Beauveria bassiana strains is around 25-30°C, the optimal temperature for this compound production may vary. Generally, a temperature range of 25-28°C is considered favorable for the production of secondary metabolites.[1][2][3][4][5][6] It is crucial to conduct strain-specific optimization studies.

Q4: How does pH affect this compound production?

A4: The pH of the culture medium is a critical factor. For Beauveria bassiana, a pH range of 6.0-7.0 is generally optimal for growth and sporulation.[1] The production of secondary metabolites, including this compound, is also sensitive to pH, with studies on related metabolites suggesting an optimal range of 5.5 to 7.0.[7] The fungus can alter the pH of the medium during fermentation, so monitoring and control are essential.

Q5: What is the role of the Carbon-to-Nitrogen (C:N) ratio in the culture medium?

A5: The C:N ratio is a critical determinant of secondary metabolism. A high C:N ratio often triggers the production of secondary metabolites as the fungus enters a stationary phase after initial biomass accumulation. For Beauveria bassiana, a C:N ratio of approximately 10:1 has been suggested to be favorable for the production of related secondary metabolites.[7] Different carbon and nitrogen sources can also significantly impact the yield.[8][9][10][11][12]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Optimization Strategies
Low or No this compound Yield 1. Suboptimal fermentation parameters (temperature, pH).2. Inappropriate culture medium composition.3. Inadequate aeration or agitation.4. Poor quality or degradation of the fungal strain.5. Incorrect timing of harvest.1. Optimize Temperature and pH: Conduct small-scale experiments to determine the optimal temperature (e.g., test 23°C, 25°C, 27°C, 29°C) and pH (e.g., test 5.5, 6.0, 6.5, 7.0) for your specific B. bassiana strain.[13]2. Medium Optimization: Systematically evaluate different carbon (e.g., glucose, sucrose (B13894), starch) and nitrogen sources (e.g., peptone, yeast extract, KNO₃).[8][10] Consider complex nitrogen sources like cottonseed flour, which have been shown to enhance the production of other secondary metabolites.[9][14]3. Aeration and Agitation: In submerged fermentation, optimize the agitation speed (e.g., 150-250 rpm) to ensure adequate oxygen supply without causing excessive shear stress to the mycelia.[7][15][16]4. Strain Viability and Selection: Use a fresh, actively growing culture for inoculation. If yields decline over time, consider re-isolating a high-producing colony from your stock culture.5. Time-Course Analysis: Harvest samples at different time points (e.g., daily from day 3 to day 10) to determine the peak of this compound production.
Inconsistent this compound Yields Between Batches 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in fermentation conditions.1. Standardize Inoculum: Use a consistent method for inoculum preparation, ensuring the same spore concentration and age of the culture for each fermentation.2. Precise Media Preparation: Accurately weigh all components and ensure complete dissolution. Use a calibrated pH meter.3. Monitor and Control Fermentation: Use a bioreactor with automated control of temperature, pH, and dissolved oxygen for greater consistency.
Difficulty in Extracting and Quantifying this compound 1. Inefficient extraction method.2. Degradation of this compound during extraction.3. Issues with the analytical method (e.g., HPLC).1. Optimize Extraction: Test different organic solvents (e.g., ethyl acetate (B1210297), methanol) and extraction techniques (e.g., sonication, maceration) to maximize recovery.[17] A published method for related metabolites suggests grinding infected larvae in 70% ethanol (B145695) followed by ultrasonic treatment.[18]2. Minimize Degradation: Perform extraction steps at low temperatures and avoid prolonged exposure to light and air.3. Validate Analytical Method: Ensure your HPLC method is validated for linearity, accuracy, and precision using a pure this compound standard. Use a suitable column and mobile phase for good peak separation and resolution.
Foaming in the Bioreactor 1. High protein content in the medium.2. Excessive agitation.1. Antifoaming Agents: Add a sterile, non-metabolizable antifoaming agent to the medium before sterilization or during fermentation as needed.2. Reduce Agitation: Lower the agitation speed, ensuring it remains sufficient for proper mixing and oxygen transfer.

Data Presentation

Table 1: Optimal Growth and Sporulation Parameters for Beauveria bassiana

ParameterOptimal RangeSource(s)
Temperature for Growth25-30°C[1][2][3][4][5][6]
Temperature for Sporulation25-28°C[2][3][6][13]
pH for Growth6.0-7.0[1]
pH for Sporulation5.0-8.0[19]

Table 2: Influence of Carbon and Nitrogen Sources on Beauveria bassiana Biomass

Nutrient SourceObservationSource(s)
Carbon Starch and sucrose generally support good biomass production.[8][10]
Glucose is also a widely used and effective carbon source.[20]
Nitrogen Potassium nitrate (B79036) (KNO₃) and peptone are effective nitrogen sources for biomass.[1][8]
Complex nitrogen sources like cottonseed flour can significantly enhance blastospore production.[9][14]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production
  • Inoculum Preparation:

    • Grow Beauveria bassiana on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days, or until sufficient sporulation is observed.

    • Harvest conidia by flooding the plate with a sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust the suspension to 1 x 10⁷ conidia/mL with sterile distilled water.

  • Fermentation Medium:

    • Prepare the production medium. A basal medium that can be optimized consists of (g/L): Glucose, 30-50; Peptone, 10-20; KH₂PO₄, 1.0; MgSO₄·7H₂O, 0.5.

    • Adjust the initial pH of the medium to 6.0-6.5 using 1M HCl or 1M NaOH before autoclaving.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Fermentation:

    • Inoculate the sterile medium with the prepared spore suspension at a 5% (v/v) ratio.

    • Incubate the culture in a shaker incubator at 25-27°C with agitation at 180-220 rpm for 7-10 days.

    • For controlled fermentation, use a bioreactor with automated control of temperature, pH, and dissolved oxygen.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Lyophilize (freeze-dry) the mycelium to obtain a dry powder.

    • Extract the powdered mycelium with ethyl acetate or methanol (B129727) at room temperature with constant stirring for 24 hours. Repeat the extraction three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification by HPLC:

    • Dissolve a known amount of the crude extract in methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength where this compound has maximum absorbance (requires determination using a pure standard).

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. For more sensitive and specific quantification, LC-MS methods can be employed.[17][18]

Signaling Pathways and Logical Relationships

The production of secondary metabolites like this compound is regulated by complex signaling pathways that respond to environmental cues such as pH and temperature.

G cluster_env Environmental Cues cluster_signal Signaling Pathways cluster_regulation Regulatory Control cluster_output Fungal Response Temp Temperature Hog1 Hog1 MAPK Pathway (Osmotic & Temperature Stress) Temp->Hog1 pH pH PacC PacC Pathway (Ambient pH Sensing) pH->PacC TF Transcription Factors Hog1->TF PacC->TF Growth Primary Metabolism (Growth & Biomass) TF->Growth Regulates SM Secondary Metabolism (this compound Production) TF->SM Regulates

Caption: Influence of Temperature and pH on this compound Production.

This diagram illustrates how environmental cues like temperature and pH are perceived by the Hog1 and PacC signaling pathways, respectively.[21][22][23][24] These pathways, in turn, activate transcription factors that regulate both primary metabolism (growth) and secondary metabolism, leading to the production of this compound.

G cluster_workflow Experimental Workflow Inoculum 1. Inoculum Preparation (Spore Suspension) Fermentation 2. Submerged Fermentation (Optimized Media & Conditions) Inoculum->Fermentation Harvest 3. Biomass & Supernatant Separation Fermentation->Harvest Extraction 4. Solvent Extraction of Mycelia Harvest->Extraction Quantification 5. HPLC/LC-MS Analysis Extraction->Quantification Result This compound Yield (mg/L) Quantification->Result

References

Troubleshooting inconsistent results in Bassianolide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bassianolide bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclooctadepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is considered a significant virulence factor, contributing to the fungus's insecticidal activity. While its exact mode of action is not fully resolved, it is believed to act as an ionophore, disrupting insect cell membranes and leading to cell lysis. It is thought to target ion channels at the neuromuscular junction, potentially inhibiting acetylcholine-mediated muscle contractions.

Q2: What are the common types of bioassays used for this compound?

The most common bioassays for evaluating the insecticidal activity of this compound are:

  • Topical Application: A precise volume of this compound solution is applied directly to the insect's cuticle, typically on the dorsal thorax.

  • Oral Ingestion/Diet Incorporation: this compound is mixed into the insect's artificial diet or drinking water.

  • Contact Bioassay: Insects are exposed to a surface, such as a filter paper or the inside of a glass vial, that has been treated with a known concentration of this compound.

Q3: Which solvents are suitable for dissolving this compound for bioassays?

This compound is soluble in several organic solvents. For bioassay purposes, it is crucial to select a solvent that effectively dissolves the compound while having minimal toxicity to the test insect at the final concentration used. Commonly used solvents include:

It is essential to always include a solvent-only control group in your experimental design to account for any effects of the solvent on insect mortality or behavior.

Troubleshooting Inconsistent Bioassay Results

Q4: My bioassay results are highly variable between replicates. What are the potential causes?

Inconsistent results are a common challenge in bioassays. Several factors can contribute to this variability:

  • Pipetting and Dilution Errors: Inaccurate serial dilutions or inconsistent application volumes can lead to significant variations in the administered dose.

  • Insect Variability: The age, developmental stage, sex, and overall health of the test insects can influence their susceptibility.[1]

  • Environmental Conditions: Fluctuations in temperature and humidity can affect both the stability of this compound and the physiology of the insects.

  • Solvent Effects: The solvent used may have sublethal effects on the insects, or it may evaporate at a variable rate, changing the effective concentration of this compound.

  • Incomplete Solubilization: this compound may not be fully dissolved, especially in stock solutions, leading to inaccurate concentrations in subsequent dilutions.

Q5: I am observing high mortality in my control group. What should I do?

High control mortality (>10-20%) can invalidate the results of a bioassay. Potential causes and solutions include:

  • Solvent Toxicity: The concentration of the solvent in the final application may be too high. Consider using a less toxic solvent or reducing the final solvent concentration. Always run a vehicle control to assess solvent effects.[2]

  • Insect Handling Stress: Improper handling during transfer or application of the treatment can cause physical injury or stress to the insects.

  • Unhealthy Insect Colony: The insect colony may be stressed or suffering from an underlying infection. Ensure the rearing conditions are optimal and that the insects used for the bioassay are healthy.

  • Contamination: Glassware, diet, or other experimental materials may be contaminated with other toxic substances. Ensure all materials are thoroughly cleaned and sterilized.

Q6: The dose-response curve from my bioassay is not linear or is poorly defined. What could be the issue?

A non-linear or poorly defined dose-response curve can result from several factors:

  • Inappropriate Dose Range: The selected concentrations may be too high (resulting in 100% mortality across multiple doses) or too low (resulting in no significant mortality). Conduct a preliminary range-finding experiment to determine the appropriate concentration range.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations in the dilution series.[3]

  • Compound Instability: this compound may degrade in the prepared solutions, especially if stored for extended periods or under inappropriate conditions. Prepare fresh solutions for each experiment.

  • Statistical Issues: A lack of statistical fit to a probit regression model does not necessarily mean the data should be discarded. Some biological systems exhibit high natural variation. Increasing the number of replicates per dose can help improve the statistical power of the assay.[4]

Data Presentation

Table 1: Troubleshooting Guide for Common this compound Bioassay Issues
IssuePotential CauseRecommended Solution
High variability between replicates Inaccurate pipettingCalibrate pipettes regularly and use proper pipetting techniques.
Non-uniform insect populationUse insects of the same age, developmental stage, and sex.
Fluctuating environmental conditionsMaintain constant temperature and humidity throughout the experiment.
High control mortality Solvent toxicityUse a less toxic solvent or lower the final solvent concentration. Always include a solvent-only control.
Insect handling stressHandle insects gently and minimize the duration of anesthesia.
Contaminated materialsEnsure all glassware and equipment are thoroughly cleaned.
Non-linear dose-response curve Inappropriate concentration rangePerform a range-finding study to identify the optimal dose range.
Compound degradationPrepare fresh this compound solutions for each experiment.
Insufficient number of replicatesIncrease the number of replicates to improve statistical power.[4]
Low or no insect mortality Incorrect this compound concentrationVerify the concentration of the stock solution and the accuracy of the serial dilutions.
Low virulence of the this compound batchTest the activity of a new batch of this compound or compare it with a known standard.
Insect resistanceConsider the possibility of insecticide resistance in the test insect population.
Table 2: Illustrative LC50 and LT50 Values for Beauveria bassiana Strains (as a proxy for this compound activity)

Note: These values are for whole fungal isolates and not purified this compound. They are provided for illustrative purposes to demonstrate how such data is typically presented. Actual LC50 and LT50 values for this compound will vary depending on the insect species, developmental stage, and bioassay method.

Insect SpeciesB. bassiana StrainLC50 (conidia/mL)LT50 (days)Reference
Tetranychus truncatusBb61.4 x 10⁶-[5]
Tetranychus truncatusBb121.7 x 10⁶-[5]
Tetranychus truncatusBb151.4 x 10⁶-[5]
Housefly (adults)Ma888 x 10⁶-[6]
Housefly (females)Ma882.0 x 10⁶-[6]
Tetranychus urticaeEUT116-4.8[7]
Tetranychus urticaeDEBI008-6.2[7]

Experimental Protocols

Detailed Methodology: Topical Application Bioassay

This protocol is adapted from standard methods for topical application of insecticides.

1. Preparation of this compound Solutions: a. Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., acetone or ethanol). b. Perform serial dilutions of the stock solution to obtain a range of desired concentrations for the bioassay. It is recommended to perform a preliminary range-finding experiment to determine the appropriate concentrations. c. Prepare a solvent-only control solution.

2. Insect Handling and Treatment: a. Select healthy, uniform insects of the desired age and developmental stage. b. Anesthetize the insects lightly using carbon dioxide (CO2). c. Using a calibrated micro-applicator or a fine-tipped pipette, apply a small, precise volume (e.g., 0.5-1 µL) of the this compound solution to the dorsal thorax of each anesthetized insect. d. Treat a control group of insects with the solvent only. e. After treatment, place the insects in clean holding containers with access to food and water.

3. Incubation and Mortality Assessment: a. Maintain the treated insects under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, and a 12:12 h light:dark photoperiod). b. Record insect mortality at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) post-treatment. An insect is considered dead if it is unable to move when gently prodded with a fine brush. c. Use Abbott's formula to correct for control mortality if it is between 5% and 20%.

4. Data Analysis: a. Analyze the mortality data using probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) and their 95% confidence intervals.

Detailed Methodology: Oral Ingestion Bioassay

1. Preparation of Treated Diet: a. Prepare a stock solution of this compound in a suitable solvent. b. Add the appropriate volume of the stock solution or its dilutions to the insect's artificial diet to achieve the desired final concentrations. c. Thoroughly mix the diet to ensure a homogenous distribution of this compound. d. Prepare a control diet containing only the solvent at the same concentration used in the treated diets.

2. Bioassay Procedure: a. Place a pre-weighed amount of the treated or control diet into individual insect rearing containers. b. Introduce one insect into each container. c. For liquid diets, a leaf-dip method can be used where leaves are dipped in the this compound solution, air-dried, and then provided to the insects.[8]

3. Incubation and Data Collection: a. Maintain the insects under controlled environmental conditions. b. Record mortality at regular intervals. c. The amount of diet consumed can also be measured to assess any anti-feedant effects.

4. Data Analysis: a. Calculate the lethal concentration (LC50) using probit analysis.

Visualizations

Experimental_Workflow_Topical_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_solution Prepare this compound Stock & Dilutions apply_treatment Apply 0.5-1 µL to Dorsal Thorax prep_solution->apply_treatment prep_insects Select & Anesthetize Insects prep_insects->apply_treatment incubation Incubate at Controlled Temp & Humidity apply_treatment->incubation record_mortality Record Mortality at 24h Intervals incubation->record_mortality probit_analysis Probit Analysis (LC50/LD50) record_mortality->probit_analysis

Caption: Workflow for a topical application bioassay of this compound.

Bassianolide_Signaling_Pathway This compound This compound IonChannel Ion Channel (e.g., K+ Channel) This compound->IonChannel interacts with CellMembrane Insect Cell Membrane IonFlux Disrupted Ion Flux (e.g., K+ Efflux) IonChannel->IonFlux causes Depolarization Membrane Depolarization IonFlux->Depolarization CellLysis Cell Lysis IonFlux->CellLysis NMJ Neuromuscular Junction Dysfunction Depolarization->NMJ MuscleParalysis Muscle Paralysis NMJ->MuscleParalysis

Caption: Proposed signaling pathway for this compound's insecticidal action.

Troubleshooting_Logic start Inconsistent Bioassay Results check_variability High Variability Between Replicates? start->check_variability check_control High Control Mortality? check_variability->check_control No solution_variability Review Pipetting Standardize Insects Control Environment check_variability->solution_variability Yes check_dose_response Poor Dose-Response Curve? check_control->check_dose_response No solution_control Check Solvent Toxicity Improve Handling Screen Insect Health check_control->solution_control Yes solution_dose_response Range-Finding Study Prepare Fresh Solutions Increase Replicates check_dose_response->solution_dose_response Yes end Consistent Results check_dose_response->end No solution_variability->end solution_control->end solution_dose_response->end

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Enhancing the Stability of Bassianolide in Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Bassianolide for field applications. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability a concern?

This compound is a cyclooctadepsipeptide, a type of secondary metabolite with insecticidal properties, produced by the entomopathogenic fungus Beauveria bassiana.[1] As a promising biopesticide, its efficacy in the field is often limited by its susceptibility to environmental factors that can cause degradation, leading to a loss of potency.

2. What are the primary environmental factors that degrade this compound?

The main environmental stressors that affect the stability of biopesticides like this compound are:

  • Ultraviolet (UV) Radiation: Sunlight, particularly UV-B radiation, can cause photooxidative degradation, breaking down the molecular structure of the compound.[2][3]

  • Temperature: High temperatures can accelerate chemical degradation reactions, reducing the shelf-life and field persistence of this compound.[4][5]

  • pH: The acidity or alkalinity of the spray solution (e.g., in a tank mix) or the surface of the plant can lead to hydrolysis of the ester and amide bonds within the cyclodepsipeptide structure, inactivating the molecule. Alkaline pH is a known factor in the degradation of similar cyclic peptides.[6][7]

3. How can I protect this compound from UV degradation?

Incorporating UV protectants into your formulation is a key strategy. These can be:

  • UV-Absorbing Compounds: Materials that absorb UV radiation and dissipate it as heat. Examples include humic acid, lignin-based products, and soyscreen oil.[2][8][9][10]

  • Physical Blockers: Inert particles that scatter or block UV light.

  • Antioxidants/Radical Scavengers: These compounds can mitigate the effects of photo-oxidation.[11]

4. What formulation strategies can enhance the thermal stability of this compound?

  • Microencapsulation: Encapsulating this compound in a protective polymer matrix can shield it from high temperatures.[4][6] This can be achieved through methods like spray drying.

  • Selection of Stable Adjuvants: Choosing adjuvants and carriers that are themselves thermally stable and do not promote the degradation of this compound is crucial.

5. How does pH affect this compound stability and how can I control it?

This compound, being a cyclodepsipeptide, contains ester bonds that are susceptible to hydrolysis, particularly under alkaline conditions.[1][6][12]

  • pH Optimization: Most pesticides are most stable in a slightly acidic spray solution, typically around pH 5-6.[7][13]

  • Buffering Agents: Use commercially available buffering agents to adjust and stabilize the pH of your spray solution before adding the this compound formulation.[13]

6. Can I tank-mix this compound formulations with other agrochemicals?

While tank-mixing can be efficient, it's critical to ensure compatibility. Some agrochemicals, particularly fungicides and herbicides, can be incompatible with biologicals and may degrade this compound or inhibit its activity.[14] Always conduct a small-scale compatibility test (jar test) before large-scale mixing.

Troubleshooting Guides

Issue 1: Poor field efficacy of this compound application.
Possible Cause Troubleshooting Step
UV Degradation 1. Incorporate a UV protectant such as humic acid (e.g., 10% concentration) or a lignin-based dispersant into your formulation.[2][8] 2. Apply during periods of lower UV intensity, such as early morning or late evening.
Thermal Degradation 1. Store the this compound formulation in a cool, dry place, ideally refrigerated if possible. 2. Consider a more thermally stable formulation, such as microencapsulation.
pH-induced Hydrolysis 1. Measure the pH of your water source. If it is alkaline (pH > 7.5), use an acidifying/buffering agent to lower the pH to around 5-6 before mixing.[13] 2. Avoid letting the spray mixture sit for extended periods before application.
Incompatibility with Tank-Mix Partners 1. Perform a jar test to check for physical incompatibility (e.g., precipitation). 2. Consult literature for known incompatibilities between cyclodepsipeptides and the specific agrochemicals you are using.
Issue 2: Reduced shelf-life of the this compound formulation.
Possible Cause Troubleshooting Step
High Storage Temperature 1. Store the formulation at a lower temperature. Refrigeration at 4-7°C is often ideal for long-term stability of biologicals.[4][5] 2. Review the quantitative data on thermal degradation to understand the impact of temperature on your specific formulation.
Moisture Content 1. For solid formulations, ensure they are dried to a low moisture content (e.g., <5%) and stored in sealed, moisture-proof packaging.[4]
Oxidation 1. Consider including an antioxidant in the formulation. 2. Package the formulation under an inert atmosphere (e.g., nitrogen) or use oxygen scavengers in the packaging.[15]

Quantitative Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under various environmental stressors. This data is synthesized from general principles of biopesticide degradation and should be used as a guide for experimental design.

Table 1: Effect of Temperature on this compound Half-Life in an Aqueous Solution (pH 7)

TemperatureHalf-Life (Days)
4°C> 365
25°C90
32°C31
40°C10

Data is illustrative and based on typical degradation kinetics for similar biological molecules.[4]

Table 2: Effect of pH on this compound Degradation after 24 hours at 25°C

pH% Degradation
315%
5< 5%
710%
940%

Data is illustrative, reflecting the increased rate of hydrolysis of esters at alkaline pH.[6][12]

Table 3: Effect of UV-B Radiation on this compound Stability with and without a UV Protectant

Exposure Time (hours)% this compound Remaining (No Protectant)% this compound Remaining (with 10% Humic Acid)
0100%100%
260%95%
435%90%
8< 10%85%

Data is illustrative, based on the protective effects of humic acid on Beauveria bassiana conidia.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation (stress testing) study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[8][16][17][18][19]

1. Materials:

  • Purified this compound

  • HPLC-grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC-MS system (e.g., UPLC-Q-Orbitrap MS)[20][21]

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points. Neutralize with HCl before analysis.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid this compound or its solution at elevated temperatures (e.g., 50°C, 70°C) for several days.

  • Photostability: Expose the this compound solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all samples by a validated HPLC or UPLC-MS method to quantify the remaining this compound and to identify and characterize the degradation products.

Protocol 2: Evaluating the Efficacy of a UV Protectant

1. Materials:

  • This compound formulation (with and without UV protectant)

  • UV-B light source

  • Glass plates or plant leaves

  • HPLC or UPLC-MS system

2. Procedure:

  • Apply a thin film of each formulation (with and without UV protectant) to separate glass plates or plant leaves.

  • Expose the samples to a controlled dose of UV-B radiation for different durations (e.g., 0, 1, 2, 4, 8 hours).

  • After each exposure time, extract the this compound from the surface using a suitable solvent (e.g., methanol).

  • Quantify the amount of remaining this compound using HPLC or UPLC-MS.

  • Calculate the percentage of degradation over time for both formulations to determine the effectiveness of the UV protectant.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

G cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Specific Degradation Pathways cluster_3 Solutions start Poor Field Performance or Reduced Shelf-Life cause1 Environmental Stressors? start->cause1 cause2 Formulation Issues? start->cause2 cause3 Application Method? start->cause3 path1 UV Degradation cause1->path1 path2 Thermal Degradation cause1->path2 path3 pH Hydrolysis cause1->path3 cause2->path1 cause2->path2 cause2->path3 path4 Incompatibility cause2->path4 cause3->path3 cause3->path4 sol1 Add UV Protectant (e.g., Humic Acid) path1->sol1 sol4 Microencapsulate This compound path1->sol4 sol2 Optimize Storage (Cool, Dry) path2->sol2 path2->sol4 sol3 Buffer Spray Solution (pH 5-6) path3->sol3 sol5 Conduct Jar Test Before Tank-Mixing path4->sol5

Caption: Troubleshooting workflow for this compound instability.

Experimental Workflow for a Forced Degradation Study

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid thermal Thermal (70°C, solid/solution) prep->thermal photo Photolytic (UV/Vis Light) prep->photo analysis UPLC-MS/MS Analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis outcome1 Quantify Remaining This compound analysis->outcome1 outcome2 Identify Degradation Products analysis->outcome2 outcome3 Elucidate Degradation Pathways analysis->outcome3

Caption: Workflow for this compound forced degradation study.

Hypothesized Degradation Pathway of this compound

G This compound This compound (Cyclic Structure) Intact Cyclodepsipeptide hydrolysis Linear Depsipeptide Hydrolysis of Ester Bond This compound->hydrolysis Primary Pathway oxidation Oxidized Products Side-chain Oxidation This compound->oxidation Secondary Pathway stressors UV, Heat, pH (Alkaline) stressors->this compound fragments Smaller Peptide/Acid Fragments Further Amide/Ester Hydrolysis hydrolysis->fragments oxidation->fragments loss Loss of Insecticidal Activity fragments->loss

Caption: Hypothesized degradation pathway for this compound.

References

Methods to reduce degradation of Bassianolide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Bassianolide during extraction. The information is compiled from scientific literature and best practices in natural product chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a cyclooctadepsipeptide, a type of cyclic peptide with ester bonds, produced by the fungus Beauveria bassiana. Like many complex natural products, this compound can be susceptible to degradation under various chemical and physical stresses encountered during extraction. Factors such as pH, temperature, light, and exposure to oxidative conditions can alter its chemical structure, leading to reduced yields and the formation of impurities. Maintaining the structural integrity of this compound is crucial for accurate bioactivity studies, analytical quantification, and the development of potential therapeutic agents.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of cyclodepsipeptides and other fungal secondary metabolites, the primary factors that can lead to its degradation include:

  • pH Extremes: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ester and amide bonds within the cyclic structure, leading to linearization and loss of activity.

  • Elevated Temperatures: High temperatures can accelerate degradation reactions. Many fungal metabolites are thermolabile, and prolonged exposure to heat during extraction and solvent evaporation can cause significant losses.[1]

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation of the molecule.

  • Light Exposure: Photodegradation can occur upon exposure to UV or even visible light, leading to structural changes in the molecule.

  • Enzymatic Degradation: If the fungal biomass is not properly handled, endogenous enzymes released during cell lysis could potentially degrade this compound.

Q3: What are the initial signs of this compound degradation in my extract?

A3: Degradation of this compound can manifest in several ways:

  • Low Yields: Consistently obtaining lower than expected yields of this compound can be an indicator of degradation during the extraction process.

  • Appearance of Unknown Peaks in Chromatography: When analyzing your extract using techniques like HPLC or LC-MS, the presence of unexpected peaks that are not present in a carefully prepared standard suggests the formation of degradation products or impurities.

  • Changes in Biological Activity: A decrease in the expected biological activity of the extract can also be a sign that the active compound, this compound, has degraded.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction - Ensure the solvent has sufficient time to penetrate the fungal biomass. - Increase the solvent-to-biomass ratio. - Consider using ultrasonication to enhance cell disruption and solvent penetration.[2]
Degradation during Extraction - Temperature: Maintain low temperatures throughout the extraction process. If using heat, keep it below 40°C.[1] - pH: Use neutral or slightly acidic extraction solvents. Avoid strong acids or bases. - Light: Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.
Degradation during Solvent Evaporation - Use a rotary evaporator under reduced pressure to remove the solvent at a low temperature (ideally below 40°C).
Presence of Unknown Peaks in Chromatogram Co-extraction of Impurities - Optimize the selectivity of your extraction solvent. A step-wise extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate (B1210297), then methanol) can help separate this compound from other compounds.
Formation of Degradation Products - Review your extraction protocol for harsh conditions (high temperature, extreme pH, light exposure) and mitigate them as described above. - Analyze a fresh, minimally processed sample to see if the unknown peaks are present initially.
Inconsistent Extraction Yields Variability in Fungal Culture - Standardize your fungal culture conditions, including media composition, pH, temperature, and incubation time, as these can affect this compound production.[3][4]
Inconsistent Extraction Procedure - Ensure all extraction parameters (solvent volume, extraction time, temperature, etc.) are kept consistent between batches.

Data Presentation

Condition Parameter Expected Impact on this compound Stability Recommendation
Temperature 25°C (Room Temperature)Moderate stability. Degradation may occur over extended periods.For short-term handling.
4°C (Refrigerated)Good stability for short to medium-term storage of extracts.[1]Recommended for storage of extracts.
-20°C to -80°C (Frozen)Excellent stability for long-term storage of extracts and purified compound.[1]Ideal for long-term storage.
> 40°CIncreased risk of thermal degradation.Avoid prolonged exposure.
pH Acidic (pH < 4)Potential for hydrolysis of ester and amide bonds.Use with caution for short durations if necessary for purification.
Neutral (pH 6-8)Generally considered the most stable range.Ideal for extraction and storage in aqueous solutions.
Alkaline (pH > 9)High risk of hydrolysis and other degradation reactions.Avoid.
Light UV LightHigh potential for photodegradation.Avoid exposure. Use UV-protective glassware.
Visible LightPotential for photodegradation over time.Minimize exposure; work in a dimly lit area or use amber glassware.
Atmosphere Air (Oxygen)Risk of oxidative degradation.For sensitive downstream applications, consider working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimal Degradation

This protocol is based on a reported method for efficiently extracting this compound while minimizing degradation.[2]

1. Fungal Biomass Preparation:

  • Harvest the Beauveria bassiana mycelia from the liquid culture by filtration through Whatman No. 1 filter paper.

  • Wash the biomass thoroughly with distilled water to remove residual media components.

  • Lyophilize (freeze-dry) the mycelia to remove water, which can participate in hydrolytic degradation.

2. Extraction:

  • Grind the lyophilized mycelia into a fine powder.

  • Suspend the fungal powder in 70% ethanol (B145695) (EtOH) in water (v/v) at a solid-to-liquid ratio of 1:10 (w/v).

  • Place the suspension in an ultrasonic bath.

  • Sonicate for 30 minutes, maintaining the temperature of the water bath below 30°C to prevent thermal degradation.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to remove the solid biomass.

  • Concentrate the filtrate using a rotary evaporator with the water bath temperature set at or below 40°C.

  • The resulting crude extract can be stored at -20°C for further purification.

Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification

This protocol is a general method for the initial purification of cyclodepsipeptides and can be adapted for this compound.

1. Initial Extraction:

  • Follow steps 1 and 2 from Protocol 1 to obtain a crude extract. After evaporation of ethanol, the remaining aqueous solution contains the crude this compound.

2. Liquid-Liquid Partitioning:

  • Transfer the aqueous crude extract to a separatory funnel.

  • Add an equal volume of a non-polar solvent such as ethyl acetate.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Collect the organic (ethyl acetate) layer, which will contain this compound.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.

  • Combine all the organic layers.

3. Final Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Filter the dried extract.

  • Evaporate the solvent under reduced pressure at a temperature below 40°C to yield a semi-purified this compound extract.

Mandatory Visualization

Bassianolide_Extraction_Workflow cluster_0 Fungal Culture & Harvest cluster_1 Extraction cluster_2 Purification & Analysis Beauveria bassiana Culture Beauveria bassiana Culture Harvest Mycelia Harvest Mycelia Beauveria bassiana Culture->Harvest Mycelia Filtration Lyophilization Lyophilization Harvest Mycelia->Lyophilization Freeze-drying Ultrasonic Extraction\n(70% EtOH, <30°C, 30 min) Ultrasonic Extraction (70% EtOH, <30°C, 30 min) Lyophilization->Ultrasonic Extraction\n(70% EtOH, <30°C, 30 min) Filtration & Concentration\n(<40°C) Filtration & Concentration (<40°C) Ultrasonic Extraction\n(70% EtOH, <30°C, 30 min)->Filtration & Concentration\n(<40°C) Crude this compound Extract Crude this compound Extract Filtration & Concentration\n(<40°C)->Crude this compound Extract Further Purification\n(e.g., Chromatography) Further Purification (e.g., Chromatography) Crude this compound Extract->Further Purification\n(e.g., Chromatography) Analysis\n(HPLC, LC-MS) Analysis (HPLC, LC-MS) Crude this compound Extract->Analysis\n(HPLC, LC-MS) Pure this compound Pure this compound Further Purification\n(e.g., Chromatography)->Pure this compound Pure this compound->Analysis\n(HPLC, LC-MS) Degradation_Factors cluster_factors Degradation Factors This compound This compound High Temperature High Temperature High Temperature->this compound Accelerates Degradation Extreme pH\n(Acidic or Alkaline) Extreme pH (Acidic or Alkaline) Extreme pH\n(Acidic or Alkaline)->this compound Hydrolysis UV/Visible Light UV/Visible Light UV/Visible Light->this compound Photodegradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Oxidation

References

Technical Support Center: Refining Analytical Techniques for Accurate Bassianolide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bassianolide. Our aim is to address common challenges encountered during experimental analysis, ensuring accurate and reliable detection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical method for this compound detection and quantification?

A1: The recommended method is Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS). This technique offers high sensitivity, selectivity, and rapid analysis times, making it suitable for complex biological matrices.[1][2]

Q2: What are the key sample preparation steps for extracting this compound from fungal or insect matrices?

A2: A common and effective method involves grinding the sample material in a 70% ethanol (B145695) extraction solvent, followed by ultrasonic treatment for approximately 30 minutes.[1][2] This procedure has been shown to efficiently extract this compound and other related secondary metabolites.

Q3: What are the typical recovery rates and precision for this compound analysis using UPLC-Q-Orbitrap MS?

A3: Validated methods have demonstrated recovery rates in the range of 80-115% and precision (expressed as the coefficient of variation) between 0.1-8.0%.[1][2] These values indicate that the method is accurate and reproducible, with minimal interference from the sample matrix.

Q4: How should this compound standards and samples be stored to ensure stability?

A4: For long-term storage, this compound should be kept at -20°C, where it is stable for at least four years. For short-term use, it is soluble in ethanol, methanol, DMF, and DMSO.

Q5: Are there alternative analytical techniques for this compound detection?

A5: Yes, other techniques can be employed for the analysis of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC) with various detectors.[3]

  • Thin-Layer Chromatography (TLC) for rapid screening and qualitative analysis.[4][5]

  • Capillary Electrophoresis (CE) , which can be coupled with mass spectrometry for high-efficiency separations.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation.[3][9][10][11][12]

Troubleshooting Guides

HPLC and UPLC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase. Column overload. Inappropriate injection solvent.- Optimize the mobile phase pH to minimize interactions with residual silanols on the column. - Reduce the sample concentration or injection volume. - Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Peak Splitting Sample solvent incompatibility. Column void or contamination. Co-elution of isomers.- Dissolve the sample in the mobile phase. - Reverse and flush the column; if the problem persists, replace the column. - Optimize the mobile phase composition or gradient to improve the separation of isomers.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate. Temperature variations. Column degradation.- Ensure the mobile phase is properly mixed and degassed. - Use a column oven to maintain a stable temperature. - Check for leaks in the system and ensure the pump is functioning correctly. - Replace the column if it is old or has been subjected to harsh conditions.
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting compounds. Poor ionization efficiency.- Improve sample cleanup to remove interfering matrix components. - Use a matrix-matched calibration curve. - Optimize the mass spectrometer's ionization source parameters. - Consider using an alternative ionization technique if available.
High Backpressure Blockage in the system (e.g., column frit, tubing). Particulate matter in the sample.- Filter all samples and mobile phases before use. - Systematically check components for blockage, starting from the detector and moving backward. - Flush the system with a strong solvent.
Sample Preparation
Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Inefficient extraction. Degradation of the analyte.- Ensure the sample is thoroughly homogenized. - Optimize the extraction solvent and ultrasonication time. - Work with samples on ice to minimize enzymatic degradation.
High Matrix Effects Insufficient removal of interfering compounds.- Incorporate a solid-phase extraction (SPE) cleanup step. - Perform a liquid-liquid extraction to partition this compound away from interfering substances.

Quantitative Data Summary

The following table summarizes key validation parameters for the UPLC-Q-Orbitrap MS method for this compound analysis.

Parameter Value Reference
Recovery Rate 80 - 115%[1][2]
Precision (CV%) 0.1 - 8.0%[1][2]
Concentration in infected larvae 20.6 - 51.1 µg/g[1][2]

Experimental Protocols

Detailed Methodology for UPLC-Q-Orbitrap MS Analysis of this compound
  • Sample Preparation:

    • Homogenize the sample (e.g., fungal culture, infected insect tissue) by grinding.

    • Add 70% ethanol as the extraction solvent.

    • Subject the sample to ultrasonic treatment for 30 minutes to facilitate extraction.[1][2]

    • Centrifuge the sample to pellet solid debris.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for improved ionization) and acetonitrile (B52724) or methanol.

    • Flow Rate: Optimized for the UPLC column dimensions (typically 0.2-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

    • Injection Volume: Typically 1-5 µL.

  • Mass Spectrometry Conditions:

    • System: Quadrupole-Orbitrap Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for cyclic depsipeptides.

    • Scan Mode: Full scan for qualitative analysis and targeted MS/MS for quantitative analysis.

    • Collision Energy: Optimized to achieve characteristic fragmentation of the this compound precursor ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Sample Sample (Fungal/Insect Tissue) Grinding Grinding & Homogenization Sample->Grinding Extraction 70% EtOH Extraction & Ultrasonication Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MS Q-Orbitrap MS Detection UPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for this compound detection.

logical_relationship cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Troubleshooting Solution PoorPeakShape Poor Peak Shape ColumnIssues Column Issues (Overload, Contamination) PoorPeakShape->ColumnIssues MobilePhase Mobile Phase Inconsistency PoorPeakShape->MobilePhase InconsistentRT Inconsistent Retention Times InconsistentRT->MobilePhase Instrument Instrumental Factors (Temp, Flow) InconsistentRT->Instrument LowSignal Low Signal Intensity MatrixEffects Matrix Effects LowSignal->MatrixEffects LowSignal->Instrument OptimizeMethod Optimize Method (pH, Gradient) ColumnIssues->OptimizeMethod MobilePhase->OptimizeMethod CheckSystem Check System Integrity (Leaks, Pump) MobilePhase->CheckSystem ImproveSamplePrep Improve Sample Preparation MatrixEffects->ImproveSamplePrep UseStandards Use Matrix-Matched Standards MatrixEffects->UseStandards Instrument->CheckSystem

Caption: Troubleshooting logic for this compound analysis.

signaling_pathway This compound This compound IonChannel Ion Channels (Neuromuscular Junction) This compound->IonChannel MembranePotential Altered Membrane Potential IonChannel->MembranePotential MuscleContraction Inhibition of Muscle Contraction MembranePotential->MuscleContraction Paralysis Paralysis MuscleContraction->Paralysis

Caption: Postulated mechanism of action for this compound.

References

Technical Support Center: Improving the Cost-Effectiveness of Bassianolide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the production of Bassianolide, a secondary metabolite from the fungus Beauveria bassiana. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to navigate the challenges of enhancing the yield and cost-effectiveness of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a cyclooligomer depsipeptide, a type of secondary metabolite, produced by the entomopathogenic fungus Beauveria bassiana. It is a significant virulence factor with insecticidal properties, making it a compound of interest for the development of biopesticides and potential pharmaceutical applications.[1]

Q2: Which production method is more suitable for this compound: Solid-State Fermentation (SSF) or Submerged Fermentation (SmF)?

A2: While SSF is often employed for producing conidia for biopesticide formulations, Submerged Fermentation (SmF) is generally more suitable for the controlled production and extraction of secondary metabolites like this compound. SmF allows for greater control over environmental parameters and is more readily scalable for industrial production.

Q3: What are the primary factors influencing the yield of this compound?

A3: The yield of this compound is influenced by a combination of factors including the genetic strain of Beauveria bassiana, the composition of the culture medium (especially carbon and nitrogen sources), and the physicochemical parameters of the fermentation process (pH, temperature, aeration, and agitation).

Q4: What is the biosynthetic pathway of this compound?

A4: this compound is synthesized by a nonribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[1] This enzyme iteratively condenses D-2-hydroxyisovalerate and L-leucine to form the final cyclic structure. Understanding this pathway is crucial for developing metabolic engineering strategies to enhance production.

Troubleshooting Guide

Issue Potential Causes Troubleshooting & Optimization Strategies
Low or No this compound Yield - Suboptimal media composition.- Incorrect fermentation parameters (pH, temperature).- Inadequate aeration or agitation.- Low-producing fungal strain.- Degradation of the product.- Media Optimization: Experiment with different carbon and nitrogen sources. Sucrose (B13894) and ammonium (B1175870) nitrate (B79036) have been shown to be effective for B. bassiana spore production.[2] The carbon-to-nitrogen (C/N) ratio is a critical factor.- Parameter Control: Maintain the pH between 6.0 and 7.0 and the temperature between 25°C and 30°C.[3]- Aeration & Agitation: Optimize the agitation speed (e.g., 150-250 rpm) and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.- Strain Selection: Screen different isolates of B. bassiana for higher this compound production.- Metabolic Engineering: Consider overexpressing the bbBsls gene or transcription factors that regulate its expression.
Inconsistent this compound Production - Variability in inoculum preparation.- Inconsistent fermentation conditions.- Fluctuations in the quality of raw materials.- Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration and age.- Monitor & Control: Implement strict monitoring and control of all fermentation parameters throughout the process.- Quality Control of Media Components: Use high-quality, consistent sources for media components.
Foaming in the Bioreactor - High protein content in the medium.- Excessive agitation.- Antifoaming Agents: Add a sterile antifoaming agent to the medium before or during fermentation.- Reduce Agitation: Lower the agitation speed to a level that still provides adequate mixing and aeration but reduces foam formation.
Difficulty in Extracting this compound - Inefficient extraction solvent.- Incomplete cell lysis.- Solvent Selection: 70% ethanol (B145695) has been shown to be an effective solvent for extracting a range of B. bassiana secondary metabolites.[2]- Cell Disruption: Employ methods like ultrasonication or grinding of lyophilized mycelia to ensure complete cell lysis before solvent extraction.[2]

Data on Factors Influencing Beauveria bassiana Growth and Sporulation

While specific quantitative data for this compound yield is limited in publicly available literature, the following tables summarize findings on the impact of different media components on the growth and sporulation of Beauveria bassiana, which are prerequisites for secondary metabolite production. Researchers should use this information as a starting point for optimizing this compound-specific production.

Table 1: Effect of Carbon Source on Beauveria bassiana Biomass Production

Carbon Source (at 30 g/L)Dry Biomass ( g/250 mL)
Starch8.12
Sucrose4.44
Fructose3.16

Source: Adapted from research on the effects of carbon and nitrogen sources on Beauveria bassiana biomass.[4]

Table 2: Effect of Nitrogen Source on Beauveria bassiana Biomass Production

Nitrogen Source (at 2.5 g/L)Dry Biomass ( g/250 mL)
KNO₃7.13
NH₄NO₃6.70

Source: Adapted from research on the effects of carbon and nitrogen sources on Beauveria bassiana biomass.[4]

Table 3: Spore Yield of Beauveria bassiana on Various Media

MediumSpore Yield (x 10⁷ spores/mL) after 30 days
Rice77.95
Sabouraud Dextrose Broth (SDB)73.92
Potato Dextrose Agar (PDA)70.59
Pigeon Pea8.08

Source: Adapted from a study on the mass production of Beauveria bassiana on different media.[5][6]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol outlines a general procedure for the submerged fermentation of Beauveria bassiana to produce this compound. Optimization of specific parameters will be necessary for different strains and bioreactor setups.

  • Inoculum Preparation:

    • Prepare a liquid seed culture medium such as Sabouraud Dextrose Broth (SDB).

    • Inoculate with a pure culture of Beauveria bassiana and incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Medium Preparation:

    • Prepare the production medium. A starting point could be a Czapek-Dox based medium supplemented with a preferred carbon source (e.g., sucrose at 30 g/L) and nitrogen source (e.g., sodium nitrate at 2 g/L).

    • Sterilize the medium in the bioreactor.

  • Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Maintain the fermentation parameters:

      • Temperature: 25-28°C

      • pH: 6.0-7.0 (can be controlled with the addition of sterile acid/base)

      • Agitation: 150-250 rpm

      • Aeration: 1-1.5 vvm (volume of air per volume of medium per minute)

    • Run the fermentation for 7-10 days.

  • Harvesting:

    • After the fermentation period, harvest the fungal biomass by filtration or centrifugation.

    • The biomass can be lyophilized (freeze-dried) for long-term storage before extraction.

Protocol 2: Solvent Extraction of this compound

This protocol describes a standard method for extracting this compound from fungal biomass.

  • Preparation of Fungal Biomass:

    • Use either fresh or lyophilized fungal mycelia harvested from the fermentation. If using fresh biomass, blot it to remove excess water.

  • Extraction:

    • Grind the fungal biomass to a fine powder.

    • Suspend the powdered biomass in 70% ethanol at a ratio of 1:10 (w/v).[2]

    • Subject the suspension to ultrasonication for 30 minutes to enhance extraction efficiency.[2]

    • Alternatively, the suspension can be macerated with constant stirring for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the biomass from the solvent extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage:

    • Store the crude extract at -20°C until further purification and analysis.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in the mobile phase (e.g., methanol (B129727):water mixture).

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water is commonly used. A starting point could be an isocratic mobile phase of 80% methanol in water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at 210-220 nm.

    • Column Temperature: 25-30°C.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of this compound at various concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area against the standard curve.

Visualizations

This compound Biosynthesis Pathway

Bassianolide_Biosynthesis cluster_precursors Precursors cluster_nrps Nonribosomal Peptide Synthetase (bbBsls) cluster_product Product L-Leucine L-Leucine NRPS Adenylation (A) -> Thiolation (T) -> Condensation (C) Domains L-Leucine->NRPS Activation D-2-Hydroxyisovalerate D-2-Hydroxy- isovalerate D-2-Hydroxyisovalerate->NRPS Activation NRPS->NRPS This compound This compound NRPS->this compound Release

Caption: Biosynthesis of this compound via NRPS.

General Workflow for this compound Production and Analysis

Bassianolide_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis cluster_final_product Final Product Inoculum Inoculum Preparation Fermentation Submerged Fermentation Inoculum->Fermentation Harvest Biomass Harvesting Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Crude Extract Purification (Optional) Extraction->Purification HPLC HPLC Quantification Purification->HPLC Final_Product Pure This compound HPLC->Final_Product

Caption: Workflow for this compound production.

Logical Relationships in Cost-Effectiveness Improvement

Cost_Effectiveness cluster_inputs Inputs & Strategies cluster_outcomes Outcomes cluster_goal Goal Media Low-Cost Media Components Reduced_Cost Reduced Production Cost Media->Reduced_Cost Metabolic_Eng Metabolic Engineering Yield Increased This compound Yield Metabolic_Eng->Yield Process_Opt Process Optimization Process_Opt->Yield Downstream_Opt Downstream Optimization Downstream_Opt->Reduced_Cost Cost_Effectiveness Improved Cost-Effectiveness Yield->Cost_Effectiveness Reduced_Cost->Cost_Effectiveness

Caption: Improving this compound cost-effectiveness.

References

Genetic engineering strategies to enhance Bassianolide virulence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for genetic engineering strategies aimed at enhancing the production of Bassianolide in the entomopathogenic fungus Beauveria bassiana. The content is structured into frequently asked questions, troubleshooting guides for common experimental issues, and detailed laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound is a cyclooligomer depsipeptide, a secondary metabolite that acts as a significant virulence factor in Beauveria bassiana.[1][2] Its synthesis is not performed by ribosomes but is catalyzed by a large, multifunctional enzyme called a non-ribosomal peptide synthetase (NRPS). The core gene responsible for this synthesis is the this compound synthetase gene (BbbslS).[3][4] This enzyme iteratively combines D-2-hydroxyisovalerate and L-leucine to form a dipeptidol monomer, and then recursively condenses four of these monomers to create the final cyclic structure of this compound.[1][2] Targeted inactivation or knockout of the BbbslS gene completely abolishes this compound production.[1]

Bassianolide_Biosynthesis Leu L-Leucine NRPS This compound Synthetase (BbBslS) Leu->NRPS incorporated by Hiv D-2-hydroxyisovalerate Hiv->NRPS Monomer Dipeptidol Monomer NRPS->Monomer forms Tetramer Cyclic Tetramer (this compound) NRPS->Tetramer Monomer->NRPS 4x recursive condensation by

Caption: Simplified biosynthetic pathway of this compound.

Q2: What are the primary genetic engineering strategies to increase this compound production and virulence?

A2: The primary strategies focus on manipulating genes involved in the biosynthesis of virulence factors or their regulation. These include:

  • Overexpression of the Core Synthetase Gene: Increasing the expression of the BbbslS gene is a direct approach to boost this compound production. This is typically achieved by placing the BbbslS gene under the control of a strong, constitutive promoter.

  • Overexpression of Regulatory Genes: Some genes, like transcription factors, can globally regulate secondary metabolite gene clusters. Overexpressing a positive regulator or knocking out a negative regulator can enhance the production of multiple metabolites, including this compound.[5]

  • Overexpression of Other Virulence Factors: While not directly increasing this compound, overexpressing other virulence-related genes, such as those for chitinases (BbChit1) which degrade the insect cuticle, can work synergistically to enhance the overall pathogenicity of the fungus.[6]

  • Genome Editing with CRISPR-Cas9: Modern tools like CRISPR-Cas9 allow for precise and efficient gene editing. This can be used to knock out repressor genes (e.g., Bbsmr1, a negative regulator of oosporein) or to insert strong promoters upstream of the BbbslS gene, leading to enhanced virulence.[5]

Q3: How does enhancing this compound production affect the virulence of Beauveria bassiana?

A3: this compound is a key toxin that helps B. bassiana parasitize and kill its insect hosts.[7] It functions as an insecticide and immunosuppressant within the host.[7] Therefore, increasing its production is directly linked to enhanced virulence. Studies have established this compound as a highly significant virulence factor through gene knockout experiments; strains unable to produce it show attenuated virulence.[1] Bioassays on engineered fungal strains consistently measure virulence through metrics like Median Lethal Concentration (LC50) and Median Lethal Time (LT50). A lower LC50 or LT50 value indicates higher virulence.[8][9]

Summary of Genetic Engineering Impact on Virulence

The following table summarizes results from studies where genetic modification of B. bassiana led to changes in virulence.

Genetic StrategyTarget GeneHost InsectKey Quantitative ResultImpact on VirulenceReference
Gene OverexpressionBbChit1 (Chitinase)Galleria mellonella~3 to 5-fold increase in gene expression.Faster mortality rates and lower lethal doses compared to wild-type.[6]
Gene Knockout (Repressor)ΔBbsmr1Galleria mellonella22% faster kill time compared to wild-type.Significantly increased virulence (lower LT50).[5]
Differential ExpressionBbbsls (Synthetase)N/A (in vitro)Indigenous LTB strain showed 2122-fold higher expression than calibrator.Implies a higher rate of this compound production, a key virulence factor.[3][10]

Troubleshooting Guides

Issue 1: Low or No Transformation Efficiency in Agrobacterium-mediated Transformation (ATMT)

Agrobacterium tumefaciens-mediated transformation (ATMT) is a common method for genetically modifying B. bassiana.[1][11][12] However, efficiency can be variable. Use this guide to troubleshoot common problems.

Potential CauseRecommended Solution(s)
Suboptimal Agrobacterium Culture Ensure A. tumefaciens is grown to the optimal optical density (OD600 ≈ 0.4-0.8) before co-cultivation.[12] Using a culture that is too dense or too sparse can reduce T-DNA transfer.
Ineffective Induction Acetosyringone (AS) is crucial for inducing the virulence (vir) genes in Agrobacterium. Ensure AS is fresh and used at an effective concentration (e.g., 100-200 µM).[12]
Incorrect Co-cultivation Conditions Optimize co-cultivation time (e.g., 24-48 hours) and temperature (e.g., 18-28°C).[12] The pH of the induction medium is also critical; a pH around 5.3 has been shown to be optimal for B. bassiana.[12]
Poor Fungal Recipient Viability Use fresh, high-viability B. bassiana conidia. Old or poorly stored spores will have low germination rates and are less receptive to transformation.
Ineffective Antibiotic Selection 1. Check Antibiotic Potency: Ensure the selection antibiotic (e.g., hygromycin, glufosinate) is not expired and was added to the agar (B569324) medium after it cooled to ~50°C to prevent degradation.[13] 2. Confirm Resistance: Plate untransformed B. bassiana on the selection medium to confirm it is fully sensitive to the antibiotic concentration being used. 3. Abortive Transformants: Be aware of "abortive" transformants, which may initially grow but cannot be subcultured.[11] True transformants should be mitotically stable.
Plasmid or DNA Quality Issues Use high-quality, pure plasmid DNA for Agrobacterium electroporation. Impurities like phenol (B47542) or ethanol (B145695) can reduce transformation efficiency. Verify the integrity of your binary vector and the T-DNA region.
Issue 2: No Significant Increase in this compound Production After Gene Overexpression

This workflow helps diagnose why a genetically modified strain is not overproducing the target metabolite.

Caption: Troubleshooting workflow for failed overexpression experiments.

Experimental Protocols

Protocol 1: Agrobacterium tumefaciens-mediated Transformation (ATMT) of Beauveria bassiana

This protocol is a generalized procedure based on established methods.[2][12] Optimization may be required for specific strains and vectors.

Materials:

  • B. bassiana wild-type strain

  • A. tumefaciens strain (e.g., AGL1, EHA105) harboring the binary vector

  • Media: LB, YEP, Induction Medium (IM), Sabouraud Dextrose Agar with Yeast Extract (SDAY)

  • Antibiotics: Kanamycin, Rifampicin (for Agrobacterium), Hygromycin or Glufosinate-ammonium (for fungal selection), Cefotaxime (to eliminate Agrobacterium post-co-cultivation)

  • Acetosyringone (AS)

  • Cellophane or nitrocellulose membranes

Procedure:

  • Prepare B. bassiana Conidia:

    • Culture B. bassiana on SDAY plates for 10-14 days at 26°C.

    • Harvest conidia by flooding the plate with sterile 0.05% Tween-80 solution and gently scraping the surface.

    • Filter the suspension through sterile glass wool to remove mycelia.

    • Determine the conidial concentration using a hemocytometer and adjust to 1 x 10⁷ conidia/mL.

  • Prepare A. tumefaciens Culture:

    • Inoculate a single colony of A. tumefaciens (containing the binary vector) into LB medium with appropriate antibiotics (e.g., Kanamycin, Rifampicin).

    • Grow overnight at 28°C with shaking (200 rpm).

    • Inoculate the overnight culture into fresh YEP medium and grow until the OD600 reaches 0.6-0.8.

    • Centrifuge the cells, wash with Induction Medium (IM), and resuspend in IM to an OD600 of ~0.5. Add Acetosyringone to a final concentration of 200 µM. Incubate for 4-6 hours at 28°C.

  • Co-cultivation:

    • Mix 100 µL of the B. bassiana conidial suspension with 100 µL of the induced A. tumefaciens culture.

    • Spread the mixture onto a cellophane membrane placed on an IM agar plate (pH 5.3).

    • Co-cultivate for 48 hours at 22-25°C in the dark.

  • Selection of Transformants:

    • Transfer the cellophane membrane to an SDAY plate containing the appropriate fungal selection antibiotic (e.g., 50 µg/mL Hygromycin) and an antibiotic to kill Agrobacterium (e.g., 200 µg/mL Cefotaxime).

    • Incubate at 26°C for 7-10 days until resistant colonies appear.

  • Verification:

    • Subculture putative transformants onto fresh selective media to confirm mitotic stability.

    • Perform genomic DNA extraction followed by PCR to confirm the presence of the transgene.

Protocol 2: Quantification of this compound by HPLC-MS

This protocol provides a general method for extracting and quantifying this compound from fungal cultures.

Materials:

  • Fungal mycelium

  • Ethyl acetate (B1210297)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Acetic Acid)

  • Water (HPLC grade)

  • This compound standard

  • HPLC system with a C18 reversed-phase column and MS detector

Procedure:

  • Extraction:

    • Grow the fungal strain in a suitable liquid broth for 7-10 days.

    • Separate the mycelium from the culture broth by filtration. Lyophilize (freeze-dry) the mycelium and record the dry weight.

    • Grind the dried mycelium to a fine powder.

    • Extract the powder with ethyl acetate (e.g., 50 mL per gram of dry mycelium) by shaking overnight at room temperature.

    • Filter the extract and evaporate the solvent to dryness using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter before analysis.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 70% B

      • 5-25 min: Gradient from 70% to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Return to 70% B (equilibration)

    • MS Detection: Operate in positive ion mode, monitoring for the specific m/z of this compound adducts (e.g., [M+H]⁺, [M+Na]⁺).

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the this compound standard (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Plot the peak area against concentration to generate a linear regression.

    • Calculate the concentration of this compound in the fungal extracts by comparing their peak areas to the standard curve. Express the final yield as µg of this compound per gram of dry mycelial weight.

References

Validation & Comparative

Validating the Insecticidal Spectrum of Bassianolide Against Various Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the insecticidal properties of Bassianolide, a cyclooctadepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana.[1] The document summarizes its known insecticidal spectrum, compares its efficacy with other alternatives where data is available, and provides detailed experimental protocols for assessing its activity.

Introduction to this compound

This compound is a naturally occurring cyclooctadepsipeptide with demonstrated insecticidal and anthelmintic properties.[1][2] It is considered a significant virulence factor of Beauveria bassiana, a fungus widely used as a biological control agent against a broad range of insect pests.[3] The mode of action of this compound is believed to be through the modulation of ion channels at the neuromuscular junction, leading to paralysis and death of the target insect.[1] This mechanism is thought to be similar to that of the synthetic anthelmintic, emodepside (B1671223).[1]

Insecticidal Spectrum of this compound

While Beauveria bassiana has an extensive host range of over 700 insect species, quantitative data on the insecticidal activity of purified this compound against a wide variety of pests is limited in publicly available literature.[3] The existing research primarily focuses on the efficacy of the whole fungus or its crude extracts.

Qualitative reports indicate that this compound is toxic to the larvae of several insect species, including the corn earworm (Helicoverpa zea) and the silkworm (Bombyx mori).

Table 1: Quantitative Insecticidal Activity of this compound and a Structurally Related Cyclodepsipeptide

CompoundPest SpeciesLife StageBioassay MethodLC50 / ActivitySource
This compound Diamondback moth (Plutella xylostella)3rd Instar LarvaeNot specifiedHigh mortality at 0.5 mg/mlN/A
Scopularide A Southern house mosquito (Culex pipiens)3rd Instar LarvaeLarvicidal bioassayLC50: 58.96 ppm (96h)[4]

Note: The lack of extensive LC50 data for purified this compound against a broader range of pests is a notable gap in the current scientific literature.

Comparison with Other Insecticides

Direct comparative studies of purified this compound with synthetic chemical insecticides are scarce. However, research on Beauveria bassiana extracts and formulations provides some context for its potential efficacy.

For instance, studies have shown that B. bassiana can be as effective as some conventional insecticides in controlling pests like the Colorado potato beetle. Furthermore, some insecticides, such as imidacloprid (B1192907) and spinosad, have been found to be compatible with B. bassiana, suggesting potential for integrated pest management strategies. Conversely, insecticides like chlorpyrifos (B1668852) can be highly incompatible, inhibiting fungal growth.

The related cyclooctadepsipeptide, emodepside, is a commercial anthelmintic.[5] Its efficacy against various nematode parasites in veterinary medicine is well-documented, offering a point of comparison for the biological activity of this class of compounds.[5][6]

Experimental Protocols

The following is a generalized protocol for determining the insecticidal activity of purified this compound against larval stages of a target pest, based on standard bioassay techniques.[7][8]

General Bioassay for Insecticidal Activity of Purified this compound

Objective: To determine the median lethal concentration (LC50) of purified this compound against a specific insect pest.

Materials:

  • Purified this compound

  • Solvent for this compound (e.g., ethanol, methanol, DMSO)[1]

  • Target insect larvae (e.g., 2nd or 3rd instar)

  • Artificial diet or host plant leaves

  • Petri dishes or multi-well plates

  • Micropipettes

  • Spray tower or topical application micro-applicator

  • Controlled environment chamber (temperature, humidity, photoperiod)

  • Distilled water with a non-ionic surfactant (e.g., Tween 80)

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of purified this compound in a minimal amount of a suitable solvent to prepare a high-concentration stock solution.

  • Preparation of Test Concentrations: Prepare a series of dilutions from the stock solution using distilled water containing a non-ionic surfactant. A minimum of five serial dilutions should be prepared to generate a dose-response curve. A control solution containing only the solvent and surfactant in water should also be prepared.

  • Application Method (Choose one):

    • Diet Incorporation: Mix the test solutions into the insect's artificial diet before it solidifies. Aliquot the treated diet into individual wells of a multi-well plate.

    • Leaf Dip Bioassay: If using host plant leaves, dip the leaves in the test solutions for a set amount of time (e.g., 10-30 seconds) and allow them to air dry.

    • Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of individual larvae.

  • Insect Exposure: Place one larva in each well or on each treated leaf. Ensure a sufficient number of larvae (e.g., 20-30) are used for each concentration and the control.

  • Incubation: Maintain the bioassay containers in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the target insect species.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of this compound that causes 50% mortality of the test population.

Mode of Action and Signaling Pathways

This compound is thought to exert its insecticidal effect by acting on ion channels at the neuromuscular junction, leading to muscle paralysis.[1] While the precise target is not fully elucidated, it is hypothesized to be similar to emodepside, which targets a latrophilin-like receptor that in turn modulates a K+ channel, causing an influx of K+ ions and hyperpolarization of the muscle cell membrane, leading to flaccid paralysis. An alternative or additional mechanism could involve the modulation of presynaptic calcium channels, affecting neurotransmitter release.

Below are diagrams illustrating the general mechanism of a neuromuscular junction and a hypothetical workflow for validating the insecticidal spectrum of a compound like this compound.

Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell cluster_this compound Hypothesized Action of this compound Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Ca2+ Ca2+ Voltage-gated Ca2+ Channel->Ca2+ Opens Synaptic Vesicle Synaptic Vesicle (Acetylcholine) Ca2+->Synaptic Vesicle Triggers fusion ACh Synaptic Vesicle->ACh Releases Neurotransmitter Release Neurotransmitter Release ACh Receptor Acetylcholine Receptor (Ion Channel) ACh->ACh Receptor Binds Na+ Na+ ACh Receptor->Na+ Opens, allows influx Depolarization Depolarization Na+->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction This compound This compound This compound->Voltage-gated Ca2+ Channel Modulates? This compound->ACh Receptor Modulates? Experimental Workflow for Insecticidal Spectrum Validation Start Start Compound Isolation Isolation and Purification of this compound Start->Compound Isolation Pest Selection Select Diverse Range of Pest Species Compound Isolation->Pest Selection Bioassay Perform Dose-Response Bioassays Pest Selection->Bioassay Data Collection Record Mortality Data at 24, 48, 72h Bioassay->Data Collection LC50 Calculation Calculate LC50 Values (Probit Analysis) Data Collection->LC50 Calculation Comparative Analysis Compare LC50 Values with Other Insecticides LC50 Calculation->Comparative Analysis Mode of Action Studies Investigate Mode of Action (e.g., Electrophysiology) LC50 Calculation->Mode of Action Studies Publish Publish Comparison Guide Comparative Analysis->Publish Mode of Action Studies->Publish

References

A Comparative Analysis of the Biological Activities of Bassianolide and Beauvericin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two prominent cyclodepsipeptides, Bassianolide and Beauvericin. Both secondary metabolites are produced by various entomopathogenic fungi, notably Beauveria bassiana, and exhibit a range of biological effects. This analysis is supported by experimental data from peer-reviewed literature to facilitate a comprehensive evaluation of their potential as therapeutic agents or bio-insecticides.

Overview of this compound and Beauvericin

This compound is a cyclooctadepsipeptide, while Beauvericin is a cyclic hexadepsipeptide.[1] Despite their structural similarities as cyclic peptides with alternating amino acid and hydroxy acid residues, their distinct ring sizes and constituent monomers contribute to differences in their biological activities and mechanisms of action.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and insecticidal activities of this compound and Beauvericin.

Table 1: Cytotoxicity Data (IC₅₀ values)
CompoundCell LineCell TypeIC₅₀ (µM)Reference(s)
This compound MDA-MB-231Human Breast Cancer3.98 µg/mL (~4.3 µM)[2]
A549Human Lung Cancer7.24 µg/mL (~7.8 µM)[2]
SK-OV-3Human Ovarian Cancer8.44 µg/mL (~9.1 µM)[2]
HCT-15Human Colon Cancer6.40 µg/mL (~6.9 µM)[2]
HepG2Human Liver Cancer15.39 µg/mL (~16.6 µM)[2]
MCF-7Human Breast Cancer11.42 µg/mL (~12.3 µM)[2]
Beauvericin H22Murine Hepatoma0-20 (dose-dependent)[3]
Turkey peripheral mononuclear cellsImmune Cells50 (induces apoptosis)[3]
NG108-15Neuronal Cells4[3]
Immature Dendritic CellsImmune Cells1.0[3]
Mature Dendritic CellsImmune Cells2.9[3]
MacrophagesImmune Cells2.5[3]
SF-9Insect (Spodoptera frugiperda)2.81[4]
SF-21Insect (Spodoptera frugiperda)6.94[4]
Table 2: Antimicrobial Activity (MIC values)
CompoundMicrobial SpeciesTypeMIC (µg/mL)Reference(s)
This compound Bacillus megateriumGram-positive bacteria500-1000 (crude extract)[5][6]
Bacillus subtilisGram-positive bacteria500-1000 (crude extract)[5][6]
Escherichia coliGram-negative bacteria500-1000 (crude extract)[5][6]
Beauvericin Gram-positive bacteriaBacteriaActive[7]
MycobacteriaBacteriaActive[7]
Candida parapsilosisFungus0.1 (in combination with ketoconazole)[7]
Table 3: Insecticidal Activity (LC₅₀ values)
CompoundInsect SpeciesLife StageLC₅₀Reference(s)
This compound Silkworm larvaeLarvaeLethal (qualitative)[8]
Beauvericin Aedes aegypti3rd Instar Larvae0.4653 ppm (48h)[9]
Tetranychus urticaeMotile stages100% mortality at 100 µg/g[4]
Leptinotarsa decemlineataLarvae0.04 µg/mL (10 days)[4]
Aphis gossypiiAdults1.4 x 10⁴ spores/mL (B. bassiana isolate)[4]

Mechanisms of Action

This compound

The primary mechanism of action for this compound's insecticidal activity is believed to be its effect on ion channels at the neuromuscular junction, similar to the anthelmintic emodepside.[10] This disruption of ion flow leads to paralysis and death in susceptible insects. While its ionophoric properties have been studied, it shows different ion selectivity compared to Beauvericin.[11] Specifically, this compound demonstrates a higher selectivity for larger cations like Cs⁺, which is consistent with its larger molecular cavity.[11] Its cytotoxic effects on cancer cells are associated with inducing G0/G1 cell cycle arrest.[2]

Beauvericin

Beauvericin's biological activities are largely attributed to its potent ionophoric properties. It acts as a carrier, transporting divalent cations, particularly Ca²⁺, across biological membranes.[9] This influx of calcium disrupts intracellular homeostasis, leading to a cascade of downstream effects including:

  • Induction of Oxidative Stress: The mitochondrial pathway is implicated, with an increase in reactive oxygen species (ROS).

  • Apoptosis: The disruption of calcium signaling and oxidative stress trigger programmed cell death.[3]

  • Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): This contributes to its effects on lipid metabolism.[9]

The following diagram illustrates the proposed mechanism of action for Beauvericin.

Beauvericin_Mechanism Beauvericin's Proposed Mechanism of Action Beauvericin Beauvericin CellMembrane Cell Membrane Beauvericin->CellMembrane Acts as Ionophore ACAT ACAT Inhibition Beauvericin->ACAT Ca_Influx Ca²⁺ Influx CellMembrane->Ca_Influx Facilitates Transport Ca_Homeostasis Disruption of Ca²⁺ Homeostasis Ca_Influx->Ca_Homeostasis Mitochondria Mitochondria Ca_Homeostasis->Mitochondria Apoptosis Apoptosis Ca_Homeostasis->Apoptosis ROS Increased ROS (Oxidative Stress) Mitochondria->ROS ROS->Apoptosis Lipid_Metabolism Altered Lipid Metabolism ACAT->Lipid_Metabolism

Beauvericin's ionophoric action and downstream effects.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.[11][12][13]

Workflow Diagram:

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep 2. Prepare Compound Dilutions Treat_Cells 4. Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate_24_72h 5. Incubate (24-72h) Treat_Cells->Incubate_24_72h Add_MTT 6. Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h 7. Incubate (2-4h) Add_MTT->Incubate_2_4h Add_Solubilizer 8. Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance 9. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 10. Calculate IC₅₀ Read_Absorbance->Calculate_IC50

A generalized workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Beauvericin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound or Beauvericin in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Insecticidal Bioassay (Topical Application)

This method assesses the contact toxicity of a compound to insects.[16][17][18][19]

Methodology:

  • Insect Rearing: Rear the target insect species under controlled conditions to obtain a uniform population of a specific life stage (e.g., third-instar larvae).

  • Compound Preparation: Dissolve this compound or Beauvericin in a suitable volatile solvent (e.g., acetone) to prepare a range of concentrations.

  • Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the compound solution to the dorsal thorax of each insect. Treat a control group with the solvent alone.

  • Observation: Place the treated insects in clean containers with food and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage of mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.

Conclusion

Both this compound and Beauvericin exhibit a range of potent biological activities. Beauvericin has been more extensively studied, with a well-characterized ionophoric mechanism of action that underlies its broad-spectrum cytotoxicity, antimicrobial, and insecticidal effects. This compound, while also a significant virulence factor with demonstrated insecticidal and cytotoxic properties, appears to act through a more targeted mechanism on ion channels. The available data suggests that Beauvericin may have a broader and more potent cytotoxic and antimicrobial profile, while the specific insecticidal spectrum of this compound warrants further investigation. The choice between these two compounds for further research and development will depend on the specific application and desired biological effect.

References

A Comparative Analysis of Bassianolide and Synthetic Insecticides: Efficacy, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally benign pest management strategies has intensified research into naturally derived insecticides. Among these, Bassianolide, a cyclodepsipeptide produced by entomopathogenic fungi such as Beauveria bassiana and Verticillium lecanii, has garnered significant interest.[1] This guide provides a comparative overview of the efficacy of this compound against that of prominent synthetic insecticides, supported by available experimental data. Due to the limited availability of public data on pure this compound in direct comparative studies, this guide also incorporates data from studies on Beauveria bassiana, the fungus from which this compound is derived, as a proxy for its potential efficacy in a broader biological context.

Efficacy of this compound: Quantitative Insights

Direct quantitative comparisons of pure this compound with synthetic insecticides are scarce in publicly available literature. However, studies on its intrinsic insecticidal activity provide valuable benchmarks.

One study investigated the toxicity of purified this compound against the third instar larvae of the diamondback moth, Plutella xylostella. The results indicated a dose-dependent mortality, with the highest concentration tested leading to significant insect mortality after 120 hours.[2]

Table 1: Insecticidal Activity of Purified this compound against Plutella xylostella Larvae

Concentration (mg/ml)Time Point (hours)Observation
0.01120-
0.1120-
0.5120Significant maximum mortality

Source: Ravindran et al., 2018.[2]

Efficacy of Beauveria bassiana (Producer of this compound) in Comparison to Synthetic Insecticides

To contextualize the potential of this compound, it is useful to examine the efficacy of its source organism, Beauveria bassiana, which is commercially available as a mycoinsecticide.

Table 2: Comparative Efficacy of Beauveria bassiana and Synthetic Insecticides against Various Insect Pests

Insect PestBeauveria bassiana Strain/ProductLC50 / EfficacySynthetic InsecticideLC50 / EfficacyReference
Plutella xylostella (Diamondback Moth)Isolate MH590235LC50: 2.4 x 10⁷ spores/mLNereistoxin (B154731) analogueLC50 reduction when combined with B. bassianaSilva-Valda et al., 2003; Feng et al., 2005[3][4]
Arge rosae (Rose Sawfly)Isolate IRAN 403CLC50: 5.54 x 10⁵ conidia/mLNot specifiedNot specifiedShams et al., 2014[5]
Nilaparvata lugens (Brown Planthopper)Bioinsecticide containing B. bassiana and M. anisopliae32.5% - 35% mortality (7 days)BPMC (a carbamate)60% - 87.5% mortality (7 days)Santosa & Irawan, 2021

It is important to note that the efficacy of B. bassiana is influenced by various factors, including the strain, formulation, and environmental conditions.[6] Generally, synthetic insecticides exhibit a more rapid and higher rate of mortality compared to mycoinsecticides.[7] However, mycoinsecticides like B. bassiana are often considered safer for non-target organisms and the environment.

Mode of Action: A Tale of Two Mechanisms

The fundamental difference between this compound and synthetic insecticides lies in their mode of action at the molecular level.

This compound: A Disruptor of Neuromuscular Function

While not fully elucidated, the mode of action of this compound is believed to target the neuromuscular junction in insects.[1] It is thought to act on ion channels, disrupting the normal transmission of nerve impulses to muscles.[1] This is similar to the action of the anthelmintic emodepside.[1] Some evidence also suggests that this compound may interfere with the acetylcholine (B1216132) mechanism, leading to the inhibition of smooth muscle contraction. The insecticidal effect of this compound is a result of a cascade of events including the disruption of nerve conduction pathways and the absorption of nutrients from the host by the producing fungus.[6][8]

Synthetic Insecticides: Targeted Disruption of a Broad Spectrum of Neurological and Physiological Processes

Synthetic insecticides can be categorized into several classes based on their mode of action, with many targeting the insect's nervous system.

  • Organophosphates and Carbamates: These insecticides inhibit the enzyme acetylcholinesterase (AChE). The accumulation of the neurotransmitter acetylcholine leads to continuous nerve stimulation, paralysis, and death.[9]

  • Pyrethroids: These compounds are axonic poisons that bind to voltage-gated sodium channels in nerve cells, preventing them from closing normally. This results in continuous nerve stimulation and tremors in poisoned insects.

  • Neonicotinoids: These insecticides bind to nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, causing continuous stimulation, paralysis, and death.

The following diagrams illustrate the generalized signaling pathway at the insect neuromuscular junction and the points of interference for this compound and different classes of synthetic insecticides.

Insecticide_Modes_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell cluster_insecticides Points of Interference Action_Potential Action Potential Arrives Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Opens ACh_Vesicle Acetylcholine (ACh) Vesicle Ca_Channel->ACh_Vesicle Ca2+ influx Vesicle_Fusion Vesicle Fusion & ACh Release ACh_in_Cleft ACh Vesicle_Fusion->ACh_in_Cleft Release ACh_Vesicle->Vesicle_Fusion AChE Acetylcholinesterase (AChE) ACh_in_Cleft->AChE Degraded by nAChR Nicotinic ACh Receptor (nAChR) ACh_in_Cleft->nAChR Binds Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Pyrethroids Pyrethroids Pyrethroids->Na_Channel Blocks closing Neonicotinoids Neonicotinoids Neonicotinoids->nAChR Binds/Activates Organophosphates Organophosphates/ Carbamates Organophosphates->AChE Inhibits This compound This compound (Hypothesized) This compound->nAChR Modulates Ion Channels

Caption: Modes of action of insecticides at the neuromuscular junction.

experimental_workflow cluster_preparation Preparation cluster_application Application cluster_assessment Assessment A Insect Rearing (Target Species & Stage) C Topical Application (Direct contact) A->C D Diet Incorporation (Ingestion) A->D E Leaf Dip/Spray (Contact & Ingestion) A->E B Insecticide Preparation (Serial Dilutions) B->C B->D B->E F Incubation (Controlled Conditions) C->F D->F E->F G Mortality/Morbidity Assessment (24, 48, 72h) F->G H Data Analysis (LC50/EC50 Calculation) G->H

Caption: Generalized workflow for insecticidal bioassays.

Experimental Protocols: A Generalized Approach to Bioassays

The assessment of insecticide efficacy relies on standardized bioassay protocols. While specific parameters may vary depending on the target insect and test substance, a generalized workflow can be described as follows.

1. Insect Rearing:

  • A healthy, homogenous population of the target insect species is reared under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12h light:dark photoperiod).[3]

  • Insects of a specific life stage (e.g., third-instar larvae) are selected for the bioassay to ensure uniformity in response.[2]

2. Preparation of Test Solutions:

  • The test insecticide (e.g., this compound, synthetic insecticide) is dissolved in an appropriate solvent (e.g., acetone, ethanol, or water with a surfactant like Tween-80).

  • A series of dilutions are prepared to establish a dose-response curve. A control group treated with the solvent alone is always included.

3. Application Methods:

There are several common methods for exposing insects to the insecticide:

  • Topical Application: A precise volume (e.g., 1 µL) of the test solution is applied directly to the dorsal thorax of each insect using a micro-applicator. This method assesses toxicity via direct contact.

  • Diet Incorporation: The insecticide is mixed into the insect's artificial diet at various concentrations. This method evaluates toxicity through ingestion.

  • Leaf Dip or Spray Assay: Plant leaves, the natural food of the insect, are dipped in or sprayed with the test solution and allowed to air dry. The insects are then allowed to feed on these treated leaves. This method assesses toxicity through both contact and ingestion.[4]

  • Immersion Method: Larvae are briefly immersed in the test solution.[5]

4. Incubation and Observation:

  • After exposure, the insects are transferred to clean containers with a food source and maintained under the same controlled conditions as for rearing.

  • Mortality and any sublethal effects (e.g., paralysis, cessation of feeding) are recorded at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) post-treatment.

5. Data Analysis:

  • The recorded mortality data is corrected for any mortality in the control group using Abbott's formula.

  • The data is then subjected to probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) – the concentration or dose that causes 50% mortality in the test population. This provides a standardized measure of toxicity.

Conclusion

This compound represents a promising avenue for the development of new bio-insecticides. Its unique mode of action, targeting the neuromuscular junction of insects, suggests a potential for managing pests that have developed resistance to conventional synthetic insecticides. However, the available data, primarily from studies on its producing organism, Beauveria bassiana, indicates that in its natural form, it may act slower and with lower overall mortality compared to many synthetic alternatives.

Future research should focus on establishing standardized toxicological data (LC50/EC50) for purified this compound against a wider range of insect pests. Direct comparative studies with leading synthetic insecticides under controlled laboratory and field conditions are crucial to fully ascertain its potential as a standalone or integrated pest management tool. Furthermore, a more detailed elucidation of its specific molecular target and signaling pathway will be invaluable for understanding its full potential and for the rational design of novel, bio-based insect control strategies.

References

Cross-validation of different analytical methods for Bassianolide quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Bassianolide Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of this compound, a cyclooctadepsipeptide with known insecticidal and potential pharmacological activities. The accurate and reliable quantification of this compound is crucial for research, quality control, and the development of new therapeutic agents. This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

The primary analytical methods reviewed include Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling, its application for the quantitative analysis of this compound is less documented in the available literature.

Quantitative Performance Comparison
ParameterUPLC-Q-Orbitrap MSHPLC with ELS Detection*LC-MS/MS
Linearity (R²) N/A0.9984–0.9994> 0.99
Limit of Detection (LOD) N/A0.12 to 0.17 µgN/A
Limit of Quantification (LOQ) N/A0.24 to 0.33 µgN/A
Recovery (%) 80–115%[1]N/AN/A
Precision (RSD%) 0.1–8.0%[1]N/AN/A
Analysis Time RapidN/ARapid

*Note: Data for HPLC with Evaporative Light Scattering (ELS) detection is for Brassinolide analogs, which are structurally related to this compound, and are provided here for reference.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are the protocols for the key analytical methods discussed.

UPLC-Q-Orbitrap MS Method for this compound Quantification

This method allows for the rapid and simultaneous analysis of this compound along with other secondary metabolites from Beauveria bassiana.[1]

a. Sample Preparation and Extraction:

  • Homogenize B. bassiana-infected Tenebrio molitor larvae in a 70% ethanol (B145695) (EtOH) extraction solvent.[1]

  • Subject the homogenate to ultrasonic treatment for 30 minutes to enhance extraction efficiency.[1]

  • The standard reagents of secondary metabolites including bassianin, this compound, beauvericin, and others (purity ≥ 95%) can be purchased from chemical suppliers.

b. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS).[1]

  • Column: Columns with smaller particle sizes (1.7–2.0 µm) are used, operating under higher pressures to improve resolution, sensitivity, and analysis speed.

  • Mobile Phase: Specific mobile phase composition and gradient are optimized for the separation of the target analytes.

  • Flow Rate: Optimized to achieve efficient separation within a short run time.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for selectivity, where specific precursor-to-product ion transitions for this compound are monitored.[1]

d. Method Validation:

  • Selectivity: Evaluated based on the peak retention time of this compound compared to a standard solution in MRM mode.[1]

  • Linearity: Assessed by creating a calibration curve from a series of standard solution concentrations.

  • Precision and Recovery: Determined to ensure there is no significant interference from compounds in the matrix.[1] The validation of the method showed recovery rates in the range of 80–115% and precision in the range of 0.1–8.0%.[1]

High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for this compound is not detailed in the provided search results, a general approach based on methods for similar compounds can be outlined. High-performance liquid chromatography-mass spectrometry (HPLC-MS) has been a predominant analysis method for quantifying various metabolites, including this compound.

a. Sample Preparation:

  • Extraction of this compound from the sample matrix (e.g., fungal culture, infected insects) using a suitable organic solvent.

  • Filtration of the extract to remove particulate matter.

b. Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV or other suitable detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is often employed in an isocratic or gradient elution mode.

  • Detection: UV detection at a specific wavelength or a more universal detector like an Evaporative Light Scattering Detector (ELSD).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for the quantification of analytes in complex matrices.[2] A semi-targeted LC-MS/MS approach utilizing reversed-phase C8 UHPLC column chromatography has been developed to detect enniatins and structurally-related compounds like bassianolides.[1]

a. Sample Preparation:

  • Similar to the HPLC and UPLC methods, involving solvent extraction and filtration.

b. Chromatographic Conditions:

  • System: An LC system coupled to a tandem mass spectrometer.

  • Column: A C8 or C18 reversed-phase column.

c. Mass Spectrometry Conditions:

  • Ionization: ESI in positive ion mode.

  • Analysis: MRM mode is used to monitor specific ion transitions for this compound, providing high selectivity and sensitivity.

Visualizing the Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is transferable and that results are comparable between different laboratories or different methods.[3] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow start Start: Define Analytical Need (e.g., Quantify this compound) method_dev_A Develop Method A (e.g., UPLC-Q-Orbitrap MS) start->method_dev_A method_dev_B Develop Method B (e.g., HPLC-UV) start->method_dev_B validation_A Validate Method A (Accuracy, Precision, Linearity, etc.) method_dev_A->validation_A validation_B Validate Method B (Accuracy, Precision, Linearity, etc.) method_dev_B->validation_B prepare_samples Prepare Standardized Samples (Spiked QCs & Incurred Samples) validation_A->prepare_samples validation_B->prepare_samples analyze_A Analyze Samples with Method A prepare_samples->analyze_A analyze_B Analyze Samples with Method B prepare_samples->analyze_B compare_data Compare Datasets (Statistical Analysis) analyze_A->compare_data analyze_B->compare_data acceptance Acceptance Criteria Met? compare_data->acceptance report Generate Cross-Validation Report acceptance->report Yes troubleshoot Troubleshoot & Re-evaluate acceptance->troubleshoot No end End: Methods are Cross-Validated report->end troubleshoot->method_dev_A troubleshoot->method_dev_B

Caption: Workflow for cross-validating two analytical methods.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation.

  • UPLC-Q-Orbitrap MS stands out as a rapid, sensitive, and reliable method, with published validation data demonstrating good recovery and precision.[1] Its high resolution and mass accuracy make it well-suited for complex sample matrices.

  • LC-MS/MS is another excellent choice, offering high sensitivity and selectivity, which is crucial for bioanalytical studies where this compound may be present at low concentrations.

  • HPLC with UV or ELS detection can be a cost-effective alternative for routine quality control when the sample matrix is less complex and high sensitivity is not the primary requirement. However, specific validation for this compound quantification would be necessary.

  • GC-MS appears more suitable for the qualitative profiling of volatile and semi-volatile metabolites from Beauveria bassiana rather than for the routine quantification of a non-volatile cyclodepsipeptide like this compound.

Ultimately, for regulatory submissions or studies requiring high confidence in quantitative data, a thoroughly validated LC-MS-based method such as UPLC-Q-Orbitrap MS or LC-MS/MS is recommended. Cross-validation should be performed if data from different methods or laboratories are to be compared.

References

Unmasking Bassianolide's Mode of Action: A Comparative Guide to Target Identification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The prevailing hypothesis suggests that Bassianolide disrupts ion channel function at the neuromuscular junction in insects, leading to paralysis and death.[1] While this provides a general understanding, pinpointing the specific ion channel(s) or other molecular targets is essential for developing more effective and targeted insecticides.

Genetic Knockout Studies: The Gold Standard for In-Vivo Validation

The most compelling evidence for this compound's role as a key virulence factor comes from a study by Xu et al. (2009), where the gene responsible for its biosynthesis, bbBsls, was knocked out in Beauveria bassiana.[2] This genetic manipulation resulted in a fungal strain incapable of producing this compound.

Experimental Data: Genetic Knockout of bbBsls
Experimental GroupTarget InsectKey FindingReference
Wild-Type B. bassianaManduca sexta (tobacco hornworm), Spodoptera litura (tobacco cutworm), Aedes aegypti (yellow fever mosquito)Significant insect mortality.Xu et al. (2009)
ΔbbBsls Knockout MutantManduca sexta, Spodoptera litura, Aedes aegyptiAbolished this compound production and a drastic reduction in virulence.[2]Xu et al. (2009)

This study unequivocally demonstrates that this compound is a primary contributor to the insecticidal activity of B. bassiana.

Alternative Approaches for Pinpointing the Molecular Target

While genetic knockout confirms the importance of this compound, it does not directly identify its molecular target. Several alternative and complementary techniques can be employed for this purpose.

MethodPrinciplePotential Application to this compoundRequired Tools & Expertise
Chemical Genetics (Affinity-Based) A tagged version of the small molecule (e.g., biotinylated this compound) is used as "bait" to pull down its interacting proteins from a cell lysate.Identify proteins that directly bind to this compound, providing strong candidates for its molecular target.Synthesis of a biotinylated this compound derivative, affinity chromatography, mass spectrometry for protein identification.
Proteomics Compares the protein expression profiles of insect cells or tissues treated with this compound to untreated controls.Identify proteins or pathways that are significantly up- or down-regulated in response to this compound, suggesting their involvement in its mode of action.Cell culture, protein extraction, mass spectrometry (e.g., LC-MS/MS), bioinformatics for data analysis.
Electrophysiology Directly measures the electrical properties of single cells, such as neurons or muscle cells, to assess the effect of a compound on ion channel activity.Characterize the specific effects of this compound on different types of ion channels (e.g., potassium, sodium, calcium channels) in insect neurons.Patch-clamp electrophysiology setup, isolated insect neurons or cell lines expressing specific ion channels.

To date, published research has not yet detailed the successful application of these alternative methods to definitively identify the molecular target of this compound. However, they represent promising avenues for future investigation.

Experimental Protocols

Genetic Knockout of bbBsls in Beauveria bassiana (Based on Xu et al., 2009)

While the complete, detailed protocol is not publicly available, the general approach involved targeted gene replacement through homologous recombination.

Workflow for bbBsls Gene Knockout:

G cluster_0 Vector Construction cluster_1 Transformation cluster_2 Selection and Verification Construct Gene Replacement Vector Construct Gene Replacement Vector Transformation Transform protoplasts with the replacement vector Construct Gene Replacement Vector->Transformation Flanking Regions Amplify 5' and 3' flanking regions of bbBsls Flanking Regions->Construct Gene Replacement Vector Selectable Marker Insert selectable marker gene (e.g., hygromycin resistance) Selectable Marker->Construct Gene Replacement Vector Protoplast Preparation Generate B. bassiana protoplasts Protoplast Preparation->Transformation Selection Select for transformants on media with antibiotic Transformation->Selection PCR Screening Screen transformants by PCR to confirm gene replacement Selection->PCR Screening Southern Blot Confirm single insertion event by Southern blotting PCR Screening->Southern Blot HPLC Analysis Verify loss of this compound production by HPLC Southern Blot->HPLC Analysis G Spore Suspension Prepare spore suspensions of WT and ΔbbBsls B. bassiana Insect Inoculation Inoculate insects via topical application or diet Spore Suspension->Insect Inoculation Incubation Incubate insects under controlled conditions Insect Inoculation->Incubation Mortality Assessment Record daily mortality Incubation->Mortality Assessment Data Analysis Calculate % mortality and LT50 values Mortality Assessment->Data Analysis G Biotin-Bassianolide Synthesize biotinylated This compound probe Immobilization Immobilize probe on streptavidin-coated beads Biotin-Bassianolide->Immobilization Incubation Incubate immobilized probe with cell lysate Immobilization->Incubation Cell Lysate Prepare insect cell or tissue lysate Cell Lysate->Incubation Wash Wash beads to remove non-specific binders Incubation->Wash Elution Elute bound proteins Wash->Elution Protein ID Identify proteins by mass spectrometry Elution->Protein ID

References

Comparative study of Bassianolide production in different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Bassianolide production, focusing primarily on the entomopathogenic fungus Beauveria bassiana. While historically isolated from both Beauveria bassiana and Verticillium lecanii, current quantitative data and detailed biosynthetic pathway information are predominantly available for B. bassiana. This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes the biosynthetic and experimental workflows to aid in research and development.

Data Presentation: Quantitative Analysis of this compound Production

Quantitative data on this compound production across different fungal strains under standardized culture conditions is limited in publicly available literature. The most concrete data comes from in vivo studies of Beauveria bassiana.

Fungal StrainProduction ConditionThis compound YieldReference
Beauveria bassiana 331RIn vivo (infected Tenebrio molitor larvae)20.6–51.1 µg/g[1][2][3][4][5][6]
Verticillium lecaniiNot specified in recent literatureData not available[7]

Note: The yield from Tenebrio molitor larvae was determined 30 minutes post-extraction using an ultrasonic treatment. It is important to note that in vivo production may differ significantly from in vitro fermentation due to host-fungus interactions. Further research is required to establish and compare this compound yields from various fungal strains in standardized liquid culture environments.

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification and comparison of this compound production. Below are protocols for extraction and analysis.

Protocol 1: Extraction of this compound from Fungal-Infected Insect Larvae

This protocol is adapted from a study using Beauveria bassiana-infected Tenebrio molitor larvae.[1][5]

Materials:

  • Infected insect larvae

  • 70% Ethanol (EtOH)

  • Homogenizer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Grind the infected insect larvae in 70% EtOH.

  • Subject the homogenate to ultrasonic treatment for 30 minutes.[1][5]

  • Centrifuge the sample to pellet solid debris.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

Protocol 2: Quantification of this compound using UPLC-Q-Orbitrap MS

This method allows for the rapid and sensitive quantification of this compound.[1][5]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole-Orbitrap Mass Spectrometer (Q-Orbitrap MS)

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (specific gradient conditions should be optimized)

  • Flow Rate: As per column specifications

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan or targeted SIM/dd-MS2

  • Data Analysis: Quantification is performed by comparing the peak area of the analyte to a standard curve generated from a certified this compound reference standard.

Protocol 3: General Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

A general HPLC method can also be employed for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection can be challenging with UV detectors. A low wavelength (e.g., 200-210 nm) may be used, but sensitivity will be limited. Evaporative Light Scattering Detection (ELSD) is a more suitable alternative for non-chromophoric compounds.

  • Quantification: Based on a calibration curve prepared from a certified this compound reference standard.

Mandatory Visualization

Biosynthesis and Signaling

The biosynthesis of this compound in Beauveria bassiana is governed by a nonribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[8][9][10] The regulation of this gene is complex and likely influenced by various signaling pathways that respond to environmental and host cues. While specific transcription factors directly regulating bbBsls are not yet fully elucidated, the expression of many NRPS genes in fungi is known to be under the control of global regulators of secondary metabolism and stress response pathways.

G Simplified this compound Biosynthetic Pathway cluster_precursors Precursors cluster_nrps NRPS-mediated Synthesis cluster_regulation Putative Regulatory Inputs L-Leucine L-Leucine bbBsls This compound Synthetase (bbBsls) L-Leucine->bbBsls D-Hiv D-α-hydroxyisovaleric acid D-Hiv->bbBsls Dipeptidol monomer Dipeptidol monomer bbBsls->Dipeptidol monomer Stress Stress Signals (Oxidative, Nutrient) TFs Transcription Factors (e.g., Zn(II)2Cys6 family) Stress->TFs Host Host Signals Host->TFs TFs->bbBsls Transcriptional Regulation Cyclization (4x) Cyclization (4x) Dipeptidol monomer->Cyclization (4x) This compound This compound Cyclization (4x)->this compound

Caption: Simplified biosynthetic pathway of this compound in Beauveria bassiana.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from fungal sources.

G Experimental Workflow for this compound Analysis cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis FungalCulture Fungal Culture (e.g., infected insect larvae) Homogenization Homogenization in Solvent (e.g., 70% EtOH) FungalCulture->Homogenization Ultrasonication Ultrasonic Treatment Homogenization->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC UPLC-Q-Orbitrap MS or HPLC-ELSD Filtration->UPLC Data Data Acquisition & Processing UPLC->Data Quantification Quantification against Standard Curve Data->Quantification Result This compound Concentration Quantification->Result

Caption: General workflow for this compound extraction and quantification.

References

Evaluating the Synergistic Effects of Bassianolide with Other Biopesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and sustainable pest management strategies has led to a growing interest in biopesticides. Bassianolide, a cyclooctadepsipeptide produced by the entomopathogenic fungus Beauveria bassiana, has demonstrated significant insecticidal activity.[1][2] This guide provides a comparative analysis of the synergistic effects of this compound, primarily through studies involving its source organism Beauveria bassiana, with other biopesticides. By combining biopesticides, it is possible to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance in target pests.

Understanding this compound's Mode of Action

While the precise mode of action of this compound is not fully elucidated, it is understood to target the neuromuscular junction in insects.[1] It is thought to act on ion channels, disrupting normal nerve impulse transmission and leading to paralysis and eventual death of the insect.[1] This distinct mode of action presents a strong basis for synergistic combinations with other biopesticides that have different target sites.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell cluster_this compound Putative Action of this compound Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel Opens Vesicles Synaptic Vesicles (containing Acetylcholine) AChR Acetylcholine Receptor Vesicles->AChR Release of Acetylcholine into Synaptic Cleft Ca_Channel->Vesicles Ca2+ influx triggers vesicle fusion Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Depolarization leads to This compound This compound Ion_Channel Ion Channels This compound->Ion_Channel Acts on Ion_Channel->Vesicles Disrupts neurotransmitter release Ion_Channel->AChR May affect receptor function

Caption: Putative mode of action of this compound at the insect neuromuscular junction.

Synergistic Combinations: Performance Data

The following tables summarize quantitative data from studies evaluating the synergistic effects of Beauveria bassiana (the source of this compound) with other biopesticides. It is important to note that these studies were conducted using the whole fungal organism, and the observed synergy may be attributed to a combination of its bioactive metabolites, including this compound.

Table 1: Synergistic Effects of Beauveria bassiana and Pyrethrins (B594832) against Cotton Aphid (Aphis gossypii)

TreatmentLC50 (mg/L)Co-toxicity Factor*Synergistic Effect
1.5% Pyrethrins Emulsion in Water5.05--
1.0% B. bassiana · Pyrethrins OD (0.7:0.3 ratio)1.98>100Synergistic

*A co-toxicity factor significantly greater than 100 indicates a synergistic effect.[3]

Table 2: Interaction of Beauveria bassiana with Emamectin (B195283) Benzoate (B1203000) against Oriental Fruit Fly (Bactrocera dorsalis)

Ratio of Emamectin Benzoate to B. bassianaCo-toxicity CoefficientInteraction
> 4:1> 100Synergistic

[4][5]

Table 3: Interaction of Beauveria bassiana with Azadirachtin against Two-spotted Spider Mite (Tetranychus urticae) Larvae

CombinationObserved Effect
B. bassiana (at LC20) + Azadirachtin (at LC40)Additive

[This study indicated an additive effect, suggesting compatibility and potential for combined use, though not strong synergy under the tested conditions.]

Experimental Protocols

A key methodology for evaluating the synergistic effect of biopesticide combinations is the calculation of the Synergism Ratio (SR).

Protocol for Determining Synergism Ratio (SR)

1. Objective: To determine if the combination of two biopesticides results in a synergistic, additive, or antagonistic effect on a target pest.

2. Materials:

  • Target insect pest population (laboratory-reared or field-collected).
  • Biopesticide A (e.g., this compound or B. bassiana).
  • Biopesticide B (e.g., Pyrethrin, Azadirachtin).
  • Appropriate solvents or carriers for each biopesticide.
  • Spray tower or other application device for uniform treatment.
  • Rearing cages or containers for treated insects.
  • Controlled environment chamber (temperature, humidity, photoperiod).

3. Preliminary Assays (Dose-Response):

  • Conduct dose-response bioassays for each biopesticide individually to determine the lethal concentration that kills 50% of the test population (LC50).
  • A series of concentrations for each biopesticide should be tested to establish a reliable dose-response curve.

4. Combination Assay:

  • Based on the individual LC50 values, select concentrations for the combination study. Often, sublethal concentrations (e.g., LC25 or LC40) are used.
  • Prepare the biopesticide mixture at the desired concentrations.
  • Treat the insects with the biopesticide mixture using the same application method as the individual assays.
  • Include control groups treated with the solvent/carrier only and with each biopesticide individually at the same concentrations used in the mixture.

5. Data Collection and Analysis:

  • Record insect mortality at regular intervals (e.g., 24, 48, 72 hours) after treatment.

  • Calculate the corrected mortality using Abbott's formula if control mortality is observed.

  • Determine the LC50 of the biopesticide mixture.

  • Calculate the Synergism Ratio (SR) using the following formula:

    cluster_workflow Experimental Workflow for Synergy Evaluation Start Start Individual_Assays Conduct Dose-Response Assays for Each Biopesticide Individually Start->Individual_Assays Determine_LC50 Determine LC50 Values for Each Biopesticide Individual_Assays->Determine_LC50 Combination_Assay Perform Combination Assay with Selected Concentrations Determine_LC50->Combination_Assay Data_Collection Record Mortality Data Combination_Assay->Data_Collection Calculate_SR Calculate Synergism Ratio (SR) Data_Collection->Calculate_SR Interpret_Results Interpret Results (Synergism, Additivism, Antagonism) Calculate_SR->Interpret_Results End End Interpret_Results->End

    Caption: Workflow for evaluating biopesticide synergy.

Logical Relationships in Synergistic Action

The synergistic effect between this compound (or B. bassiana) and other biopesticides can be attributed to several logical relationships in their modes of action.

This compound This compound (Neuromuscular Toxin) Other_Biopesticide Other Biopesticide (e.g., Pyrethrin - Na+ Channel Modulator) This compound->Other_Biopesticide May increase penetration or access to target site Increased_Toxicity Increased Overall Toxicity This compound->Increased_Toxicity Primary Toxic Effect Insect_Detox Insect's Detoxification Mechanisms Other_Biopesticide->Insect_Detox May inhibit Other_Biopesticide->Increased_Toxicity Primary Toxic Effect Insect_Detox->this compound Metabolizes and Reduces Efficacy of

Caption: Logical relationships in synergistic biopesticide action.

Conclusion

The available evidence strongly suggests that combining Beauveria bassiana, the producer of this compound, with other biopesticides such as pyrethrins and emamectin benzoate can lead to synergistic effects, resulting in enhanced pest control efficacy. While studies focusing specifically on isolated this compound are needed to fully deconvolute its individual contribution to these synergistic interactions, the data from whole-organism studies provide a compelling rationale for the development of combination biopesticide formulations. Researchers and drug development professionals are encouraged to further investigate these synergistic relationships, focusing on optimizing ratios, understanding the underlying biochemical and physiological mechanisms, and evaluating performance under field conditions. Such research will be pivotal in advancing the development of next-generation, sustainable pest management solutions.

References

A Head-to-Head Comparison of Bassianolide and Other Fungal Cyclodepsipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data

In the quest for novel therapeutic and agricultural agents, cyclodepsipeptides, a class of cyclic peptides produced by various fungi, have emerged as a promising source of bioactive compounds. Among these, Bassianolide, Beauvericin, and Enniatins, all metabolites of the entomopathogenic fungus Beauveria bassiana, have garnered significant attention for their diverse biological activities. This guide provides a head-to-head comparison of this compound with Beauvericin and Enniatins, focusing on their insecticidal, antimicrobial, and cytotoxic properties, supported by available experimental data and detailed methodologies.

Performance Comparison: A Data-Driven Overview

Cyclodepsipeptides exhibit a wide range of biological effects, with their efficacy varying depending on the specific compound, target organism, and experimental conditions. The following tables summarize the available quantitative data to facilitate a direct comparison of this compound, Beauvericin, and Enniatins.

Insecticidal Activity

While all three cyclodepsipeptides demonstrate insecticidal properties, direct comparative studies with this compound are limited. Beauvericin and Enniatins have been more extensively studied against various insect pests. This compound is recognized as a significant virulence factor of Beauveria bassiana, and studies on infected larvae show that both this compound and Beauvericin are major toxins, with Beauvericin often found in higher concentrations[1][2]. The mode of action for this compound is thought to involve the disruption of ion channels at the neuromuscular junction[3].

CompoundTarget InsectAssay TypeMetricValueReference
BeauvericinSpodoptera littoralis (3rd instar larvae)-Mortality (after 4 days)96.5% at 100% concentration of crude extract
BeauvericinSpodoptera frugiperda (Sf-9 cell line)CytotoxicityCC50 (24h)10 µM[4]
BeauvericinSpodoptera frugiperda (Sf-9 cell line)CytotoxicityCC50 (72h)2.5 µM[4]
Beauveria bassiana (WAH formulation)Spodoptera litura (1st instar larvae)Larval mortalityLC501.378 (conidia concentration not specified)[1]
Beauveria bassiana (Green Beauveria formulation)Spodoptera litura (1st instar larvae)Larval mortalityLC502.024 (conidia concentration not specified)[1]

Table 1: Comparative Insecticidal Activity. Note the variability in experimental setups and metrics, highlighting the need for standardized comparative assays.

Antimicrobial Activity

Beauvericin and Enniatins have demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and some fungi. Data for this compound's antimicrobial effects are less prevalent in the reviewed literature.

CompoundTarget MicroorganismMetricValue (µM)Reference
BeauvericinBacillus subtilisMIC>100[5]
BeauvericinStaphylococcus aureusMIC>100[5]
Enniatin ABacillus subtilisMIC6.25[5]
Enniatin AStaphylococcus aureusMIC12.5[5]
Enniatin A1Bacillus subtilisMIC12.5[5]
Enniatin A1Staphylococcus aureusMIC25[5]
Enniatin BBacillus subtilisMIC>100[5]
Enniatin BStaphylococcus aureusMIC>100[5]
Enniatin B1Bacillus subtilisMIC50[5]
Enniatin B1Staphylococcus aureusMIC100[5]

Table 2: Comparative Antimicrobial Activity (MIC - Minimum Inhibitory Concentration).

Cytotoxicity

The cytotoxic effects of these cyclodepsipeptides have been evaluated against various cancer cell lines, revealing potent anti-proliferative activities. Beauvericin and Enniatins, in particular, have been the subject of numerous cytotoxicity studies.

CompoundCell LineMetricValue (µM)Reference
BeauvericinN87 (human gastric)IC50 (48h)27.5[5]
Enniatin AN87 (human gastric)IC50 (48h)1.7[5]
Enniatin A1N87 (human gastric)IC50 (48h)0.003[5]
Enniatin BN87 (human gastric)IC50 (48h)4.6[5]
Enniatin B1N87 (human gastric)IC50 (48h)0.8[5]

Table 3: Comparative Cytotoxicity against Human Cancer Cell Lines (IC50 - Half-maximal Inhibitory Concentration).

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for the key assays are provided below.

Insecticidal Bioassay (Topical Application)

This method is used to determine the contact toxicity of a compound to an insect.

Materials:

  • Test insects (e.g., Spodoptera larvae)

  • Test compound (this compound, Beauvericin, or Enniatin) dissolved in a suitable solvent (e.g., acetone)

  • Microapplicator

  • Petri dishes lined with filter paper

  • Insect diet

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent. A solvent-only control should also be prepared.

  • Insect Handling: Anesthetize the insects (e.g., using CO2 or chilling) to facilitate handling.

  • Topical Application: Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect[6].

  • Incubation: Place the treated insects in individual petri dishes with a small piece of artificial diet.

  • Observation: Incubate the insects under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Data Collection: Record mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the lethal concentration (LC50), the concentration that causes 50% mortality, using probit analysis.

Insecticidal Bioassay (Diet Incorporation)

This method assesses the oral toxicity of a compound.

Materials:

  • Test insects (e.g., Spodoptera larvae)

  • Test compound

  • Artificial insect diet

  • Multi-well bioassay trays

  • Incubator

Procedure:

  • Preparation of Treated Diet: Incorporate the test compound into the molten artificial diet at various concentrations. A control diet without the test compound should also be prepared.

  • Diet Dispensing: Dispense the treated and control diets into the wells of the bioassay trays and allow them to solidify.

  • Insect Infestation: Place one larva into each well.

  • Incubation: Seal the trays and incubate under controlled conditions.

  • Data Collection: Record mortality and larval weight at specific time points (e.g., after 7 days).

  • Data Analysis: Calculate the LC50 and/or the effective concentration that causes 50% growth inhibition (EC50).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB directly in the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell line (e.g., N87)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of cyclodepsipeptides are attributed to their ability to interact with cellular membranes and modulate various signaling pathways.

Ion Channel Modulation

A primary mechanism of action for many cyclodepsipeptides is their ionophoric nature, allowing them to form channels or carriers that transport cations across biological membranes. This disruption of ion homeostasis can trigger a cascade of cellular events. This compound, in particular, is thought to exert its insecticidal effect by acting on ion channels at the neuromuscular junction, leading to paralysis[3]. While the specific channels are not fully elucidated, voltage-gated calcium channels are a likely target for many insecticidal compounds[7][8][9].

cluster_membrane Cell Membrane Ion_Channel Ion Channel (e.g., Ca2+ Channel) Disruption Disruption of Ion Gradient Ion_Channel->Disruption This compound This compound This compound->Ion_Channel Binds to/Modulates Paralysis Paralysis Disruption->Paralysis

Caption: Proposed mechanism of this compound's insecticidal action.

Apoptosis Induction

Beauvericin and Enniatins are known to induce apoptosis (programmed cell death) in various cell types. This process is often initiated by mitochondrial dysfunction. These cyclodepsipeptides can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the key executioners of apoptosis.

Cyclodepsipeptide Beauvericin / Enniatin Mitochondrion Mitochondrion Cyclodepsipeptide->Mitochondrion Disrupts Membrane Potential Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by Beauvericin and Enniatins.

Pharmacokinetics: A Critical Gap in Knowledge

Despite the promising biological activities of this compound, there is a significant lack of publicly available data regarding its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic or agricultural agent. In contrast, some pharmacokinetic studies have been conducted on Beauvericin, indicating that it can be absorbed and distributed in tissues, although its metabolism can be rapid[7]. The cyclic and often N-methylated structure of cyclodepsipeptides may confer some resistance to enzymatic degradation, potentially improving oral bioavailability[10]. Further research into the pharmacokinetics of this compound is essential to evaluate its potential for in vivo applications.

Conclusion

This compound, Beauvericin, and Enniatins represent a fascinating group of cyclodepsipeptides with a broad spectrum of biological activities. While Beauvericin and Enniatins have been more extensively characterized in terms of their antimicrobial and cytotoxic effects, this compound holds significant promise as an insecticide. The lack of direct comparative studies and the scarcity of pharmacokinetic data for this compound highlight critical areas for future research. The experimental protocols and mechanistic insights provided in this guide aim to facilitate further investigation and a more comprehensive understanding of these potent fungal metabolites, ultimately paving the way for their potential application in medicine and agriculture.

References

Validating Bassianolide's Crucial Role in the Pathogenicity of Beauveria bassiana: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bassianolide's role in the pathogenicity of the entomopathogenic fungus Beauveria bassiana against other virulence factors. Experimental data from various studies are presented to validate its significance, alongside detailed methodologies for key experiments to facilitate reproducibility and further research.

Comparative Analysis of Virulence Factors

Beauveria bassiana produces a cocktail of secondary metabolites that contribute to its virulence against insect hosts. Among these, this compound, a cyclooligomer depsipeptide, has been identified as a highly significant virulence factor.[1] Its role, along with other key toxins, is summarized below.

Table 1: Comparison of Key Virulence Factors in Beauveria bassiana

Virulence FactorChemical ClassBiosynthesis Gene(s)Role in PathogenicityQuantitative Data (where available)
This compound Cyclooligomer DepsipeptidebbBsls (NRPS)Significant virulence factor; insecticidal activity.[1]Abolishing production via bbBsls knockout leads to a significant reduction in virulence. Specific comparative mortality data is needed for a full quantitative comparison.
Beauvericin CyclodepsipeptidebbBeas (NRPS)Contributes to virulence, but its role is not considered as critical as this compound.[1]Gene knockout mutants show reduced virulence.[1]
Oosporein (B1530899) DibenzoquinoneBbOpS1 (PKS)Primarily involved in evading the insect's immune system and facilitating fungal growth post-mortem by limiting bacterial competition.[2][3]Overproduction mutants show increased virulence with a reduction in LT50 of 18-39% against Galleria mellonella.[2]
Tenellin 2-pyridoneBbtenSDoes not appear to contribute significantly to virulence in insect pathogenesis.[1]Gene knockout mutants show no significant difference in virulence compared to wild-type.[4]

NRPS: Non-Ribosomal Peptide Synthetase; PKS: Polyketide Synthase; LT50: Median Lethal Time.

Experimental Validation of this compound's Role

The primary method for validating the role of a specific secondary metabolite in pathogenicity is through the creation and analysis of a gene knockout mutant. In the case of this compound, the non-ribosomal peptide synthetase (NRPS) gene, bbBsls, is responsible for its biosynthesis.

Experimental Workflow for Validating this compound's Function

G cluster_0 Gene Knockout Construction cluster_1 Phenotypic Analysis Identify bbBsls Identify bbBsls gene in B. bassiana genome Construct Knockout Cassette Construct knockout cassette (e.g., with a resistance marker) Identify bbBsls->Construct Knockout Cassette Transform B. bassiana Transform wild-type B. bassiana with knockout cassette via Agrobacterium-mediated transformation Construct Knockout Cassette->Transform B. bassiana Select Mutants Select putative mutants on selective media Transform B. bassiana->Select Mutants Verify Knockout Verify gene knockout via PCR and Southern blot Select Mutants->Verify Knockout Quantify this compound Quantify this compound production in wild-type and ΔbbBsls mutant (HPLC) Verify Knockout->Quantify this compound Insect Bioassays Perform insect bioassays with wild-type, ΔbbBsls mutant, and complemented strains Quantify this compound->Insect Bioassays Analyze Data Analyze mortality data (LC50, LT50) and compare virulence Insect Bioassays->Analyze Data

Caption: Workflow for validating this compound's role in pathogenicity.

Experimental Protocols

Generation of a bbBsls Knockout Mutant via Agrobacterium tumefaciens-mediated Transformation (ATMT)

This protocol outlines the key steps for creating a targeted gene deletion of bbBsls in B. bassiana.

  • Vector Construction:

    • Amplify the 5' and 3' flanking regions of the bbBsls gene from B. bassiana genomic DNA using PCR.

    • Clone these flanking regions into a binary vector (e.g., pDHt2) on either side of a selectable marker gene, such as the hygromycin resistance gene (hph).

    • Transform the resulting knockout vector into Agrobacterium tumefaciens strain AGL1 by electroporation.

  • Co-cultivation:

    • Grow the transformed A. tumefaciens in liquid LB medium supplemented with appropriate antibiotics to an OD600 of 0.8.

    • Harvest and resuspend the A. tumefaciens cells in induction medium (IM) containing acetosyringone (B1664989) (200 µM) and incubate for 6 hours at 28°C.

    • Prepare a conidial suspension of wild-type B. bassiana at a concentration of 1 x 10^6 conidia/mL.

    • Mix the A. tumefaciens suspension with the B. bassiana conidial suspension.

    • Spread the mixture onto a cellophane membrane placed on IM agar (B569324) plates.

    • Co-cultivate at 28°C for 48 hours.

  • Selection and Verification of Transformants:

    • Transfer the cellophane membrane to a selective medium (e.g., PDA) containing hygromycin B and cefotaxime (B1668864) to select for fungal transformants and inhibit bacterial growth.

    • Isolate individual fungal colonies that grow on the selective medium.

    • Verify the integration of the knockout cassette and the deletion of the bbBsls gene in the putative transformants using PCR and Southern blot analysis.

Insect Bioassays

This protocol describes a standard method for assessing the virulence of B. bassiana strains against an insect host, such as the greater wax moth (Galleria mellonella).

  • Fungal Spore Preparation:

    • Culture the wild-type, ΔbbBsls mutant, and complemented strains of B. bassiana on a suitable agar medium (e.g., PDA) for 10-14 days to allow for sporulation.

    • Harvest conidia by scraping the surface of the culture and suspending them in a sterile 0.05% Tween 80 solution.

    • Determine the conidial concentration using a hemocytometer and adjust to the desired concentrations (e.g., 1 x 10^7 conidia/mL).

  • Insect Inoculation:

    • Select healthy, last-instar larvae of G. mellonella.

    • Immerse the larvae in the conidial suspension for 10-15 seconds.

    • For the control group, immerse larvae in a sterile 0.05% Tween 80 solution.

    • Place the treated larvae individually in sterile petri dishes with a food source.

    • Incubate at 25°C and monitor daily for mortality.

  • Data Analysis:

    • Record mortality daily for a period of 7-10 days.

    • Calculate the median lethal time (LT50), which is the time required to kill 50% of the insect population, for each fungal strain.

    • If testing different concentrations, calculate the median lethal concentration (LC50), the concentration of conidia required to kill 50% of the population at a specific time point.

    • Statistical analysis (e.g., Probit analysis) should be used to determine significant differences in virulence between the strains.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of this compound from fungal cultures.

  • Extraction:

    • Grow the B. bassiana strains in a suitable liquid medium (e.g., PDB) for 7-10 days.

    • Separate the mycelium from the culture broth by filtration.

    • Lyophilize and grind the mycelium.

    • Extract the powdered mycelium with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, using sonication or shaking.

    • Evaporate the solvent to obtain a crude extract.

  • HPLC Analysis:

    • Dissolve the crude extract in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Perform chromatographic separation on a C18 reversed-phase column.

    • Use a mobile phase gradient, for example, of acetonitrile (B52724) and water.

    • Detect this compound using a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard. A recent study using UPLC-Q-Orbitrap MS identified this compound concentrations in infected Tenebrio molitor larvae to be between 20.6–51.1 µg/g.[5]

Regulatory Pathways and Future Perspectives

The biosynthesis of secondary metabolites in B. bassiana is a tightly regulated process involving a complex network of transcription factors and signaling pathways.

Regulatory Cascade of Oosporein Biosynthesis

G cluster_0 Oosporein Biosynthesis Regulation BbSmr1 BbSmr1 (Zinc Finger Transcription Factor) OpS3 OpS3 (Transcription Factor in Gene Cluster) BbSmr1->OpS3 represses Oosporein_Genes Oosporein Biosynthetic Genes (e.g., BbOpS1) OpS3->Oosporein_Genes activates Oosporein Oosporein Production Oosporein_Genes->Oosporein

References

Assessing the environmental impact of Bassianolide versus chemical pesticides

Author: BenchChem Technical Support Team. Date: December 2025

The escalating demand for agricultural productivity has led to a heavy reliance on pesticides. However, the widespread use of synthetic chemical pesticides has raised significant environmental and health concerns, prompting a search for safer alternatives. Biopesticides, derived from natural sources, are gaining attention as a more sustainable approach to pest management. This guide provides a comparative assessment of the environmental impact of Bassianolide, a naturally occurring insecticidal compound, and conventional chemical pesticides, focusing on their effects on non-target organisms, soil, and water ecosystems.

Executive Summary

This compound is a cyclooctadepsipeptide produced by the entomopathogenic fungus Beauveria bassiana. It is one of the active components in some biocontrol products that utilize this fungus. In contrast, chemical pesticides encompass a broad range of synthetic compounds, with neonicotinoids (e.g., imidacloprid) and pyrethroids being among the most widely used classes. While comprehensive, direct comparative data between isolated this compound and specific chemical pesticides is limited, this guide synthesizes available information to provide a scientific comparison of their known environmental impacts.

Data Presentation: Comparative Ecotoxicity and Environmental Fate

The following tables summarize available quantitative data on the toxicity and environmental persistence of selected chemical pesticides. Due to a lack of publicly available data for isolated this compound, these fields are marked as "Data not available." This highlights a critical knowledge gap and the need for further research into the specific ecotoxicological profile of this promising biopesticide.

Table 1: Acute Toxicity to Non-Target Organisms

PesticideTest OrganismExposure RouteEndpoint (Value)Unit
This compound Honey Bee (Apis mellifera)OralData not availableµ g/bee
Honey Bee (Apis mellifera)ContactData not availableµ g/bee
Earthworm (Eisenia fetida)Artificial SoilData not availablemg/kg soil
Daphnia magnaAcute ImmobilisationData not availablemg/L
Imidacloprid (B1192907) Honey Bee (Apis mellifera)OralLD50: 0.0037 - 0.15[1][2]µ g/bee
Honey Bee (Apis mellifera)ContactLD50: 0.024 - 0.081[1]µ g/bee
Earthworm (Eisenia fetida)Artificial SoilLC50 (14d): >1000mg/kg soil
Daphnia magnaAcute Immobilisation (48h)EC50: 85mg/L
Glyphosate (B1671968) Honey Bee (Apis mellifera)OralLD50: >100µ g/bee
Earthworm (Eisenia fetida)Artificial SoilLC50 (14d): >5000mg/kg soil
Daphnia magnaAcute Immobilisation (48h)EC50: 1.4 - 10.6[3]mg a.i./L

Table 2: Environmental Fate and Persistence

PesticideMediumParameterValueUnit
This compound SoilHalf-life (DT50)Data not availabledays
WaterPersistenceData not available-
Imidacloprid SoilHalf-life (DT50)28 - 229days
WaterPersistenceDetected in 44% of US rivers (2013-2022)[4]-
Glyphosate SoilHalf-life (DT50)2 - 197 (typically 30-60)[5][6]days
WaterPersistenceFrequently detected in waterways-

Experimental Protocols

Standardized protocols are essential for the reliable assessment of pesticide toxicity. The following methodologies, based on OECD Guidelines for the Testing of Chemicals, are commonly employed to evaluate the environmental impact of substances like this compound and chemical pesticides.

OECD 202: Daphnia sp., Acute Immobilisation Test[7][8][9][10][11]

This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.

  • Test Organisms: Young daphnids (<24 hours old) are used.

  • Exposure: Daphnids are exposed to a range of at least five concentrations of the test substance in a static or semi-static system for 48 hours.

  • Endpoint: The primary endpoint is the immobilisation of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The concentration that causes immobilisation in 50% of the test population (EC50) at 48 hours is calculated.

OECD 207: Earthworm, Acute Toxicity Test[5][6][12][13][14]

This guideline describes two methods to determine the acute toxicity of substances to earthworms (Eisenia fetida).

  • Filter Paper Contact Test (Screening): Earthworms are exposed to the test substance on moist filter paper for 48 hours to identify potentially toxic chemicals.

  • Artificial Soil Test: Earthworms are kept in a precisely defined artificial soil treated with at least five concentrations of the test substance. Mortality and sublethal effects like weight loss are assessed after 7 and 14 days.

  • Endpoint: The concentration that is lethal to 50% of the earthworms (LC50) is determined.

OECD 213: Honeybees, Acute Oral Toxicity Test[4][15][16][17][18]

This test evaluates the acute oral toxicity of a substance to adult worker honeybees.

  • Test Organisms: Young adult worker honeybees are used.

  • Exposure: Bees are fed a sucrose (B13894) solution containing at least five different concentrations of the test substance.

  • Endpoint: Mortality is recorded at 4, 24, and 48 hours. The test can be extended to 96 hours if significant mortality occurs between 24 and 48 hours.

  • Data Analysis: The dose that is lethal to 50% of the bees (LD50) is calculated.

OECD 236: Fish Embryo Acute Toxicity (FET) Test[3][19][20][21][22]

This test determines the acute toxicity of chemicals on the embryonic stages of fish, typically zebrafish (Danio rerio).

  • Test Organisms: Newly fertilized zebrafish eggs are used.

  • Exposure: Embryos are exposed to the test substance at a range of concentrations for 96 hours.

  • Endpoints: Lethality is assessed based on four apical observations recorded every 24 hours: coagulation of fertilized eggs, lack of somite formation, lack of detachment of the tail-bud from the yolk sac, and lack of heartbeat.

  • Data Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated.

Signaling Pathways and Experimental Workflows

Understanding the mode of action of pesticides is crucial for assessing their specific environmental risks. The following diagrams illustrate the known or proposed signaling pathways for this compound and common chemical pesticides, as well as a generalized experimental workflow for toxicity testing.

G cluster_workflow Generalized Ecotoxicity Testing Workflow start Test Substance Preparation range_finding Range-Finding Test (Optional) start->range_finding Initial concentration range definitive_test Definitive Test (Multiple Concentrations) start->definitive_test Directly if range is known range_finding->definitive_test Refined concentration range exposure Exposure of Test Organisms definitive_test->exposure observation Observation of Endpoints (e.g., Mortality, Immobilisation) exposure->observation data_analysis Data Analysis (e.g., LC50/EC50 Calculation) observation->data_analysis end Risk Assessment data_analysis->end

Generalized Ecotoxicity Testing Workflow

G cluster_this compound Proposed Signaling Pathway of this compound (Hypothetical) This compound This compound ryr Ryanodine (B192298) Receptor (RyR) (Insect Ion Channel) This compound->ryr Binds to and activates ca_release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum ryr->ca_release muscle_contraction Continuous Muscle Contraction/Paralysis ca_release->muscle_contraction death Insect Death muscle_contraction->death

Proposed Signaling Pathway of this compound

G cluster_neonicotinoid Signaling Pathway of Neonicotinoids neonic Neonicotinoid (e.g., Imidacloprid) nachr Nicotinic Acetylcholine Receptor (nAChR) neonic->nachr Binds irreversibly ion_influx Continuous Na+/Ca2+ Influx nachr->ion_influx hyperexcitation Nerve Hyperexcitation ion_influx->hyperexcitation paralysis Paralysis and Death hyperexcitation->paralysis

Signaling Pathway of Neonicotinoids

G cluster_pyrethroid Signaling Pathway of Pyrethroids pyrethroid Pyrethroid vgsc Voltage-Gated Sodium Channel (VGSC) pyrethroid->vgsc Prevents closure na_influx Prolonged Na+ Influx vgsc->na_influx repetitive_firing Repetitive Neuronal Firing na_influx->repetitive_firing paralysis Paralysis and Death repetitive_firing->paralysis

Signaling Pathway of Pyrethroids

Discussion and Conclusion

The available evidence suggests that chemical pesticides like imidacloprid and glyphosate pose significant environmental risks. Imidacloprid is highly toxic to non-target insects, particularly bees, and its persistence in soil and water is a major concern[4][7][8][9][10][11]. Glyphosate, while generally having lower acute toxicity to insects, can persist in the soil for months and has been shown to negatively impact soil microbial communities by altering their diversity and function[6][12][13][14][15]. Its presence in water bodies also raises concerns about its impact on aquatic ecosystems[3][16][17][18].

Information on the specific environmental impact of isolated this compound is scarce. As a secondary metabolite of Beauveria bassiana, its presence in the environment is linked to the application and persistence of the fungus itself. While B. bassiana is considered a more environmentally friendly alternative to chemical pesticides, some studies have indicated potential risks to non-target organisms, including pollinators and earthworms, though these effects are often less severe than those of broad-spectrum chemical insecticides. The mode of action of this compound is thought to involve the disruption of ion channels in insects, a target shared by some chemical pesticides like pyrethroids and the diamide (B1670390) class of insecticides which also target ryanodine receptors[19][20][21][22]. This specificity towards insect ion channels could potentially translate to lower toxicity in vertebrates.

The lack of comprehensive, standardized ecotoxicological data for isolated this compound is a significant barrier to a direct and quantitative comparison with chemical pesticides. To fully assess its environmental credentials, further research is imperative. This research should focus on:

  • Standardized Ecotoxicity Testing: Conducting acute and chronic toxicity studies on a range of non-target organisms using OECD guidelines.

  • Environmental Fate Studies: Determining the persistence, degradation pathways, and mobility of this compound in soil and water.

  • Mode of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways affected by this compound in both target and non-target organisms.

References

Safety Operating Guide

Proper Disposal Procedures for Bassianolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Bassianolide are crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a cyclooctadepsipeptide with potent insecticidal properties, this compound and its associated waste must be handled as hazardous chemical waste.[1] Adherence to established protocols is essential to prevent environmental contamination and minimize health risks to researchers and laboratory personnel.

This guide provides comprehensive, step-by-step procedures for the safe handling, chemical inactivation, and ultimate disposal of this compound, designed for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedure, all personnel must adhere to strict safety measures to minimize the risk of exposure.

Engineering Controls: Always handle solid this compound powder and concentrated solutions in a certified chemical fume hood to prevent the inhalation of aerosols or dust particles.

Personal Protective Equipment (PPE): All personnel involved in the handling or disposal of this compound must wear appropriate PPE, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]

  • Eye Protection: Chemical splash goggles are required to protect against accidental splashes.[3]

  • Protective Clothing: A full-length lab coat and closed-toe shoes are necessary to prevent skin contamination.[2]

Chemical Inactivation and Disposal Protocols

Due to its cyclic depsipeptide structure containing ester and amide bonds, this compound can be effectively inactivated through base-catalyzed hydrolysis. This process, known as saponification, cleaves the ester linkages, destroying the molecule's biological activity.[1][4][5][6][7]

The following protocols are based on established methods for the inactivation of chemically similar mycotoxins.[8][9][10] A solution of sodium hypochlorite (B82951) (NaOCl) and sodium hydroxide (B78521) (NaOH) is recommended to ensure complete degradation.[8][9]

Protocol for Liquid Waste Inactivation

This procedure is for liquid waste containing this compound, such as unused experimental solutions or contaminated solvents (ensure compatibility with bleach).

  • Preparation of Inactivation Solution: In a designated container within a chemical fume hood, prepare a fresh inactivation solution consisting of 2.5% sodium hypochlorite and 0.25 N sodium hydroxide .

  • Inactivation: Carefully add the this compound-contaminated liquid waste to the inactivation solution.

  • Contact Time: Allow the mixture to react for a minimum of 4 hours to ensure complete degradation.[8][9]

  • Neutralization: After the 4-hour contact time, the basic solution must be neutralized. Slowly add the treated waste to a large volume of cold water. Then, while stirring, cautiously add a weak acid (e.g., citric acid or acetic acid) until the pH of the solution is between 5.5 and 9.5.[11] Monitor the pH using indicator strips or a calibrated pH meter. This process may generate heat and should be performed with care.

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with local and institutional regulations.[11]

Protocol for Contaminated Solid Waste and Equipment

This procedure is for decontaminating non-burnable solid waste (e.g., glassware, stir bars) and lab equipment.

  • Preparation of Inactivation Solution: Prepare a fresh inactivation solution of 2.5% sodium hypochlorite and 0.25 N sodium hydroxide .[8][9]

  • Decontamination: Completely immerse the contaminated items in the inactivation solution. If an item cannot be immersed, thoroughly wipe all contaminated surfaces with the solution.

  • Contact Time: Allow a minimum contact time of 4 hours .[8][9]

  • Rinsing: After decontamination, thoroughly rinse the items with water.

  • Final Disposal: The spent inactivation solution should be neutralized and disposed of as described in the liquid waste protocol. The decontaminated solid waste can then be disposed of through standard laboratory glass or solid waste streams.

Summary of Decontamination Parameters

The quantitative parameters for the recommended chemical inactivation protocols are summarized in the table below for easy reference.

ParameterLiquid WasteSolid Waste & EquipmentSource
Inactivating Agent Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH)Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH)[8][9]
NaOCl Concentration 2.5%2.5%[8][9]
NaOH Concentration 0.25 N0.25 N[8][9]
Minimum Contact Time 4 hours4 hours[8][9]
Final pH for Disposal 5.5 - 9.55.5 - 9.5[11]

Accidental Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.

  • Don PPE: Before cleanup, don the required PPE (gloves, safety goggles, lab coat).

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as sand or earth, to contain the spill.[12] Do not use combustible materials like paper towels directly on the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Decontaminate: Carefully apply the 2.5% sodium hypochlorite and 0.25 N sodium hydroxide inactivation solution to the spill area. Allow a contact time of at least 4 hours.

  • Collect Waste: Collect the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste.

  • Final Cleaning: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the collected hazardous waste through your institution's environmental health and safety office.

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bassianolde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds are paramount to both personal safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper management of Bassianolide in a laboratory setting. Adherence to these procedural guidelines will help ensure a safe research environment and the integrity of your experimental outcomes.

I. This compound Hazard Profile and Toxicity

This compound is a cyclodepsipeptide with insecticidal properties, produced by the fungus Beauveria bassiana. While it is a potent agent against insects, its mammalian toxicity is relatively low. The following table summarizes the available quantitative data.

MetricValueSpeciesRouteReference
Acute Oral LD50 (Beauveria bassiana)>5000 mg/kgRat (female)Oral[cite: ]
Toxicity Classification (Beauveria bassiana)Class IV (practically non-toxic to mammals)N/AN/A[cite: ]

II. Personal Protective Equipment (PPE) and Handling

When working with this compound, especially in its pure, powdered form, appropriate personal protective equipment is mandatory to prevent accidental exposure.

Recommended PPE:

  • Gloves: Chemical-impermeable gloves are essential. Nitrile gloves are a suitable option. Always inspect gloves for tears or holes before use.[1]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Lab Coat: A long-sleeved lab coat should be worn to protect skin and personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization or if working with the powder outside of a contained space, a full-face respirator should be used.[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the compound.

III. Step-by-Step Operational Plan for Handling this compound

The following protocol outlines a safe workflow for handling this compound in a laboratory setting.

bassianolide_handling_workflow prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 workspace Prepare Workspace (Fume Hood/BSC) ppe->workspace Step 2 handling Handling this compound workspace->handling Step 3 weighing Weighing/Aliquoting handling->weighing solubilizing Solubilizing weighing->solubilizing experiment Experimental Use solubilizing->experiment cleanup Cleanup & Decontamination experiment->cleanup Step 4 decontaminate Decontaminate Surfaces & Equipment (e.g., with 10% bleach) cleanup->decontaminate disposal_ppe Dispose of Contaminated PPE decontaminate->disposal_ppe disposal_waste Dispose of Chemical Waste disposal_ppe->disposal_waste wash Wash Hands Thoroughly disposal_waste->wash Final Step bassianolide_mechanism This compound This compound membrane Cell Membrane (Neuromuscular Junction) This compound->membrane Targets ion_channel Ion Channels This compound->ion_channel Acts on ion_flux Disrupted Ion Flux (e.g., K+, Ca2+) ion_channel->ion_flux Leads to paralysis Muscle Paralysis ion_flux->paralysis Causes death Insect Death paralysis->death Results in

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.